molecular formula C5H12O2 B041858 1,2-Pentanediol CAS No. 5343-92-0

1,2-Pentanediol

Cat. No.: B041858
CAS No.: 5343-92-0
M. Wt: 104.15 g/mol
InChI Key: WCVRQHFDJLLWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Pentanediol is a versatile five-carbon diol that serves as a critical tool in various scientific research applications, primarily valued for its dual functionality as a solvent and a humectant. In life sciences, it is extensively utilized as a stabilizing agent and penetration enhancer in the development of topical formulations and transdermal drug delivery systems, where it improves the solubility and skin absorption of active pharmaceutical ingredients. Its mechanism of action involves modifying the thermodynamic activity of drugs and interacting with the stratum corneum lipids to enhance permeability. Beyond pharmaceuticals, this compound demonstrates significant efficacy as a broad-spectrum antimicrobial preservative in research-grade in-vitro assays and cell culture media preparations, functioning by disrupting microbial cell membranes. Furthermore, its hygroscopic properties make it an ideal humectant for maintaining hydration in biochemical samples and preserving the integrity of enzymes and proteins. This compound also finds application in industrial biotechnology research, particularly as a substrate or intermediate in enzymatic studies and microbial fermentation processes aimed at producing value-added chemicals. Researchers rely on its high purity and consistent performance to ensure reproducible results across these diverse experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVRQHFDJLLWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863522
Record name 1,​2-​Pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Yellow hygroscopic liquid; [Acros Organics MSDS]
Record name 1,2-Pentanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Pentanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19222
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5343-92-0
Record name 1,2-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5343-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Pentanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Pentanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,​2-​Pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTYLENE GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50C1307PZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Pentanediol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Pentanediol, also known as pentylene glycol, is a versatile diol with the molecular formula C5H12O2.[1] It is a clear, colorless to light yellow, slightly viscous liquid with a faint odor.[2][3] As a synthetic compound belonging to the 1,2-glycol chemical group, it possesses two hydroxyl (-OH) groups on adjacent carbon atoms, which imparts both hydrophilic and lipophilic characteristics.[1][4] This amphiphilic nature makes it soluble in both water and oil, a valuable property in numerous applications.[4] this compound is utilized across various industries, including cosmetics, personal care, and pharmaceuticals, where it functions as a humectant, solvent, preservative, and penetration enhancer.[1][5] In the context of drug development, its ability to improve the solubility and skin permeability of active pharmaceutical ingredients (APIs) is of particular interest.[5]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.

General Information
PropertyValueReference
CAS Number 5343-92-0[4]
EC Number 226-285-3[4]
Molecular Formula C5H12O2[4]
Molecular Weight 104.15 g/mol [4]
Synonyms Pentane-1,2-diol, 1,2-Dihydroxypentane, Pentylene Glycol[4]
Physical Properties
PropertyValueReference
Appearance Clear, colorless to light yellow, slightly viscous liquid[2][3]
Boiling Point 206 °C[6][7]
Melting Point -18 °C to <= -40.0 °C[4][8]
Density 0.971 g/mL at 25 °C[6][7]
Solubility Miscible with water; soluble in alcohol, ether, and ethyl acetate[1][6]
Vapor Pressure 1.5 Pa at 20 °C[6]
Refractive Index n20/D 1.439[6][7]
Viscosity Slightly viscous[4]
Safety and Handling
PropertyValueReference
Flash Point 104 °C[6]
Hazard Statements Causes serious eye damage.[9] May cause skin and eye irritation.[6]
Precautionary Statements Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[9]
Storage Store in a cool, dark, and dry place in a tightly sealed container.[10]

Experimental Protocols

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of small liquid samples.

  • Apparatus Setup :

    • Place approximately 0.5 mL of this compound into a small test tube.

    • Add a small magnetic stir bar to the test tube to prevent bumping.

    • Position the test tube in a heating block on a hot plate stirrer.

    • Clamp a thermometer so that the bulb is approximately 1 cm above the liquid's surface.

  • Procedure :

    • Begin gentle stirring and heating of the sample.

    • Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

    • Adjust the thermometer's position so that the bulb is level with the reflux ring for an accurate measurement.

    • When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this temperature as the boiling point.

    • Cease heating and allow the apparatus to cool.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a substance.

  • Sample Preparation :

    • Ensure the this compound sample is in a solid state (if necessary, cool to below its melting point).

    • Introduce a small amount of the solid sample into a capillary tube, and pack it down by tapping the sealed end of the tube on a hard surface.

  • Procedure :

    • Place the capillary tube into a melting point apparatus.

    • Heat the sample at a controlled rate.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range is the melting point. For pure substances, this range is typically narrow.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique used to assess the purity of a substance by separating the components of a mixture.

  • Sample Preparation :

    • Dissolve a known amount of the this compound sample in a suitable volatile solvent.

  • Instrumentation and Conditions :

    • Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column : A capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

    • Carrier Gas : Inert gas such as helium or nitrogen at a constant flow rate.

    • Temperature Program :

      • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

      • Oven Temperature: A programmed temperature ramp is typically used to ensure good separation of any potential impurities.

      • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

  • Procedure :

    • Inject a small volume of the prepared sample into the gas chromatograph.

    • The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

    • The detector records the signal for each component as it elutes from the column, generating a chromatogram.

    • The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram (excluding the solvent peak).

Synthesis of this compound

Several synthetic routes for this compound have been developed. Two common methods start from either 1-pentene (B89616) or furfural (B47365).

Synthesis from 1-Pentene and Hydrogen Peroxide

This method involves the epoxidation of 1-pentene followed by hydrolysis.

  • Reaction :

    • 1-Pentene is mixed with formic acid in a reactor.

    • Hydrogen peroxide is slowly added to the mixture while maintaining a controlled temperature. This results in the formation of a formate (B1220265) ester of this compound.

    • The reaction is typically carried out at a temperature below 100 °C.[10]

  • Hydrolysis :

    • The resulting formate ester is then hydrolyzed using a base, such as sodium hydroxide (B78521) solution.

    • This step cleaves the ester and yields this compound.

  • Purification :

    • The final product is purified through extraction and distillation to remove byproducts and unreacted starting materials.

Synthesis from Furfural (A Biomass-Derived Route)

This "green" chemistry approach utilizes a renewable feedstock.

  • Hydrogenation/Hydrogenolysis :

    • Furfural, derived from biomass, is subjected to a catalytic hydrogenation and hydrogenolysis process.[11]

    • This is typically a one-pot reaction carried out in a batch reactor under hydrogen pressure.[2]

    • A bifunctional catalyst, such as rhodium supported on an octahedral molecular sieve (Rh/OMS-2), is used to facilitate the conversion.[2]

    • The reaction involves the hydrogenation of furfural to furfuryl alcohol, followed by hydrogenolysis of the furan (B31954) ring to yield this compound.[11]

  • Reaction Conditions :

    • The reaction is conducted at elevated temperatures (e.g., 160 °C) and pressures (e.g., 30 atm of hydrogen).[2]

  • Purification :

    • The product mixture is then purified to isolate the this compound.

Applications in Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

Role as a Skin Penetration Enhancer

This compound can enhance the permeation of APIs through the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules. It is also suggested that this compound may act as a solvent within the skin, further facilitating drug transport.

Visualizations

Synthesis_from_1_Pentene Start 1-Pentene and Formic Acid Reactor Reaction (Epoxidation) Start->Reactor H2O2 Hydrogen Peroxide H2O2->Reactor Hydrolysis Hydrolysis (NaOH solution) Reactor->Hydrolysis Purification Extraction and Distillation Hydrolysis->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound from 1-Pentene.

Synthesis_from_Furfural Start Furfural (from Biomass) Reactor Hydrogenation/ Hydrogenolysis Start->Reactor H2 Hydrogen H2->Reactor Catalyst Bifunctional Catalyst (e.g., Rh/OMS-2) Catalyst->Reactor Purification Purification Reactor->Purification End This compound Purification->End

Caption: Biomass-derived synthesis of this compound from Furfural.

Penetration_Enhancement cluster_skin Stratum Corneum Lipid_Bilayer Ordered Lipid Bilayer (Barrier Function) Disrupted_Lipids Disrupted Lipid Bilayer (Increased Fluidity) Lipid_Bilayer->Disrupted_Lipids Disruption API Active Pharmaceutical Ingredient (API) API->Lipid_Bilayer Limited Penetration API->Disrupted_Lipids Increased Permeability Pentanediol This compound Pentanediol->Lipid_Bilayer Interaction Enhanced_Penetration Enhanced API Penetration Disrupted_Lipids->Enhanced_Penetration

Caption: Mechanism of this compound as a skin penetration enhancer.

Conclusion

This compound is a multifunctional ingredient with well-defined chemical and physical properties that make it highly valuable in pharmaceutical sciences. Its roles as a solvent, humectant, and particularly as a skin penetration enhancer, are of significant interest to researchers and professionals in drug development. A thorough understanding of its properties, analytical methods for its characterization, and its mechanisms of action are crucial for its effective application in advanced drug delivery systems. The availability of both petrochemical and biomass-derived synthetic routes also provides flexibility in sourcing this important excipient.

References

1,2-Pentanediol synthesis from petrochemical sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,2-Pentanediol from Petrochemical Sources

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the primary methods for synthesizing this compound from petrochemical feedstocks. The guide details the core chemical pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including cosmetics, pharmaceuticals, and as a monomer for polyesters. Conventionally, its production has relied on petrochemical sources, with 1-pentene (B89616) being the most common starting material.[1] The synthesis from 1-pentene primarily follows two main routes: a two-step process involving epoxidation followed by hydrolysis, and a one-step dihydroxylation reaction. This guide will delve into the technical specifics of these methods.

Synthesis via Epoxidation and Subsequent Hydrolysis

This widely-used industrial method involves the conversion of 1-pentene to 1-pentene oxide, which is subsequently hydrolyzed to yield this compound.[1][2] This two-step process can be performed continuously and is known for its high yields.[3][4]

Chemical Pathway

The overall reaction proceeds as follows:

  • Epoxidation: 1-pentene reacts with a peroxy acid or a peroxide in the presence of an acid catalyst to form 1-pentene oxide.

  • Hydrolysis: The 1-pentene oxide is then hydrolyzed, typically in the presence of an acid or base catalyst, to open the epoxide ring and form this compound.

Experimental Protocols

Method 1: Using Perpropionic Acid

This method is suitable for a continuous production process.[3][4]

  • Step 1: Epoxidation

    • In a reaction vessel, react 1-pentene with a 10-30% by weight solution of perpropionic acid in benzene.[4]

    • The molar ratio of pentene to perpropionic acid should be maintained between 0.5:1 and 5:1.[4]

    • Maintain the reaction temperature between 20°C and 110°C.[4]

    • The reaction is carried out for a sufficient residence time in a continuous reactor to achieve high conversion.

  • Step 2: Saponification (Hydrolysis)

    • The resulting 1-pentene oxide is directly saponified with water without isolation.[3]

    • The saponification is typically carried out at a temperature of 60°C to 80°C.[4]

    • The final product, this compound, is then purified by distillation.

Method 2: Using Hydrogen Peroxide and Formic Acid

This method provides a high yield of this compound.

  • Step 1: Epoxidation

    • Mix 1-pentene and formic acid in a reaction kettle.[5]

    • Slowly add hydrogen peroxide dropwise over a period of 0.5-1.5 hours.[5]

    • Maintain the temperature at 26-29°C for 4-6 hours after the addition is complete.[5]

  • Step 2: Hydrolysis

    • To the reaction mixture, add a 50% NaOH solution dropwise over 30-60 minutes to control the pH between 10 and 12.

    • Maintain the temperature at 55-65°C for 0.5-1.5 hours to facilitate hydrolysis.

    • The resulting this compound is then purified from the mixture.

Quantitative Data
ParameterMethod 1 (Perpropionic Acid)Method 2 (Hydrogen Peroxide/Formic Acid)
Starting Materials 1-pentene, perpropionic acid, benzene1-pentene, formic acid, hydrogen peroxide, NaOH
Epoxidation Temperature 20-110°C[4]26-29°C[5]
Hydrolysis Temperature 60-80°C[4]55-65°C
Epoxidation Yield 93.6%[4]Not specified
Hydrolysis Yield 99%[4]Not specified
Overall Yield HighHigh
Purity of Final Product 99.2%[4]>99.5% after reduced pressure distillation[6]

Logical Relationship Diagram

G cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis 1-Pentene 1-Pentene Epoxidation Epoxidation Reaction 1-Pentene->Epoxidation Peroxy Acid Peroxy Acid or H₂O₂/Formic Acid Peroxy Acid->Epoxidation 1-Pentene_Oxide 1-Pentene Oxide Epoxidation->1-Pentene_Oxide Hydrolysis Hydrolysis Reaction 1-Pentene_Oxide->Hydrolysis Water Water Water->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Epoxidation of 1-pentene followed by hydrolysis to yield this compound.

Synthesis via Dihydroxylation

Direct dihydroxylation of 1-pentene offers a more direct route to this compound, though it often involves toxic and expensive reagents. Greener alternatives are also being explored.

Chemical Pathway

This method involves the direct oxidation of the double bond in 1-pentene to form two hydroxyl groups on adjacent carbons in a single step.

Experimental Protocols

Method 1: Upjohn Dihydroxylation

This classic method uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant.[7]

    • Dissolve 1-pentene in a suitable solvent system, such as a mixture of t-butanol and water.

    • Add a catalytic amount of osmium tetroxide (OsO₄).

    • Add a stoichiometric amount of an oxidizing agent, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide.[7]

    • The reaction is typically stirred at room temperature until completion.

    • The reaction is then quenched, and the this compound is isolated and purified.

Method 2: Green Dihydroxylation with Hydrogen Peroxide

This method avoids the use of heavy metals and organic solvents.[8]

    • In a reaction vessel, add 1-pentene and a resin-supported sulfonic acid catalyst (e.g., Nafion NR50).[8]

    • Add hydrogen peroxide as the oxidizing agent.[8]

    • The reaction is carried out without an organic solvent.

    • After the reaction is complete, the catalyst can be easily filtered off and recycled.[8]

    • The this compound is then isolated from the aqueous phase.

Quantitative Data
ParameterMethod 1 (Upjohn Dihydroxylation)Method 2 (Green Dihydroxylation)
Starting Materials 1-pentene, OsO₄ (catalytic), NMO1-pentene, H₂O₂, resin-supported sulfonic acid
Catalyst Osmium tetroxideResin-supported sulfonic acid (Nafion NR50)[8]
Oxidant N-methylmorpholine N-oxide (NMO)Hydrogen peroxide
Solvent t-butanol/water mixtureNone[8]
Yield Generally highHigh (>94% for other olefins)[8]
Selectivity High for syn-dihydroxylationHigh

Experimental Workflow Diagram

G cluster_upjohn Upjohn Dihydroxylation cluster_green Green Dihydroxylation Start_U Dissolve 1-Pentene in t-butanol/water Add_OsO4 Add catalytic OsO₄ Start_U->Add_OsO4 Add_NMO Add stoichiometric NMO Add_OsO4->Add_NMO React_U Stir at room temperature Add_NMO->React_U Quench_U Quench reaction React_U->Quench_U Isolate_U Isolate and purify This compound Quench_U->Isolate_U Start_G Combine 1-Pentene and resin-supported catalyst Add_H2O2 Add H₂O₂ Start_G->Add_H2O2 React_G React without organic solvent Add_H2O2->React_G Filter Filter to remove catalyst React_G->Filter Isolate_G Isolate this compound from aqueous phase Filter->Isolate_G

Caption: Experimental workflows for Upjohn and green dihydroxylation of 1-pentene.

Conclusion

The synthesis of this compound from petrochemical sources, primarily 1-pentene, is a well-established process with multiple effective routes. The choice of method often depends on factors such as desired yield, purity requirements, cost, and environmental considerations. The epoxidation-hydrolysis pathway is a robust and high-yielding method suitable for industrial-scale production. While traditional dihydroxylation methods using osmium tetroxide are effective, the development of greener catalytic systems presents a more sustainable approach for future research and application. This guide provides the foundational technical information necessary for professionals to explore and optimize these synthetic pathways.

References

Green Synthesis of 1,2-Pentanediol from Biomass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical production has driven significant research into biomass-derived platform molecules as alternatives to petrochemical feedstocks. Furfural (B47365), a key platform chemical derived from the dehydration of C5 sugars in lignocellulosic biomass, has emerged as a versatile starting material for the synthesis of a wide range of value-added chemicals. Among these, 1,2-pentanediol (1,2-PeD) is a valuable diol with applications in cosmetics, as an antimicrobial agent, a humectant, and as a precursor for the synthesis of fungicides and polyesters.[1][2][3] This technical guide provides an in-depth overview of the green synthesis of this compound from biomass, focusing on catalytic pathways, experimental protocols, and quantitative data from recent research.

Catalytic Pathways from Biomass to this compound

The primary route for the green synthesis of this compound begins with the catalytic conversion of furfural, which is typically derived from the hemicellulose fraction of lignocellulosic biomass. The overall transformation involves the hydrogenation of the furfural aldehyde group to form furfuryl alcohol (FOL), followed by the selective hydrogenolysis and ring-opening of the furan (B31954) ring.[1][4]

Two main reaction pathways for the conversion of furfural to this compound have been proposed, primarily differing in the key intermediate and the nature of the catalytic sites required.[2]

  • Pathway 1: Direct Hydrogenolysis of Furfuryl Alcohol. In this pathway, furfural is first hydrogenated to furfuryl alcohol. Subsequently, the C-O bond in the furan ring of furfuryl alcohol is cleaved through hydrogenolysis, leading to the formation of this compound. This process often involves bifunctional catalysts with both metal sites for hydrogenation and acidic or basic sites on the support to facilitate ring opening.[2]

  • Pathway 2: Hydrogenation to Tetrahydrofurfuryl Alcohol (THFA) followed by Hydrogenolysis. An alternative route involves the complete hydrogenation of the furan ring in furfuryl alcohol to form tetrahydrofurfuryl alcohol (THFA).[4] THFA then undergoes hydrogenolysis to yield pentanediols. However, this pathway often favors the formation of 1,5-pentanediol (B104693) over this compound.[3] The selective synthesis of this compound is more commonly achieved through the direct conversion of furfural or furfuryl alcohol.[3]

The selectivity towards this compound versus other products like 1,5-pentanediol, cyclopentanol, and over-hydrogenated products is a critical challenge and is highly dependent on the catalyst system, support, and reaction conditions.[5][6]

Reaction_Pathways_from_Furfural_to_1_2-Pentanediol Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol (FOL) Furfural->Furfuryl_Alcohol Hydrogenation 1_2_Pentanediol This compound (1,2-PeD) Furfuryl_Alcohol->1_2_Pentanediol Selective Hydrogenolysis & Ring Opening Tetrahydrofurfuryl_Alcohol Tetrahydrofurfuryl Alcohol (THFA) Furfuryl_Alcohol->Tetrahydrofurfuryl_Alcohol Ring Hydrogenation 1_5_Pentanediol 1,5-Pentanediol (1,5-PeD) Tetrahydrofurfuryl_Alcohol->1_5_Pentanediol Hydrogenolysis

Caption: Reaction pathways from furfural to this compound.

Quantitative Data on Catalytic Performance

The choice of catalyst and support plays a crucial role in the efficiency and selectivity of this compound synthesis. A variety of metal catalysts, including noble metals (Pt, Ru, Rh) and non-noble metals (Cu, Ni), have been investigated. The support material can provide acidic or basic sites that influence the reaction pathway.[2]

CatalystSupportStarting MaterialTemp. (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to 1,2-PeD (%)Yield of 1,2-PeD (%)Reference
RuMnOₓFurfural15015Water~1004242.1[1][5]
1% RhOMS-2Furfural16030Methanol~1008787[1][7]
PtCeO₂Furfural-----59.9[2]
Pt-FeMTFurfural1400.1----[8]
5Pt0.5YMgOFurfuryl Alcohol20020-98.1-68.9[3]
RuMgOFurfuryl Alcohol190-Water-42-[6]
2PtMgOFurfuryl Alcohol16010Water10059.459.4[9]
10 wt% CuAl₂O₃Furfuryl Alcohol14080-85.848 (to 1,2-PeD)~41.2[5][10]
3Ni-3SnZnOFurfuryl Alcohol-----91[11]
ZrOCl₂·8H₂O-Furfuryl Alcohol150(2-propanol as H source)2-propanol95.5-30.3[12]
VOSO₄·H₂O-Furfuryl Alcohol150(2-propanol as H source)2-propanol80.5-36.9[12]
FeCl₃·6H₂O-Furfuryl Alcohol150(2-propanol as H source)2-propanol94.9-30.9[12]

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from furfural or furfuryl alcohol based on common methodologies reported in the literature. Specific parameters should be optimized based on the chosen catalytic system.

Catalyst Preparation

Example: Impregnation Method for Supported Metal Catalysts (e.g., Rh/OMS-2) [1][7]

  • Support Synthesis: The octahedral molecular sieve (OMS-2) support is synthesized via a hydrothermal method.

  • Impregnation: The OMS-2 support is suspended in a solution of the metal precursor (e.g., RhCl₃·3H₂O) in a suitable solvent (e.g., deionized water).

  • Drying: The solvent is removed by rotary evaporation at a controlled temperature (e.g., 60-80 °C).

  • Calcination: The resulting solid is calcined in air at a high temperature (e.g., 400-500 °C) for several hours to decompose the metal precursor and form metal oxide nanoparticles on the support.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a hydrogen flow at a specific temperature (e.g., 300-400 °C) to obtain the active metallic phase.

Catalyst_Preparation_Workflow cluster_0 Catalyst Preparation Support_Synthesis Support Synthesis (e.g., Hydrothermal) Impregnation Impregnation with Metal Precursor Support_Synthesis->Impregnation Drying Drying (e.g., Rotary Evaporation) Impregnation->Drying Calcination Calcination (in Air) Drying->Calcination Reduction Reduction (in H₂ flow) Calcination->Reduction Active_Catalyst Active Catalyst Reduction->Active_Catalyst

Caption: General workflow for supported catalyst preparation.
Catalytic Hydrogenolysis Reaction

General Procedure for Batch Reactor [1][7]

  • Reactor Charging: A high-pressure batch reactor is charged with the substrate (furfural or furfuryl alcohol), the prepared catalyst, a solvent (e.g., water, methanol, or 2-propanol), and an internal standard (e.g., n-dodecane) for gas chromatography analysis.[7]

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and heated to the target reaction temperature with constant stirring.

  • Reaction: The reaction is allowed to proceed for a specified duration (e.g., 1-10 hours). The pressure is maintained by a constant supply of hydrogen.

  • Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • Product Analysis: The liquid product mixture is separated from the solid catalyst by centrifugation or filtration. The composition of the liquid phase is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to the products.

Experimental_Workflow cluster_1 Catalytic Reaction and Analysis Reactor_Charging Charge Reactor: Substrate, Catalyst, Solvent Purging Purge with N₂ then H₂ Reactor_Charging->Purging Reaction_Conditions Pressurize with H₂ and Heat to Temp. Purging->Reaction_Conditions Reaction Maintain Reaction (Time, Stirring) Reaction_Conditions->Reaction Cooling Cool and Depressurize Reaction->Cooling Separation Separate Catalyst (Filtration/Centrifugation) Cooling->Separation Analysis Analyze Products (GC, GC-MS) Separation->Analysis Results Determine Conversion, Selectivity, and Yield Analysis->Results

Caption: Experimental workflow for catalytic hydrogenolysis.

Conclusion and Future Outlook

The green synthesis of this compound from biomass-derived furfural and furfuryl alcohol presents a promising and sustainable alternative to conventional petrochemical routes. Significant progress has been made in developing efficient catalytic systems, with high yields and selectivities being reported under various reaction conditions. The choice of catalyst, particularly the interplay between the active metal and the support, is paramount in directing the reaction towards the desired 1,2-diol.

Future research should focus on the development of low-cost, highly stable, and reusable non-noble metal catalysts to enhance the economic viability of the process. Further investigations into the reaction mechanisms on different catalytic surfaces will enable the rational design of more efficient catalysts. Additionally, process optimization, including the development of continuous flow reactors, will be crucial for the industrial-scale production of bio-based this compound. The continued advancement in this field holds significant potential for the production of sustainable chemicals and materials.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Pentanediol is a versatile short-chain alkanediol widely utilized in the cosmetic and pharmaceutical industries for its multifunctional properties, including its role as a humectant, solvent, and antimicrobial agent. This technical guide provides a comprehensive overview of the core antimicrobial mechanism of this compound, focusing on its interaction with microbial cell structures. The primary mode of action is attributed to its amphiphilic nature, enabling it to disrupt the integrity of microbial cell membranes, leading to cell death. This document summarizes key quantitative data, details relevant experimental protocols for mechanism-of-action studies, and provides visualizations of the proposed mechanism and investigative workflows.

Core Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is intrinsically linked to its molecular structure. As an amphiphilic molecule, it possesses both a hydrophilic diol group and a hydrophobic five-carbon alkyl chain.[1] This dual characteristic facilitates its interaction with and subsequent disruption of the microbial cell membrane, which is the principal mechanism of its antimicrobial action.

Interaction with the Microbial Cell Membrane

The cell membranes of bacteria and fungi are composed of a phospholipid bilayer, which is selectively permeable and crucial for maintaining cellular homeostasis. The hydrophobic alkyl chain of this compound readily partitions into the lipid interior of this bilayer, while the hydrophilic diol headgroup remains oriented towards the aqueous environment. This insertion disrupts the ordered structure of the lipid acyl chains, increasing membrane fluidity and permeability.[1]

This disruption of the membrane leads to several detrimental effects for the microorganism:

  • Loss of Membrane Integrity: The increased permeability allows for the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and ATP.

  • Dissipation of Membrane Potential: The cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, nutrient transport, and motility. The influx of ions due to membrane disruption dissipates this potential, leading to a collapse of cellular energy production. While direct studies on this compound's effect on membrane potential are limited, studies on the structurally similar 1,2-hexanediol (B41856) have demonstrated its ability to disrupt the cytoplasmic membrane potential.[2]

  • Inhibition of Cellular Processes: The compromised membrane integrity and loss of membrane potential indirectly inhibit essential cellular processes that are dependent on a functional membrane, such as respiration and cell wall synthesis.

Absence of Specific Intracellular Targets

Current research suggests that the antimicrobial action of this compound is primarily non-specific and directed at the cell membrane. There is limited evidence to suggest that it has specific intracellular targets, such as enzymes or nucleic acids. This broad-spectrum, membrane-disrupting mechanism is advantageous as it is less likely to lead to the development of microbial resistance compared to agents with highly specific targets.

Quantitative Data

The antimicrobial efficacy of this compound can be quantified through various metrics, most notably the Minimum Inhibitory Concentration (MIC). The following tables summarize available quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Determined by Isothermal Calorimetry
MicroorganismStrainTypeMIC (w/v %)
Escherichia coliIFO 3301Gram-negative Bacteria3.81
Pseudomonas aeruginosaIFO 13275Gram-negative Bacteria3.12
Staphylococcus aureusIFO 13276Gram-positive Bacteria2.55
Bacillus subtilisIFO 3009Gram-positive Bacteria1.72
Candida albicansIFO 0583Yeast2.88
Aspergillus nigerIFO 4407Fungus2.45

Data sourced from a study utilizing a 24-unit isothermal calorimeter to quantitatively assess the inhibitory effect of this compound on microbial growth.

Experimental Protocols

Elucidating the antimicrobial mechanism of action of this compound involves a series of in-vitro experiments. Below are detailed methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or the growth medium).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.

Membrane Potential Assay using DiSC3(5)

This assay measures changes in the bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[3][4]

  • Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

  • Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS with 0.2% glucose). Resuspend the cells in the same buffer to an optical density (OD600) of 0.2.

  • Staining with DiSC3(5): Add DiSC3(5) to the cell suspension to a final concentration of 2 µM and incubate in the dark at room temperature for 15-20 minutes to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: Transfer the stained cell suspension to a black, clear-bottom 96-well plate. Measure the baseline fluorescence using a fluorescence plate reader (excitation ~622 nm, emission ~670 nm).

  • Addition of this compound: Add varying concentrations of this compound to the wells.

  • Kinetic Reading: Immediately begin monitoring the fluorescence kinetically for at least 30 minutes. Depolarization of the membrane will cause the release of DiSC3(5) from the membrane, resulting in an increase in fluorescence.

  • Controls: Include a negative control (solvent only) and a positive control for depolarization (e.g., valinomycin (B1682140) or gramicidin).

Membrane Integrity Assay using Propidium (B1200493) Iodide

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.[5][6]

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Washing and Resuspension: Wash the cells as described in the membrane potential assay and resuspend in a suitable buffer (e.g., PBS) to an OD600 of 0.5.

  • Assay Setup: In a 96-well plate, mix the bacterial suspension with varying concentrations of this compound.

  • Propidium Iodide Staining: Add propidium iodide to each well to a final concentration of 20 µg/mL.[5]

  • Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.

  • Controls: Include a negative control (untreated cells) and a positive control for membrane permeabilization (e.g., treatment with 70% ethanol).

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][8][9][10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in a suitable growth medium.

  • Assay Setup: Prepare a series of flasks or tubes containing the growth medium and this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the agent.

  • Inoculation: Inoculate each flask with the prepared inoculum.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto a suitable agar (B569324) medium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time. A bactericidal agent is typically defined as one that produces a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[8][9]

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

Antimicrobial_Mechanism_of_1_2_Pentanediol cluster_membrane Microbial Cell Membrane cluster_pentanediol This compound cluster_effects Cellular Effects Membrane Phospholipid Bilayer Disruption Membrane Disruption Membrane->Disruption Proteins Membrane Proteins Pentanediol Amphiphilic Molecule (Hydrophilic Head, Hydrophobic Tail) Pentanediol->Membrane Intercalation Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Depolarization Membrane Depolarization Permeability->Depolarization Death Cell Death Leakage->Death Depolarization->Death

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism Elucidation cluster_data_analysis Data Analysis & Interpretation MIC MIC Determination (Broth Microdilution) MembranePotential Membrane Potential Assay (e.g., DiSC3(5)) MIC->MembranePotential Investigate Membrane Effects MembraneIntegrity Membrane Integrity Assay (e.g., Propidium Iodide) MIC->MembraneIntegrity Confirm Membrane Damage TimeKill Time-Kill Kinetics Assay MIC->TimeKill Determine Bactericidal/ Bacteriostatic Activity Analysis Quantitative Analysis of Antimicrobial Efficacy and Mechanism MembranePotential->Analysis MembraneIntegrity->Analysis TimeKill->Analysis

Caption: Experimental workflow for investigating the antimicrobial mechanism.

Conclusion

This compound exerts its antimicrobial effect primarily through a non-specific, membrane-disrupting mechanism. Its amphiphilic nature allows it to integrate into and destabilize the lipid bilayer of microbial cell membranes, leading to increased permeability, loss of membrane potential, and ultimately, cell death. This guide provides a foundational understanding for researchers and drug development professionals, offering quantitative data and detailed experimental protocols to further investigate and harness the antimicrobial properties of this versatile compound. Future research should focus on expanding the quantitative dataset of its efficacy against a wider range of microorganisms and further exploring its synergistic potential with other antimicrobial agents.

References

Spectroscopic Analysis of 1,2-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 1,2-Pentanediol using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes analytical workflows and molecular correlations.

Introduction to this compound

This compound (CAS No: 5343-92-0) is a diol with the molecular formula C₅H₁₂O₂.[1][2] It is a hygroscopic liquid used in various applications, including as a solvent, a fragrance ingredient, and a component in cosmetic formulations. Spectroscopic analysis is crucial for confirming its molecular structure, identifying functional groups, and ensuring its purity. This guide focuses on the interpretation of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are essential for structural elucidation.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The data presented below was acquired on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).[3]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C5)~0.92Triplet (t)3H
-CH₂- (C4)~1.35-1.45Multiplet (m)2H
-CH₂- (C3)~1.48-1.58Multiplet (m)2H
-CH(OH)- (C2)~3.43Multiplet (m)1H
-CH₂(OH) (C1)~3.67Multiplet (m)2H
-OH (x2)VariableBroad Singlet2H

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound, acquired in CDCl₃, shows five distinct signals corresponding to the five carbon atoms.[4]

Carbon AssignmentChemical Shift (δ, ppm)
C5 (-CH₃)~14.1
C4 (-CH₂)~19.2
C3 (-CH₂)~35.5
C1 (-CH₂OH)~66.7
C2 (-CHOH)~74.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.

The IR spectrum of this compound is typically recorded as a neat liquid film.[5][6] The key absorption bands are summarized below.

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3200-3500O-H (Alcohol)Stretching (H-bonded)Strong, Broad
2850-2960C-H (Alkyl)StretchingStrong
1260-1050C-O (Alcohol)StretchingStrong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] Tetramethylsilane (TMS) can be used as an internal standard (δ = 0 ppm).[8]

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.[7][8] Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum with proton decoupling.[9] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

  • Sample Preparation (Neat Liquid) : Place one to two drops of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr).[11] Place a second salt plate on top, creating a thin liquid film between the plates.[11]

  • Background Spectrum : Place the empty, clean salt plates (or the empty sample compartment) in the spectrometer and run a background scan.[6] This is necessary to subtract the absorbance from the atmosphere (CO₂, H₂O) and the plates themselves.

  • Sample Spectrum : Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR spectrometer.[6]

  • Data Acquisition : Acquire the spectrum. Typically, spectra are collected over a range of 4000 to 600 cm⁻¹.[12] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify and label the major absorption peaks.

Visualizations

Diagrams created using Graphviz illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR_Spec NMR Spectrometer (400 MHz) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Fourier Transform, Phasing, Integration NMR_Spec->Process_NMR Process_IR Background Subtraction IR_Spec->Process_IR Analyze Spectral Interpretation Process_NMR->Analyze Process_IR->Analyze Structure Confirm Molecular Structure Analyze->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectral_Correlation cluster_mol This compound Structure cluster_spec Spectroscopic Signals mol IR_OH IR: 3200-3500 cm⁻¹ (O-H Stretch) IR_CH IR: 2850-2960 cm⁻¹ (C-H Stretch) IR_CO IR: 1050-1260 cm⁻¹ (C-O Stretch) NMR_H1 ¹H NMR: ~3.67 ppm (-CH₂OH) NMR_H2 ¹H NMR: ~3.43 ppm (-CHOH) NMR_H345 ¹H NMR: 0.9-1.6 ppm (Alkyl Chain) NMR_C1 ¹³C NMR: ~66.7 ppm (C1) NMR_C2 ¹³C NMR: ~74.5 ppm (C2) p_OH->IR_OH p_CH->IR_CH p_CO->IR_CO p_H1->NMR_H1 p_H2->NMR_H2 p_H345->NMR_H345 p_C1->NMR_C1 p_C2->NMR_C2

Caption: Correlation of this compound's structure with its key NMR and IR signals.

References

Chirality and Stereoisomers of 1,2-Pentanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Pentanediol, a chiral diol, and its stereoisomers are of significant interest in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the chirality, synthesis, separation, and characterization of the enantiomers of this compound. It details both chemical and biocatalytic methods for obtaining enantiomerically enriched forms of this versatile building block. The applications of racemic and enantiopure this compound, particularly in the synthesis of agrochemicals and as a component in cosmetic formulations, are also discussed. This document is intended to serve as a detailed resource, providing both theoretical understanding and practical experimental protocols for professionals working in drug development and chemical synthesis.

Introduction to the Chirality of this compound

This compound (C₅H₁₂O₂) is a vicinal diol containing a single stereocenter at the second carbon atom (C2), as illustrated below. This chirality gives rise to a pair of enantiomers: (R)-1,2-pentanediol and (S)-1,2-pentanediol. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. This optical activity is a key characteristic used in their identification and quality control. The distinct spatial arrangement of the hydroxyl groups in each enantiomer can lead to different biological activities and applications, making their separation and stereoselective synthesis crucial.

Chirality_of_1_2_Pentanediol cluster_R (R)-1,2-Pentanediol cluster_S (S)-1,2-Pentanediol R_structure S_structure R_structure->S_structure Enantiomers (Mirror Images)

Figure 1: Enantiomers of this compound.

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the enantiomers of this compound are largely identical, with the exception of their optical rotation. A summary of these properties is provided in the table below.

Property(R)-1,2-Pentanediol(S)-1,2-PentanediolRacemic this compound
Molecular Formula C₅H₁₂O₂C₅H₁₂O₂C₅H₁₂O₂
Molecular Weight 104.15 g/mol 104.15 g/mol 104.15 g/mol
CAS Number 108340-61-029117-54-25343-92-0
Boiling Point ~206 °C~206 °C206 °C
Density ~0.971 g/mL at 25 °C~0.971 g/mL at 25 °C0.971 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.439~1.4391.439
Specific Rotation [α]²⁰/D +17.3° (c=1, MeOH), +23.2° (c=1, EtOH) (inferred)-17.3° (c=1, MeOH), -23.2° (c=1, EtOH)[1]

Synthesis and Separation of this compound Stereoisomers

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. One notable method involves the diastereoselective addition of allyltrimethylsilane (B147118) to N-glyoxyloyl-(2R)-bornane-10,2-sultam, followed by hydrogenation to yield optically pure (S)-1,2-pentanediol.

Resolution of Racemic this compound

Resolution techniques are employed to separate the enantiomers from a racemic mixture. Common methods include enzymatic kinetic resolution and the formation of diastereomeric derivatives.

Lipases are enzymes that can selectively acylate one enantiomer of a diol at a faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Enzymatic_Resolution racemate Racemic this compound ((R)- and (S)-enantiomers) lipase Lipase (e.g., Pseudomonas cepacia) racemate->lipase separation Separation (Chromatography or Distillation) lipase->separation Selective Acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase s_ester (S)-1-acetoxy-2-pentanol separation->s_ester r_diol (R)-1,2-Pentanediol separation->r_diol hydrolysis Hydrolysis s_ester->hydrolysis s_diol (S)-1,2-Pentanediol hydrolysis->s_diol

Figure 2: Workflow for Lipase-Catalyzed Kinetic Resolution of this compound.

A highly efficient method for producing (S)-1,2-pentanediol involves the use of microorganisms such as Candida parapsilosis. This process converts the (R)-enantiomer in a racemic mixture into the (S)-enantiomer, theoretically allowing for a 100% yield of the (S)-form.[1] This stereoinversion proceeds via a two-step enzymatic process involving oxidation followed by a stereoselective reduction.[1]

Microbial_Stereoinversion racemate Racemic this compound microorganism Candida parapsilosis racemate->microorganism r_diol (R)-1,2-Pentanediol microorganism->r_diol s_diol_initial (S)-1,2-Pentanediol microorganism->s_diol_initial oxidation Oxidation (R-specific alcohol dehydrogenase) r_diol->oxidation intermediate 1-hydroxy-2-pentanone (B1216695) oxidation->intermediate reduction Reduction (S-specific 2-keto-1-alcohol reductase) intermediate->reduction s_diol_final (S)-1,2-Pentanediol reduction->s_diol_final

Figure 3: Pathway of Microbial Stereoinversion of (R)- to (S)-1,2-Pentanediol.

Experimental Protocols

Synthesis of Racemic this compound

A two-step synthesis of racemic this compound can be achieved starting from n-butyraldehyde and paraformaldehyde.[2]

Step 1: Synthesis of 1-hydroxy-2-pentanone

  • In a reaction vessel, combine n-butyraldehyde and paraformaldehyde in a molar ratio of 1:1.5.

  • Add 3-ethyl benzothiazole (B30560) bromide as a catalyst (10 mol% relative to n-butyraldehyde).

  • Heat the mixture to 70 °C and maintain the temperature for the duration of the reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Upon completion, the intermediate product, 1-hydroxy-2-pentanone, can be isolated and purified, typically yielding around 56.6%.[2]

Step 2: Hydrogenation to this compound

  • Dissolve the 1-hydroxy-2-pentanone in a suitable solvent (e.g., ethanol).

  • Add Pd/C catalyst (3.5% by weight relative to the ketone).

  • Pressurize the reaction vessel with hydrogen gas to 1.5 MPa.

  • Heat the mixture to 55 °C and maintain vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the vessel, release the hydrogen pressure, and filter off the catalyst.

  • The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation, with an expected yield of approximately 91.6% for this step.[2]

Microbial Production of (S)-1,2-Pentanediol

This protocol is based on the stereoinversion of racemic this compound using Candida parapsilosis.[1]

1. Microorganism and Culture Medium:

  • Microorganism: Candida parapsilosis

  • Medium A (for yeast cultivation): 4% glucose, 0.3% yeast extract, and 10% (v/v) mineral solution, pH 7.0.

2. Cultivation:

  • Inoculate a suitable volume of Medium A with C. parapsilosis.

  • Incubate at 30°C with aeration and agitation until a sufficient cell density is reached.

3. Stereoinversion Reaction:

  • To the culture broth, add racemic this compound to a final concentration of, for example, 30 g/L.

  • Maintain the pH of the reaction mixture at 6.5 with the addition of 4 N NaOH.

  • Supplement with glucose as needed to maintain cell viability and enzyme activity.

  • Incubate at 30°C with shaking for approximately 24 hours.

4. Product Isolation and Purification:

  • Remove the microbial cells by centrifugation.

  • Concentrate the supernatant under reduced pressure.

  • Extract the (S)-1,2-pentanediol from the concentrated supernatant with ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation to obtain (S)-1,2-pentanediol with high enantiomeric excess.

Analytical Characterization of this compound Enantiomers

The enantiomeric purity of this compound is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A common approach involves the derivatization of the diol to a more volatile and readily separable derivative.[3]

1. Derivatization:

  • React the this compound sample with a chiral derivatizing agent, such as (S)-(+)-2-phenylbutyryl chloride, in the presence of a base (e.g., pyridine) to form diastereomeric esters.

2. GC-MS Analysis:

  • Column: A chiral capillary column, such as Astec CHIRALDEX™ G-TA, is suitable for separating the diastereomeric derivatives.

  • Oven Program: A temperature gradient can be employed, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • Injector and Detector: Use appropriate temperatures for the injector and detector (e.g., FID or MS).

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

The different retention times of the two diastereomeric esters allow for their quantification and the determination of the enantiomeric excess of the original this compound sample.

Applications of this compound and its Stereoisomers

Racemic this compound

Racemic this compound is widely used in various industries:

  • Cosmetics and Personal Care: It functions as a humectant, emollient, and preservative due to its moisturizing and antimicrobial properties.

  • Agrochemicals: It is a key intermediate in the synthesis of the broad-spectrum fungicide propiconazole (B1679638).[1][4] The synthesis involves the condensation of this compound with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the dioxolane ring of the propiconazole molecule.[4][5]

Propiconazole_Synthesis start 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone condensation Condensation start->condensation diol Racemic this compound diol->condensation propiconazole Propiconazole condensation->propiconazole

Figure 4: Role of this compound in Propiconazole Synthesis.

Enantiopure this compound

The individual enantiomers of this compound are valuable chiral building blocks in asymmetric synthesis. They can be used to introduce a specific stereochemistry into a target molecule, which is of paramount importance in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect. For instance, (S)-1,2-pentanediol can serve as a precursor for the synthesis of various chiral ligands and auxiliaries used in asymmetric catalysis.

Conclusion

The chirality of this compound presents both challenges and opportunities in chemical synthesis and product formulation. The development of efficient methods for the synthesis and separation of its enantiomers, particularly through biocatalytic routes like microbial stereoinversion, has opened up new avenues for the production of enantiomerically pure compounds. A thorough understanding of the properties and reactivity of both the racemic mixture and the individual stereoisomers is essential for their effective application in diverse fields, from agriculture to pharmaceuticals and cosmetics. This guide provides a foundational resource for researchers and professionals engaged in the study and application of these important chiral molecules.

References

A Comprehensive Technical Guide to the Solubility of 1,2-Pentanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-Pentanediol, a versatile diol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Due to its dual functionality as a solvent and a humectant, understanding its solubility in various organic solvents is critical for formulation development, chemical synthesis, and drug delivery systems.[1]

Introduction to this compound

This compound (CAS No. 5343-92-0) is a colorless, odorless liquid that is miscible with water and a range of polar organic solvents.[2][3][4] Its molecular structure, featuring a five-carbon chain with two adjacent hydroxyl groups, imparts both hydrophilic and lipophilic characteristics, making it a valuable ingredient in diverse applications.[5] In the pharmaceutical field, it is utilized as a stabilizing agent and penetration enhancer in topical and transdermal formulations, improving the solubility and skin absorption of active pharmaceutical ingredients.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in various organic solvents can be summarized as follows. It is important to note that while quantitative data is scarce, the qualitative solubility provides a strong indication of its behavior in different solvent classes.

Solvent ClassSpecific SolventsSolubility
Alcohols Methanol, EthanolSoluble/Miscible[6][7]
Ethers Diethyl EtherSoluble[6][7]
Esters Ethyl AcetateSoluble[6][7]
Ketones AcetoneMiscible[3]
Chlorinated Solvents Chloroform, DichloromethaneSoluble in Chloroform, generally not miscible in Dichloromethane[2][8][9]
Aromatic Hydrocarbons Toluene, BenzeneGenerally not miscible[8]
Alkanes Hexane, Heptane, OctaneGenerally not miscible[8][9]

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is based on the widely used gravimetric method, which is a reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.[1][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or shaker

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pipettes

  • Oven

  • Desiccator

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved this compound at the bottom of the vial is essential to ensure saturation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of this compound in the supernatant remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial to remove any undissolved microparticles. It is crucial to perform this step quickly to avoid temperature fluctuations that could affect solubility.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (a temperature below its boiling point of 206 °C is recommended, for instance, 80-100°C, potentially under vacuum to facilitate evaporation).

    • Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant weight of the vial with the residue minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the vial with the saturated solution minus the final constant weight of the vial with the residue.

    • Solubility can then be expressed in various units, such as:

      • g of solute / 100 g of solvent

      • g of solute / 100 mL of solvent (requires knowing the density of the solvent at the experimental temperature)

      • Mole fraction

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the gravimetric method.

Solubility_Determination_Workflow A Preparation of Saturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatically Controlled Shaker, 24-72h) A->B C Settling of Undissolved Solute B->C D Withdrawal of Supernatant C->D E Filtration (Syringe Filter) D->E F Weighing of Filtered Saturated Solution E->F G Solvent Evaporation (Oven) F->G H Cooling in Desiccator G->H I Weighing of Dry Solute Residue H->I J Calculation of Solubility I->J

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has summarized the known qualitative solubility of this compound in a range of common organic solvents and provided a detailed experimental protocol for its quantitative determination. For researchers, scientists, and drug development professionals, a thorough understanding and precise measurement of the solubility of this compound are fundamental for its effective application in creating stable and efficacious products. The provided methodology offers a robust framework for generating the necessary quantitative data to support formulation and development efforts.

References

The Enigmatic Presence of 1,2-Pentanediol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Pentanediol, a vicinal diol with humectant and antimicrobial properties, is a molecule of significant interest in the cosmetic, pharmaceutical, and chemical industries. While its synthetic production and bio-based manufacturing from plant-derived feedstocks are well-documented, its direct natural occurrence within plant tissues remains a subject of scientific inquiry with limited conclusive evidence. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of the plant kingdom, addressing its potential sources, analytical methodologies for its detection, and a look into related biosynthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the landscape of short-chain diols in botanical sources.

Natural Occurrence: An Unresolved Question

Direct, peer-reviewed scientific literature extensively documenting the widespread natural occurrence and quantification of this compound in a variety of plant species is scarce. While some commercial sources suggest its presence in plants like sugarcane, corn cobs, and sugar beets, these claims are often in the context of its production from the biomass of these plants rather than its endogenous presence as a secondary metabolite.[1]

Table 1: Putative Plant Sources of this compound

Plant SourceCommon NameEvidence LevelNotes
Saccharum officinarumSugarcaneAnecdotal/CommercialPrimarily mentioned as a source for bio-based synthesis via fermentation of bagasse-derived sugars.
Zea maysCornAnecdotal/CommercialCorn cobs are a key feedstock for furfural, a precursor for the bio-based synthesis of this compound.
Beta vulgarisSugar BeetAnecdotal/CommercialMentioned as a potential source, likely due to its high sugar content available for fermentation.

It is crucial to distinguish between the presence of a compound as a natural constituent of a plant and its production from plant-derived raw materials through bioprocessing. The current body of scientific literature strongly supports the latter for this compound.

Bio-based Synthesis from Plant Feedstocks

The primary connection between this compound and the plant kingdom lies in its sustainable production from renewable plant biomass. This bio-based synthesis is a significant area of research and industrial development, offering a greener alternative to traditional petrochemical routes. The most common pathway involves the conversion of furfural, which is readily obtained from the hemicellulose fraction of agricultural residues like corn cobs and sugarcane bagasse.

Biobased_Synthesis Plant_Biomass Plant Biomass (e.g., Corn Cobs, Sugarcane Bagasse) Hemicellulose Hemicellulose Plant_Biomass->Hemicellulose Acid Hydrolysis Furfural Furfural Hemicellulose->Furfural Dehydration Hydrogenation Catalytic Hydrogenation Furfural->Hydrogenation Pentanediol This compound Hydrogenation->Pentanediol Extraction_Workflow start Plant Material homogenize Homogenization (Liquid Nitrogen) start->homogenize extract Solvent Extraction (Methanol/DCM) homogenize->extract sonicate Ultrasonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter_concentrate Filtration & Concentration centrifuge->filter_concentrate derivatize Derivatization (Optional) (e.g., Silylation) filter_concentrate->derivatize analyze GC-MS Analysis derivatize->analyze

References

Methodological & Application

1,2-Pentanediol: A Versatile and Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pentanediol (CAS 5343-92-0), a bio-based and biodegradable diol, is emerging as a promising green solvent for a variety of organic reactions. Its unique combination of properties, including high polarity, excellent solvency for a range of organic compounds, a high boiling point, and miscibility with both water and organic solvents, makes it an attractive alternative to conventional volatile organic compounds (VOCs).[1][2][3] This document provides detailed application notes and generalized protocols for the use of this compound as a solvent in palladium-catalyzed cross-coupling reactions, nanoparticle synthesis, and biocatalysis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application as a solvent in organic synthesis. These properties influence reaction kinetics, solubility of reagents and catalysts, and post-reaction work-up procedures.

PropertyValueUnitReference
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
Appearance Clear, colorless to light yellow liquid[4]
Boiling Point 206°C
Density 0.971g/mL at 25 °C
Refractive Index n20/D 1.439
Flash Point 110°C (closed cup)
Water Solubility Miscible[5]
Solubility in Organic Solvents Soluble in alcohols, ethers, and ethyl acetate

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent is critical for the efficiency and selectivity of these reactions. This compound, as a polar, high-boiling solvent, offers a sustainable alternative to commonly used solvents like DMF, dioxane, and toluene. Polyols, in general, have been shown to be effective media for palladium-catalyzed reactions.[6]

Logical Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Reactants & Catalyst D Inert Atmosphere (N2 or Ar) A->D Combine B This compound (Solvent) B->D C Base C->D E Heating & Stirring D->E Proceed F Cooling & Quenching E->F Reaction Complete G Extraction with Organic Solvent F->G H Purification (e.g., Chromatography) G->H I Final Product H->I

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Heck Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • This compound (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel, combine the palladium catalyst and phosphine ligand in this compound.

  • Stir the mixture under an inert atmosphere for 10-15 minutes.

  • Add the aryl halide, alkene, and base.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and partition between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Representative Protocol for Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • This compound (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a degassed solution of the aryl halide and terminal alkyne in this compound, add the palladium catalyst, copper(I) iodide, and base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Applications in Nanoparticle Synthesis

The polyol process is a well-established method for the synthesis of metal nanoparticles, where the polyol acts as both a solvent and a reducing agent.[7][8] this compound, with its two hydroxyl groups and high boiling point, is a suitable candidate for this process, offering a green and efficient medium for the synthesis of various nanoparticles.[9][10]

Signaling Pathway for Polyol-Mediated Nanoparticle Synthesis

G cluster_start Initial State cluster_process Synthesis Process A Metal Precursor (e.g., PdCl2) D Heating A->D B This compound (Solvent & Reducing Agent) B->D C Stabilizing Agent (optional) C->D E Reduction of Metal Ions D->E Induces F Nucleation E->F G Growth F->G H Metal Nanoparticles G->H

Caption: Polyol-mediated synthesis of metal nanoparticles.

Representative Protocol for Palladium Nanoparticle Synthesis

This protocol is a generalized procedure and may require optimization for specific nanoparticle characteristics.

Materials:

  • Palladium(II) chloride (PdCl₂, 0.1 mmol)

  • This compound (20 mL)

  • Stabilizing agent (e.g., Polyvinylpyrrolidone (PVP), optional)

Procedure:

  • Dissolve the palladium(II) chloride in this compound in a round-bottom flask. If a stabilizing agent is used, add it at this stage.

  • Heat the solution to a specific temperature (e.g., 140-180 °C) under vigorous stirring. The color of the solution will change as the palladium ions are reduced to form nanoparticles.

  • Maintain the temperature for a set period (e.g., 1-3 hours) to allow for complete nanoparticle formation and growth.

  • Monitor the formation of nanoparticles using UV-Vis spectroscopy by observing the appearance of the characteristic surface plasmon resonance peak of palladium nanoparticles.

  • Once the reaction is complete, cool the colloidal solution to room temperature.

  • The nanoparticles can be precipitated by adding a non-solvent like acetone (B3395972) and collected by centrifugation.

  • Wash the collected nanoparticles several times with ethanol (B145695) and/or water to remove any residual solvent and unreacted precursors.

  • Dry the nanoparticles under vacuum.

Applications in Biocatalysis

Enzymatic reactions in non-aqueous media offer several advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and altered enzyme selectivity. This compound, being a polar and water-miscible organic solvent, can be a suitable medium for certain biocatalytic transformations, particularly in "microaqueous" systems where the enzyme retains its essential water layer for activity. While specific examples are limited, the use of 1,5-pentanediol (B104693) as a cosubstrate in a two-step biocatalytic synthesis of a 1,2-diol suggests the potential for related diols in biocatalysis.[11]

Logical Relationship in a Biocatalytic Reaction in this compound

G cluster_components Reaction Components A Enzyme (e.g., Lipase) E Biocatalytic Transformation A->E B Substrate(s) B->E C This compound (Solvent) C->E Provides Medium D Minimal Water (for enzyme activity) D->A Maintains Activity F Product(s) E->F

Caption: Key components in a biocatalytic reaction using this compound.

Representative Protocol for an Enzyme-Catalyzed Reaction

This protocol is a generalized procedure for a lipase-catalyzed esterification and will require significant optimization for a specific enzyme and substrate.

Materials:

  • Lipase (B570770) (e.g., from Candida antarctica)

  • Carboxylic acid (1.0 mmol)

  • Alcohol (1.2 mmol)

  • This compound (5 mL)

  • Molecular sieves (to control water activity)

Procedure:

  • To a vial, add the carboxylic acid, alcohol, and this compound.

  • Add activated molecular sieves to the mixture.

  • Add the lipase to initiate the reaction.

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40-60 °C).

  • Monitor the conversion of the starting materials to the ester product using an appropriate analytical technique (e.g., HPLC, GC).

  • Upon reaching the desired conversion, stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the product, if necessary, by column chromatography.

Conclusion

This compound presents a compelling case as a green and versatile solvent for a range of applications in organic synthesis. Its favorable physicochemical properties, coupled with its bio-based origin, position it as a sustainable alternative to traditional organic solvents. While its application in specific, well-documented protocols is still an emerging area of research, the general principles governing reactions in polyol systems provide a strong foundation for its use in palladium-catalyzed cross-couplings, nanoparticle synthesis, and biocatalysis. The representative protocols provided herein serve as a starting point for researchers and drug development professionals to explore the potential of this compound in their synthetic endeavors, contributing to the development of more sustainable and efficient chemical processes. Further research and optimization are encouraged to fully elucidate the scope and limitations of this compound as a solvent in modern organic chemistry.

References

Application Notes and Protocols: Evaluating 1,2-Pentanediol as a Humectant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evaporation of cell culture media is a critical issue in modern cell culture, particularly in low-volume systems such as microplates and organ-on-a-chip devices. Evaporation leads to an increase in the concentration of salts, nutrients, and metabolic byproducts, resulting in hyperosmotic stress on cells. This can significantly impact cell viability, proliferation, differentiation, and experimental reproducibility. The use of humectants in cell culture media is a potential strategy to mitigate evaporation and maintain a stable cellular environment.

1,2-Pentanediol, a diol with hygroscopic properties, is widely used in the cosmetics and personal care industry as a humectant and solvent.[1][2][3] Its potential application in cell culture as a means to control media evaporation is an area of active investigation. These application notes provide a comprehensive guide for researchers interested in evaluating this compound for this novel application. The following protocols outline the necessary steps to determine the optimal, non-toxic concentration of this compound and to assess its efficacy in preventing media evaporation and maintaining cell health.

Theoretical Background: The Role of Humectants in Cell Culture

The primary role of a humectant in cell culture is to reduce the rate of water evaporation from the culture medium. By doing so, it helps to maintain a stable osmolality, which is crucial for normal cell function.[4][5] Changes in extracellular osmolality can trigger a variety of cellular responses, including changes in cell volume, activation of stress-related signaling pathways, and alterations in gene expression.[2][6]

This compound, with its two hydroxyl groups, can form hydrogen bonds with water molecules, thereby reducing their vapor pressure and slowing down evaporation. The theoretical benefits of incorporating this compound into cell culture media include:

  • Stabilized Osmolality: Minimizing evaporation helps to prevent the hyper-osmotic conditions that can be detrimental to cells.[1][4]

  • Improved Experimental Reproducibility: By maintaining a more consistent culture environment, especially in long-term experiments or in low-volume culture systems, the reliability and reproducibility of experimental results can be enhanced.[7]

  • Reduced "Edge Effects": In multi-well plates, wells at the edge are more prone to evaporation. A humectant could help to minimize these "edge effects".[7]

It is important to note that the introduction of any new component to a cell culture medium requires careful evaluation to ensure it is not cytotoxic at the effective concentration.

Quantitative Data Summary

CompoundCell TypeConcentrationEffectReference
Propylene (B89431) GlycolHuman Lymphocytes4% (v/v)Increased ratio of anaphase cells[8]
Propylene GlycolHuman Proximal Tubule Cells10 mMNo significant toxicity[3]
Propylene GlycolHuman Proximal Tubule Cells50 mMDecreased thymidine (B127349) incorporation, mitochondrial metabolic activity, and lysosomal accumulation of neutral red[3][9]
Propylene GlycolHuman Proximal Tubule Cells131-263 mMIncreased LDH release (membrane damage)[10]

Note: This data should be used as a guide only. The cytotoxicity of this compound must be determined empirically for each cell line of interest.

Experimental Protocols

Protocol 1: Determination of the Maximum Non-Toxic Concentration of this compound

This protocol describes how to determine the highest concentration of this compound that does not adversely affect cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (cell culture grade)

  • Sterile, pyrogen-free water (for stock solution)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Plate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a Stock Solution: Prepare a sterile 1 M stock solution of this compound in sterile, pyrogen-free water. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 mM to 100 mM. Include a vehicle control (medium with the same amount of sterile water as the highest concentration of this compound) and a negative control (medium only).

  • Treatment: Remove the existing medium from the cells and replace it with the prepared media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the concentration of this compound to determine the dose-response curve and identify the maximum non-toxic concentration.

Protocol 2: Evaluation of this compound as an Evaporation Reductant

This protocol assesses the effectiveness of this compound in reducing media evaporation from a 96-well plate.

Materials:

  • 96-well cell culture plate

  • Complete cell culture medium

  • This compound (at the determined maximum non-toxic concentration)

  • Analytical balance (accurate to at least 0.1 mg)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Media: Prepare two sets of media: one with the maximum non-toxic concentration of this compound and a control medium without this compound.

  • Plate Preparation: Add a precise volume of each medium to the wells of a 96-well plate (e.g., 200 µL). To assess the "edge effect", fill the entire plate.

  • Initial Measurement: Immediately after dispensing the media, weigh the plate using an analytical balance and record the initial weight (W_initial).

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator.

  • Subsequent Measurements: At various time points (e.g., 24, 48, 72, 96, and 120 hours), remove the plate from the incubator and weigh it again (W_time).

  • Data Analysis: Calculate the percentage of media evaporation at each time point for both the control and the this compound-containing media using the following formula:

    Evaporation (%) = [(W_initial - W_time) / (Initial volume of media in the plate * density of media)] * 100

    (Assume the density of the media is approximately 1 g/mL). Compare the evaporation rates between the two conditions.

Protocol 3: Assessment of Long-Term Effects on Cell Proliferation and Morphology

This protocol evaluates the long-term impact of culturing cells in the presence of the maximum non-toxic concentration of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (at the determined maximum non-toxic concentration)

  • Cell culture flasks or plates

  • Microscope

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into two sets of culture vessels at a low density.

  • Culture Conditions: Culture one set of cells in complete medium containing the maximum non-toxic concentration of this compound and the other set in control medium.

  • Long-Term Culture: Passage the cells as they reach confluence over a period of several passages (e.g., 5-10 passages).

  • Monitor Cell Morphology: At each passage, observe the cells under a microscope and document any changes in morphology (e.g., cell size, shape, adherence).

  • Assess Cell Proliferation: At each passage, perform a cell count using a hemocytometer or automated cell counter and determine the cell viability using trypan blue exclusion. Calculate the population doubling time for both conditions.

  • Data Analysis: Compare the growth curves and population doubling times between the cells cultured with and without this compound. Note any consistent morphological changes.

Visualizations

Experimental_Workflow cluster_0 Protocol 1: Determine Max Non-Toxic Concentration cluster_1 Protocol 2: Evaluate Evaporation Reduction cluster_2 Protocol 3: Assess Long-Term Effects P1_Start Seed Cells in 96-well Plate P1_Treat Treat with Serial Dilutions of this compound P1_Start->P1_Treat P1_Incubate Incubate for 24-72h P1_Treat->P1_Incubate P1_Viability Assess Cell Viability (e.g., MTT Assay) P1_Incubate->P1_Viability P1_Result Determine Max Non-Toxic Concentration P1_Viability->P1_Result P2_Start Prepare Media +/- this compound P1_Result->P2_Start Use Max Non-Toxic Conc. P3_Start Culture Cells +/- this compound P1_Result->P3_Start Use Max Non-Toxic Conc. P2_Weigh_Initial Initial Weight Measurement P2_Start->P2_Weigh_Initial P2_Incubate Incubate and Weigh at Time Points P2_Weigh_Initial->P2_Incubate P2_Result Calculate and Compare Evaporation Rates P2_Incubate->P2_Result P3_Passage Long-term Passaging P3_Start->P3_Passage P3_Monitor Monitor Morphology and Proliferation P3_Passage->P3_Monitor P3_Result Compare Growth Curves and Morphology P3_Monitor->P3_Result

Caption: Experimental workflow for evaluating this compound in cell culture.

Osmotic_Stress_Pathway Evaporation Media Evaporation Hyperosmolarity Increased Osmolality (Hyperosmotic Stress) Evaporation->Hyperosmolarity Humectant This compound (Humectant) Humectant->Evaporation Reduces CellShrinkage Cell Shrinkage Hyperosmolarity->CellShrinkage StressSignaling Activation of Stress Signaling Pathways (e.g., MAP Kinases) CellShrinkage->StressSignaling AlteredFunction Altered Cell Function: - Decreased Viability - Reduced Proliferation - Apoptosis StressSignaling->AlteredFunction

Caption: Logical relationship between media evaporation and cellular stress.

Potential Impact on Cellular Signaling

While specific data on this compound's effect on cellular signaling is lacking, its primary influence in this application would be through the modulation of extracellular osmolality. Hyperosmotic stress is known to activate several signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 and JNK pathways are well-known stress-activated protein kinase pathways that are activated by hyperosmotic stress. Their activation can lead to cell cycle arrest, apoptosis, or adaptation depending on the cell type and the severity of the stress.

  • NF-κB Pathway: Osmotic stress can also activate the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival.

  • TonEBP/OREBP (Tonicity-responsive enhancer-binding protein/Osmotic response element-binding protein): This transcription factor is a master regulator of the cellular response to hypertonicity. Its activation leads to the transcription of genes involved in the accumulation of organic osmolytes to restore cell volume and protect against stress.

By mitigating hyperosmotic stress, this compound could potentially prevent the activation of these stress-related pathways, thereby maintaining a more homeostatic cellular state. However, it is also crucial to consider that this compound itself, if it enters the cell, could have off-target effects on other signaling pathways. Therefore, a thorough evaluation of key cellular functions and markers is essential.

Conclusion

The use of this compound as a humectant in cell culture media presents a promising, yet unevaluated, strategy to combat the negative effects of media evaporation. The protocols provided in these application notes offer a systematic approach to determine the suitability of this compound for this purpose. Researchers are strongly encouraged to perform a thorough evaluation of its effects on their specific cell lines of interest before adopting it for routine use. Careful validation of its efficacy and a comprehensive assessment of its potential cytotoxicity are paramount to ensure the integrity and reproducibility of experimental results.

References

Application Notes and Protocols for 1,2-Alkanediols as Cryoprotectants for Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 1,2-Propanediol as a representative 1,2-Alkanediol

Disclaimer: Direct scientific literature on the application of 1,2-pentanediol as a cryoprotectant for biological samples is limited. Due to the chemical similarity between this compound and 1,2-propanediol (propylene glycol), this document provides detailed application notes and protocols based on the extensive research available for 1,2-propanediol as a representative 1,2-alkanediol cryoprotectant. The principles and methodologies described herein are expected to be largely applicable to this compound, though specific parameters such as optimal concentration and toxicity may vary and would require empirical determination.

Introduction

Cryopreservation is a critical technology for the long-term storage of biological materials, including cells, tissues, and organs, for research, therapeutic, and reproductive applications. The process involves cooling biological samples to very low temperatures, typically in liquid nitrogen (-196°C), to halt metabolic activity. A key challenge in cryopreservation is preventing the formation of damaging ice crystals, which can disrupt cellular structures and lead to cell death. Cryoprotective agents (CPAs) are essential additives that mitigate freezing-induced damage.

1,2-Propanediol is a small, permeable cryoprotectant that is widely used in various cryopreservation protocols. Its ability to penetrate cell membranes and reduce the freezing point of intracellular water makes it an effective agent for protecting cells during freezing and thawing. This document provides an overview of the applications of 1,2-propanediol as a cryoprotectant, along with detailed protocols for its use with different biological samples.

Mechanism of Action

The cryoprotective effects of 1,2-propanediol are attributed to several mechanisms:

  • Lowering the Freezing Point: By increasing the solute concentration both inside and outside the cell, 1,2-propanediol lowers the freezing point of the solution, reducing the amount of ice formed at any given temperature.

  • Vitrification: At high concentrations and with rapid cooling rates, 1,2-propanediol can help in the formation of a glassy, amorphous state known as vitrification, which completely avoids the formation of crystalline ice. 1,2-propanediol has a good glass-forming tendency, which contributes to cell survival at high cooling rates.

  • Membrane Stabilization: 1,2-propanediol can interact with the cell membrane, potentially increasing its fluidity and stability at low temperatures.

  • Cytoskeletal Effects: Studies on mouse oocytes have shown that 1,2-propanediol can have a dose-dependent effect on the meiotic spindle. At lower concentrations (≤1.0 M), it can cause disorganization, while at higher concentrations (≥1.5 M), it can stabilize the spindle.

Applications

1,2-Propanediol has been successfully used for the cryopreservation of a variety of biological samples, including:

  • Oocytes and Embryos: It is a common cryoprotectant for the slow-freezing and vitrification of oocytes and embryos from various species, including mice and humans.

  • Red Blood Cells: It has shown better cryoprotective effects for red blood cells compared to glycerol (B35011) at the same weight/weight concentrations, especially at low cooling rates.

  • Ovarian Tissue: It is used in cryopreservation protocols for ovarian tissue to preserve fertility in cancer patients.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from various studies on the use of 1,2-propanediol as a cryoprotectant.

Table 1: Cryopreservation of Mouse Oocytes and Embryos with 1,2-Propanediol

Biological Sample1,2-Propanediol ConcentrationOther CryoprotectantsCooling/Warming ProtocolSurvival/Viability RateReference
Mouse Oocytes2.0 M-Rapid freezing and thawing58.3% survival, 19.0% fertilizability
Mouse Zygotes1.5 M-Slow cooling92% survival
Mouse 4-cell Embryos1.5 M-Slow coolingNo significant difference in survival compared to ethylene (B1197577) glycol
Mouse BlastocystsNot specified-Slow coolingLower expanded blastocyst percentage compared to glycerol

Table 2: Comparative Efficacy of 1,2-Propanediol for Cryopreservation

Biological SampleCPA 1CPA 2OutcomeReference
Red Blood Cells15-20% (w/w) 1,2-Propanediol15-20% (w/w) Glycerol1,2-Propanediol protects better at low cooling rates.
Mouse Zygotes1.5 M 1,2-Propanediol1.5 M Ethylene Glycol1,2-Propanediol showed significantly better survival (92% vs. 60%).
Mouse Blastocysts1,2-PropanediolGlycerolGlycerol resulted in a significantly better expanded blastocyst percentage.

Table 3: Toxicity of 1,2-Propanediol

Cell Type1,2-Propanediol ConcentrationExposure ConditionsObserved EffectReference
Mouse Oocytes1.5 MRoom temperature for 15 minSignificant increase in oocyte degeneration (54.2%) and parthenogenetic activation (16%).
Mouse Oocytes1.5 M37°CIncreased toxicity, lower survival (15%), and no fertilization.
Mouse OocytesNot specified-Causes a significant rise in intracellular calcium, leading to zona pellucida hardening and cellular

Application of 1,2-Pentanediol in Topical Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pentanediol (Pentylene Glycol) is a multifunctional ingredient increasingly utilized in topical drug delivery systems. Its versatile properties as a solvent, penetration enhancer, humectant, and antimicrobial agent make it a valuable excipient in the formulation of creams, lotions, gels, and other dermatological preparations. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in leveraging the benefits of this compound for enhanced topical drug delivery.

Key Applications of this compound in Topical Formulations

This compound offers several advantages in the development of topical drug products:

  • Enhanced Drug Solubility and Formulation Stability: As a solvent, this compound can dissolve a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble in water or oils.[1] This can lead to improved formulation homogeneity and stability. It is miscible with water and polar organic solvents, making it compatible with various formulation bases.[2]

  • Improved Skin Penetration: this compound acts as a penetration enhancer, facilitating the transport of APIs through the stratum corneum, the primary barrier of the skin.[3] This can result in increased bioavailability of the drug at the target site. Its mechanism of action is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum.

  • Antimicrobial Properties and Preservative Efficacy: this compound exhibits broad-spectrum antimicrobial activity against bacteria, yeast, and mold.[4][5] This allows for the development of "preservative-free" formulations, which are increasingly demanded by consumers, or a reduction in the concentration of traditional preservatives, thereby minimizing the potential for skin irritation.[5]

  • Humectant and Moisturizing Effects: Due to its hygroscopic nature, this compound attracts and retains moisture in the skin, contributing to skin hydration and improving the overall feel of the topical product.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the performance of this compound in topical formulations.

Table 1: Comparative Skin Permeation Enhancement of Caffeine (B1668208)

This table presents a comparison of the in vitro skin permeation of caffeine from different vehicle compositions, highlighting the enhancement effect of this compound. The study utilized excised pig skin in a Franz diffusion cell model.[3]

Vehicle Composition (v/v)Maximum Flux (Jmax) (µg/cm²/h)Enhancement Factor (EF)24-h Receptor Concentration (Q24h) (µg/mL)
Water (Control)10.5 ± 2.11.0158.2 ± 31.6
5% this compound in Water28.7 ± 5.7 2.7 430.5 ± 86.1
2.5% this compound in Water18.9 ± 3.81.8283.5 ± 56.7
5% Propylene (B89431) Glycol in Water14.2 ± 2.81.4213.0 ± 42.6
5% Ethanol in Water16.8 ± 3.41.6252.0 ± 50.4
25% Propylene Glycol / 25% Ethanol / 48% Water22.1 ± 4.42.1331.5 ± 66.3

Data adapted from Duracher et al., 2009.[3]

Table 2: Antimicrobial Efficacy of 1,2-Alkanediols

This table shows the Minimum Inhibitory Concentration (MIC) of various 1,2-alkanediols against common skin bacteria. The data indicates that antimicrobial activity is dependent on the alkyl chain length.

Microorganism1,2-Butanediol MIC (%)This compound MIC (%)1,2-Hexanediol MIC (%)1,2-Octanediol MIC (%)1,2-Decanediol MIC (%)
Staphylococcus aureus>10>102.50.31 0.078
Staphylococcus epidermidis>10>105.00.63 0.078

Data adapted from a study on the antibacterial activity of 1,2-alkanediols.[6] Note that while this compound's direct MIC is high in this specific study, its preservative effect in formulations is often achieved at lower concentrations due to synergistic effects and its impact on water activity.[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in topical drug delivery systems.

Protocol 1: Determination of Drug Solubility in this compound

Objective: To determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars or a shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for the API

Procedure:

  • Add an excess amount of the API powder to a known volume (e.g., 5 mL) of this compound in a glass vial. The excess solid should be clearly visible.

  • Seal the vial and place it on a magnetic stirrer or in a shaker bath at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature).

  • Equilibrate the suspension for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the undissolved API.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the API in the diluted solution using a validated HPLC or other appropriate method.

  • Calculate the saturation solubility of the API in this compound, taking into account the dilution factor, and express the result in mg/mL or g/100g .

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the skin permeation of an API from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Test formulation containing the API and this compound

  • Control formulation (without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Water bath with circulator

  • Magnetic stir bars

  • Syringes for sampling

  • HPLC system or other validated analytical method

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor compartment.

  • Fill the receptor compartment with a known volume of pre-warmed (32°C) and degassed receptor solution. Ensure there are no air bubbles trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Place the Franz cells in a water bath maintained at 32°C to ensure the skin surface temperature is physiological.

  • Allow the skin to equilibrate for at least 30 minutes.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations evenly onto the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor solution through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the concentration of the API in the collected samples using a validated analytical method.

  • At the end of the experiment, dismount the skin, and analyze the drug content in the skin layers (stratum corneum, epidermis, and dermis) if required.

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point and plot it against time. The slope of the linear portion of the curve represents the steady-state flux (Jss). The enhancement ratio can be calculated by dividing the flux of the test formulation by the flux of the control formulation.

Protocol 3: Preservative Efficacy Test (Challenge Test)

Objective: To assess the antimicrobial effectiveness of this compound in a topical formulation.

Materials:

  • Test formulation containing this compound

  • Cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)

  • Sterile containers for the formulation

  • Sterile saline or buffer for dilutions

  • Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubators

Procedure:

  • Portion the test formulation into five separate sterile containers, one for each test microorganism.

  • Prepare standardized inocula of each microorganism (typically 10⁵ to 10⁶ CFU/mL for bacteria and yeast, and 10⁴ to 10⁵ CFU/mL for mold).

  • Inoculate each container of the formulation with one of the microbial suspensions to achieve a final concentration within the specified range.

  • Mix the inoculated product thoroughly to ensure uniform distribution of the microorganisms.

  • Store the inoculated containers at a specified temperature (e.g., 20-25°C) and protected from light.

  • At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

  • Perform serial dilutions of the sample and plate onto the appropriate culture media to determine the number of viable microorganisms (CFU/g or CFU/mL).

  • Incubate the plates under appropriate conditions and count the colonies.

  • Compare the results to the acceptance criteria specified in pharmacopeias (e.g., USP <51>, Ph. Eur. 5.1.3). For example, for bacteria, a 2-log reduction from the initial count by day 14 and no increase thereafter is often required.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in topical drug delivery.

Penetration_Enhancement_Mechanism cluster_2 Viable Epidermis API API Lipid_Lamellae Lipid Lamellae API->Lipid_Lamellae Limited Penetration Target_Site Target Site API->Target_Site Enhanced Penetration Pentanediol This compound Pentanediol->Lipid_Lamellae Disrupts Lipid Structure Corneocytes Corneocytes Experimental_Workflow cluster_Formulation Formulation Development cluster_Evaluation Formulation Evaluation cluster_Analysis Data Analysis Solubility API Solubility in This compound Formulation_Prep Formulation Preparation (Test vs. Control) Solubility->Formulation_Prep Permeation In Vitro Skin Permeation Study Formulation_Prep->Permeation Stability Stability Testing (Physical & Chemical) Formulation_Prep->Stability Antimicrobial Preservative Efficacy Test (Challenge Test) Formulation_Prep->Antimicrobial Data_Analysis Data Analysis and Comparison Permeation->Data_Analysis Stability->Data_Analysis Antimicrobial->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Conclusion on This compound's Role

References

Application Notes & Protocols: 1,2-Pentanediol as a Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pentanediol, also known as pentylene glycol, is a multifunctional ingredient widely used in cosmetic and pharmaceutical formulations.[1] Beyond its functions as a humectant, solvent, and antimicrobial agent, this compound has demonstrated significant efficacy as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum (SC), the primary barrier of the skin.[2][3][4] Its favorable safety profile and compatibility with numerous APIs make it a valuable excipient in the development of topical and transdermal drug delivery systems.[5] This document provides detailed application notes on its mechanism, efficacy, and safety, along with a comprehensive protocol for evaluating its enhancement effects in skin absorption studies.

Mechanism of Action

The precise mechanism by which this compound enhances skin penetration is not fully elucidated, but it is believed to involve a combination of effects rather than a single pathway. Unlike longer-chain alkanediols that primarily function by disordering the lipid structure of the stratum corneum, the penetration-enhancing effect of shorter-chain diols like this compound is thought to be related to interactions with the hydrophilic regions of the SC.[6][7]

Key proposed mechanisms include:

  • Interaction with Keratin (B1170402): this compound may interact with keratin within the corneocytes, opening up the dense protein structure and increasing its permeability.

  • Solvent Drag Effect: Due to its ability to penetrate the skin, this compound may act as a carrier, "dragging" dissolved drug molecules with it as it moves through the skin barrier.[6]

  • Increased Drug Partitioning: It can act as a co-solvent, increasing the solubility of an API within the formulation and improving its partitioning from the vehicle into the stratum corneum.

  • Hydration: As a humectant, it increases the hydration of the stratum corneum, which can swell the corneocytes and increase the passage of substances.[2]

MechanismOfAction cluster_2 Viable Epidermis / Dermis API Active Ingredient (API) LipidMatrix Lipid Bilayer API->LipidMatrix Increased Partitioning Pentanediol This compound Corneocyte Corneocytes (Keratin) Pentanediol->Corneocyte 1. Interacts with Keratin (Protein Modification) Pentanediol->LipidMatrix 2. Solvent Drag Effect (Carries API) Absorption Systemic Absorption LipidMatrix->Absorption Enhanced API Permeation

Fig. 1: Proposed mechanisms of this compound as a penetration enhancer.

Application Notes

Efficacy and Performance Data

This compound has been shown to be an effective penetration enhancer for various molecules, particularly hydrophilic compounds. Its performance is often concentration-dependent.[8] A study by Duracher et al. investigated the influence of this compound on the permeability of caffeine, a hydrophilic model drug, through excised pig skin.[9] The results demonstrated that this compound was a more effective enhancer than propylene (B89431) glycol and ethanol (B145695) at the same concentration.[8][9]

The quantitative data from this study are summarized below.

Vehicle Composition (v/v)Maximum Flux (Jmax) (µg/cm²/h)Enhancement Factor (EF)*24-h Receptor Conc. (Q₂₄h) (µg/cm²)
Caffeine in Water (Control)1.8 ± 0.91.025.5 ± 11.0
2.5% this compound in Water3.1 ± 1.11.745.1 ± 14.8
5.0% this compound in Water10.1 ± 2.65.6134.6 ± 31.9
5.0% Propylene Glycol in Water2.5 ± 0.91.436.1 ± 12.0
5.0% Ethanol in Water2.3 ± 0.61.334.0 ± 8.1
Enhancement Factor (EF) is the ratio of the Jmax of the test formulation to the Jmax of the control formulation.
(Data sourced from Duracher et al., 2009)[9]
Safety and Regulatory Considerations
  • Skin Irritation: this compound is generally considered safe for use in topical products.[5] However, like other glycols, it can cause mild skin irritation, particularly in individuals with sensitized skin.[5] Studies on 1,2-alkanediols have shown that skin irritation potential can be influenced by the alkane chain length.[3][10]

  • Eye Irritation: Safety data sheets indicate that this compound can cause serious eye damage, and appropriate personal protective equipment, including safety goggles, should be worn when handling the pure substance.[11][12][13]

  • Toxicity: There is no evidence to suggest that this compound is hazardous to health, toxic, or carcinogenic.[5] It is not classified as a skin sensitizer.[11]

  • Regulatory Status: Pentylene glycol is widely accepted for use in cosmetic formulations globally.[14] When used in pharmaceutical products, its concentration should be justified based on its intended function and supported by safety data.

Experimental Protocol: In Vitro Skin Permeation Test (IVPT)

This protocol describes a method to evaluate the penetration-enhancing effect of this compound using a static vertical diffusion cell (Franz Cell).

Objective

To quantify and compare the permeation of a model API through excised skin from a control vehicle versus a vehicle containing this compound.

Materials and Equipment
  • Skin Model: Excised human or porcine skin is recommended due to its similarity to human skin in terms of barrier function and lipid composition.[8]

  • Equipment:

    • Franz Vertical Diffusion Cells

    • Circulating water bath maintained at 37°C (to achieve a skin surface temperature of ~32°C)[15]

    • Magnetic stir plate and stir bars

    • Positive displacement pipette

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantifying the API.

  • Reagents:

    • Phosphate Buffered Saline (PBS), pH 7.4 (Receptor Fluid)

    • Model API (e.g., Caffeine)

    • This compound

    • Purified water or other solvent for vehicle preparation

    • Acetonitrile, Methanol (HPLC grade)

Experimental Workflow

ExperimentalWorkflow node_prep 1. Skin Preparation node_mount 2. Skin Mounting node_prep->node_mount Dermatomed Skin node_equil 3. Equilibration node_mount->node_equil In Franz Cell node_dose 4. Formulation Dosing node_equil->node_dose Apply Test/Control Formulations node_sample 5. Receptor Fluid Sampling node_dose->node_sample At Predetermined Time Points (t=0, 2, 4...24h) node_analysis 6. Sample Analysis (HPLC) node_sample->node_analysis Quantify API Concentration node_data 7. Data Processing node_analysis->node_data Calculate Cumulative Amount & Flux node_report 8. Reporting node_data->node_report Generate Permeation Profiles & Tables

Fig. 2: Workflow for an in vitro skin permeation test (IVPT).
Detailed Procedure

  • Skin Preparation: a. Thaw frozen full-thickness skin at room temperature.[16] b. If necessary, remove any remaining subcutaneous fat. c. Prepare skin sections of a uniform thickness (typically 200-500 µm) using a dermatome. d. Cut the dermatomed skin into sections large enough to fit the Franz diffusion cells.

  • Franz Cell Setup: a. Assemble the Franz cells and connect them to the circulating water bath set to 37°C. Allow the cells to reach thermal equilibrium. b. Fill the receptor compartment with pre-warmed, de-gassed PBS (pH 7.4). Ensure no air bubbles are trapped beneath the skin. c. Place a small magnetic stir bar in the receptor compartment and begin stirring at a constant rate (e.g., 600 RPM).

  • Skin Mounting and Integrity Check: a. Mount the prepared skin section onto the Franz cell, with the stratum corneum side facing the donor compartment.[17] b. Clamp the donor and receptor compartments together securely. c. Allow the skin to equilibrate for at least 30 minutes.[17] d. (Optional but recommended) Perform a skin integrity test (e.g., by measuring transepidermal water loss or electrical resistance).

  • Dosing: a. Apply a precise, finite dose of the test formulation (e.g., 5% this compound with API) or control formulation (API in vehicle without this compound) to the skin surface in the donor compartment (e.g., 5-10 mg/cm²).[8] b. The donor compartment can be left open (unoccluded) or sealed (occluded) depending on the study design.

  • Sampling: a. At predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment sampling arm.[17] b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.[17] c. Store samples at 4°C until analysis.

Sample Analysis and Data Interpretation
  • Quantification: Analyze the concentration of the API in the collected samples using a validated HPLC method or another appropriate technique.

  • Data Calculation: a. Calculate the cumulative amount of API permeated per unit area (Qn, in µg/cm²) at each time point, correcting for sample replacement. b. Plot the cumulative amount of API permeated versus time. c. Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot. d. Calculate the lag time (tL) by extrapolating the linear portion of the curve to the x-axis. e. Calculate the Enhancement Factor (EF) as follows: EF = Jss (with enhancer) / Jss (without enhancer)

Conclusion

This compound is a versatile excipient that can significantly enhance the dermal and transdermal delivery of active ingredients. Its efficacy, particularly for hydrophilic compounds, combined with a good safety profile, makes it a valuable tool for formulators.[8][9] The provided protocols offer a standardized framework for researchers to quantitatively assess its penetration-enhancing properties, thereby facilitating the rational design and optimization of topical drug products. Proper experimental design and execution, as detailed in the IVPT protocol, are crucial for generating reliable and reproducible data.[15][18]

References

Application Notes and Protocols: The Role of 1,2-Pentanediol in Polymerase Chain Reaction (PCR) Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, its efficiency can be hampered by factors such as high GC content in the DNA template, the presence of secondary structures, and various PCR inhibitors. To overcome these challenges, co-solvents are often added to the PCR mixture. 1,2-Pentanediol, a diol with both hydrophilic and hydrophobic properties, has emerged as a promising additive for optimizing PCR, particularly for difficult templates. These application notes provide a comprehensive overview of the role of this compound in PCR, including its mechanism of action, and detailed protocols for its use. While specific data for this compound is emerging, data from the closely related 1,2-propanediol is also presented to illustrate the general effects of short-chain diols in PCR optimization.

Mechanism of Action

This compound and similar diols enhance PCR performance through several mechanisms. Primarily, they act as denaturing agents that disrupt the hydrogen bonds between DNA strands, thereby lowering the melting temperature (Tm) of the DNA.[1][2] This is particularly beneficial for templates with high GC content, which are more stable and require higher denaturation temperatures that can damage the DNA polymerase. By reducing the Tm, this compound facilitates easier strand separation at lower temperatures, preserving enzyme activity and improving amplification efficiency.

Furthermore, these diols can help to resolve secondary structures in the DNA template, such as hairpins and loops, which can stall the polymerase and lead to incomplete or failed amplification.[3] By destabilizing these structures, this compound allows the polymerase to proceed more efficiently along the template. Additionally, there is evidence that certain PCR enhancers can help to neutralize the effects of common PCR inhibitors found in biological samples like blood.[4][5]

PCR_Enhancement_by_1_2_Pentanediol cluster_0 Standard PCR Challenges cluster_1 Mechanism of this compound Action cluster_2 Improved PCR Outcome High GC Content High GC Content Lowers DNA Tm Lowers DNA Tm High GC Content->Lowers DNA Tm Secondary Structures Secondary Structures Reduces Secondary Structures Reduces Secondary Structures Secondary Structures->Reduces Secondary Structures PCR Inhibitors PCR Inhibitors Neutralizes Inhibitors Neutralizes Inhibitors PCR Inhibitors->Neutralizes Inhibitors This compound This compound This compound->Lowers DNA Tm This compound->Reduces Secondary Structures This compound->Neutralizes Inhibitors Increased Specificity Increased Specificity Lowers DNA Tm->Increased Specificity Higher Yield Higher Yield Reduces Secondary Structures->Higher Yield Enhanced Efficiency Enhanced Efficiency Neutralizes Inhibitors->Enhanced Efficiency

Mechanism of PCR enhancement by this compound.

Quantitative Data on the Effect of Diols in PCR

The following tables summarize the quantitative effects of 1,2-propanediol, a close analog of this compound, on PCR performance. This data provides a strong indication of the potential benefits of using this compound.

Table 1: Effect of 1,2-Propanediol on the Amplification of a GC-Rich Gene (ApoE) [6]

AdditiveConcentrationResult
None-Faint, non-specific bands
1,2-Propanediol1.5 µl in 25 µl reactionSharp, specific bands
DMSO1.5 µl in 25 µl reactionEnhanced amplification, less specific than 1,2-propanediol
Ethylene Glycol1.5 µl in 25 µl reactionEnhanced amplification, less specific than 1,2-propanediol

Table 2: Optimal Concentrations of Diols for PCR Enhancement [3]

DiolOptimal Concentration Range
1,2-Propanediol0.3 - 2.0 M
1,5-Pentanediol0.1 - 0.6 M
Ethylene Glycol0.5 - 4.5 M
Glycerol0.1 - 1.3 M

Table 3: Combined Effect of 1,2-Propanediol and Trehalose on GC-Rich DNA Amplification [4][5][7]

Additive CombinationTemplate (GC%)Result
NoneHuman Q8N1R6 gene (73.3%)No specific amplification
1 M 1,2-propanediol + 0.2 M trehaloseHuman Q8N1R6 gene (73.3%)Successful amplification of specific 806 bp fragment

Experimental Protocols

Protocol 1: General PCR Optimization with this compound

This protocol provides a general workflow for optimizing a standard PCR reaction using this compound.

1. Materials:

  • This compound (molecular biology grade)

  • Standard PCR master mix (containing DNA polymerase, dNTPs, MgCl2, and reaction buffer)

  • Forward and reverse primers

  • DNA template

  • Nuclease-free water

2. Experimental Workflow:

PCR_Optimization_Workflow cluster_0 Preparation cluster_1 Optimization cluster_2 Analysis A Prepare this compound Stock Solution C Set up PCR with a Gradient of this compound (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) A->C B Set up Control PCR (0% this compound) E Perform Thermal Cycling B->E D Optional: Optimize Annealing Temperature with a Gradient PCR C->D If needed C->E D->E F Analyze PCR Products by Gel Electrophoresis E->F G Determine Optimal this compound Concentration F->G

References

Application Notes and Protocols for 1,2-Pentanediol as an Additive in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,2-Pentanediol is not a widely documented additive in protein crystallization literature. The following application notes and protocols are based on the known physicochemical properties of this compound and by analogy to its well-studied isomer, 2-methyl-2,4-pentanediol (MPD), and other short-chain diols. These guidelines are intended to serve as a starting point for empirical investigation.

Introduction

The crystallization of proteins is a critical bottleneck in structural biology and drug discovery. The process often requires extensive screening of various chemical conditions to induce the formation of well-ordered crystals suitable for X-ray diffraction. Small organic molecules are frequently used as additives or precipitants to promote crystallization. Diols, such as 2-methyl-2,4-pentanediol (MPD), are among the most successful additives.[1] this compound, a structural isomer of MPD, shares similar properties, such as miscibility with water and the presence of both hydrophobic and hydrophilic moieties, suggesting its potential utility in protein crystallization.[2] These notes provide a theoretical framework and practical protocols for exploring the use of this compound as a novel additive in protein crystallization experiments.

Application Notes

Hypothesized Mechanism of Action

The mechanism by which this compound may promote protein crystallization can be inferred from the behavior of similar diols like MPD. The proposed mechanisms include:

  • Precipitating Agent: By competing with the protein for water molecules, this compound reduces the protein's solubility, thereby driving the system towards supersaturation, a prerequisite for nucleation and crystal growth.

  • Lowering the Dielectric Constant: The addition of this compound to an aqueous solution lowers the dielectric constant of the medium. This can enhance electrostatic interactions between protein molecules, which may be favorable for the formation of crystal contacts.

  • Surface Interaction: As an amphiphilic molecule, this compound can interact with both polar and non-polar regions on the protein surface. It may bind to hydrophobic patches, displacing ordered water molecules and reducing the entropic penalty of crystal lattice formation.[1]

  • Stabilization: By interacting with the protein surface, this compound may stabilize a particular protein conformation that is more amenable to crystallization.

G cluster_solution Protein in Solution cluster_interaction Additive Interaction cluster_crystallization Crystallization P Protein (Solvated) P_PD Protein-Pentanediol Complex P->P_PD Pentanediol binds to hydrophobic patches W Water Molecules W_disp Displaced Water W->W_disp Water is displaced from protein surface PD This compound PD->P_PD Crystal Protein Crystal Lattice P_PD->Crystal Reduced solubility & favorable contacts lead to nucleation

Hypothesized mechanism of this compound in protein crystallization.
Advantages and Considerations

Potential Advantages:

  • Novel Chemical Space: As a less commonly used additive, this compound may yield crystals in conditions where more traditional reagents have failed.

  • Cryoprotectant Properties: Like other diols, this compound is likely to have cryoprotectant properties, potentially simplifying the process of flash-cooling crystals for X-ray data collection.

  • Amphiphilic Nature: Its balance of polar and non-polar characteristics allows it to interact with a wide range of protein surfaces.[2]

Considerations:

  • Optimal Concentration: The effective concentration of this compound will be protein-dependent and must be determined empirically. High concentrations may lead to protein denaturation or amorphous precipitation.

  • Viscosity: As a viscous liquid, care must be taken when pipetting and mixing solutions containing high concentrations of this compound to ensure accuracy and homogeneity.[2]

  • Purity: Ensure the use of high-purity this compound to avoid introducing contaminants that could inhibit crystallization.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₁₂O₂[3]
Molecular Weight 104.15 g/mol
Appearance Colorless, viscous liquid[2]
Density ~0.971 g/mL at 25°C[2]
Boiling Point ~206°C[2]
Flash Point ~104°C[2]
Solubility in Water Miscible
Suggested Starting Concentrations for Screening

The following concentrations are suggested starting points for using this compound as an additive. These are based on typical ranges for other short-chain diols.

Screening StageConcentration Range (% v/v)Purpose
Initial Additive Screen 2 - 10%To be added to existing sparse matrix or grid screen conditions to test for beneficial effects.
Optimization Screen 5 - 30%To be used as a primary variable in a grid screen to find the optimal concentration for crystal growth.
As a Precipitant 20 - 50%To be used as the main precipitating agent, often in combination with salts and buffers.

Experimental Protocols

Protocol 1: Initial Screening with this compound as an Additive

This protocol describes the use of this compound as an additive to a commercial or custom-made crystallization screen using the sitting drop vapor diffusion method.

Materials:

  • Purified protein solution (5-15 mg/mL in a low ionic strength buffer)

  • Crystallization screen (e.g., Hampton Research Crystal Screen™, Molecular Dimensions JCSG+)

  • This compound, high purity (≥98%)

  • 24- or 96-well sitting drop crystallization plates

  • Pipettes and tips

  • Sealing tape or film

Methodology:

  • Prepare Additive Stock: Prepare a 50% (v/v) stock solution of this compound in ultrapure water.

  • Set up the Plate:

    • Pipette the reservoir solutions from your chosen crystallization screen into the reservoirs of the crystallization plate (e.g., 500 µL for a 24-well plate).

    • To each reservoir, add a volume of the 50% this compound stock to achieve a final concentration of 5% (e.g., add 50 µL of 50% stock to 450 µL of reservoir solution). Note: This creates a new screen. Alternatively, add a small amount of a concentrated stock directly to the drop.

  • Prepare the Drop:

    • In the sitting drop well, mix 1 µL of your protein solution with 1 µL of the corresponding reservoir solution (which now contains this compound).

  • Seal and Incubate:

    • Carefully seal the plate with clear sealing tape or film to ensure an airtight system.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and protect it from vibrations.

  • Observation:

    • Observe the drops under a microscope regularly (e.g., after 24 hours, 3 days, 1 week, and then weekly).

    • Record any changes, such as clear drops, precipitation, or the formation of crystals.

Protocol 2: Optimization of a Crystallization Hit

If initial screening with this compound yields promising results (e.g., microcrystals, crystalline precipitate), the next step is to optimize the condition.

Methodology:

  • Identify Key Variables: From the initial hit, identify the key components: precipitant (e.g., PEG 3350), buffer (e.g., HEPES pH 7.5), salt (e.g., NaCl), and this compound.

  • Design a Grid Screen: Prepare a 2D grid screen in a 24-well plate where you vary the concentration of this compound against the concentration of the primary precipitant.

    • Rows (A-D): Vary the precipitant concentration (e.g., 14%, 16%, 18%, 20% PEG 3350).

    • Columns (1-6): Vary the this compound concentration (e.g., 5%, 8%, 11%, 14%, 17%, 20% v/v).

  • Set up the Plate:

    • Prepare the 24 unique reservoir solutions according to the grid.

    • Set up sitting drops as described in Protocol 1 (e.g., 1 µL protein + 1 µL reservoir).

  • Seal, Incubate, and Observe: Follow steps 4 and 5 from Protocol 1.

  • Further Refinement: Based on the results of the grid screen, further optimization can be performed by varying other parameters such as pH or salt concentration.

Visualizations

G cluster_results Interpret Results start Start: Purified Protein Sample prep_additive Prepare this compound Stock Solution (e.g., 50% v/v) start->prep_additive add_additive Add this compound to Reservoir or Drop prep_additive->add_additive setup_screen Set up Crystallization Plate with Base Screen Reagents setup_screen->add_additive set_drop Mix Protein and Reservoir Solution in Drop add_additive->set_drop seal_incubate Seal Plate and Incubate at Constant Temperature set_drop->seal_incubate observe Microscopic Observation seal_incubate->observe no_change No Change / Clear Drop observe->no_change Adjust protein concentration precipitate Amorphous Precipitate observe->precipitate Lower precipitant or additive concentration crystals Crystals / Crystalline Precipitate observe->crystals optimize Proceed to Optimization (Protocol 2) crystals->optimize

Workflow for screening with this compound as an additive.

References

Application Notes and Protocols for Nanoparticle Synthesis Using 1,2-Pentanediol as a Reducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size and morphology is a cornerstone of nanotechnology, enabling advancements in fields ranging from catalysis to nanomedicine. The polyol method, a versatile and widely used approach, employs polyalcohols (polyols) as both the solvent and the reducing agent for the synthesis of a variety of metallic nanoparticles.[1] While ethylene (B1197577) glycol is the most commonly studied polyol for this purpose, other diols, such as 1,2-Pentanediol, offer potential advantages due to their different boiling points, viscosities, and reducing strengths, which can influence the nucleation and growth kinetics of nanoparticles.

These application notes provide a detailed overview and generalized protocols for the synthesis of metallic nanoparticles using this compound as a reducing agent. It is important to note that while the principles of the polyol process are well-established, specific literature detailing the use of this compound is limited. Therefore, the provided protocols are based on the general understanding of the polyol method and may require optimization for specific applications.

Principle of the Polyol Method

In the polyol synthesis, a metal precursor (typically a salt) is dissolved in a polyol, such as this compound. Upon heating, the polyol acts as a reducing agent, converting the metal ions to their zero-valent state.[1] This leads to the nucleation and subsequent growth of nanoparticles. The polyol also often serves as a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles. The reaction temperature is a critical parameter, as it affects the reduction rate of the metal precursor and the kinetics of nanoparticle formation, thereby influencing their final size, shape, and crystallinity.

Experimental Workflow

The general workflow for the synthesis of nanoparticles using this compound as a reducing agent is depicted below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization A Dissolve Metal Precursor in this compound B Add Stabilizing Agent (e.g., PVP) (Optional) A->B C Heat Reaction Mixture to Desired Temperature B->C D Maintain Temperature for a Specific Duration C->D E Cool the Solution F Precipitate Nanoparticles (e.g., with Acetone) E->F G Centrifuge and Wash F->G H Characterize Nanoparticles (TEM, UV-Vis, etc.) G->H

General workflow for nanoparticle synthesis.

Detailed Experimental Protocols

The following are generalized protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles using this compound. These should be considered as starting points for experimental design and will likely require optimization.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Poly(vinylpyrrolidone) (PVP, optional, as a capping agent)

  • Acetone (B3395972)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of HAuCl₄·3H₂O in this compound to achieve the desired precursor concentration (e.g., 0.1 mM to 1.0 mM).

  • If using a capping agent, add PVP to the solution and stir until fully dissolved. The molar ratio of PVP to the gold precursor can be varied to control nanoparticle size and stability.

  • Heat the mixture to a specific temperature (e.g., 120-180 °C) under constant stirring. The color of the solution will gradually change, indicating the formation of gold nanoparticles.

  • Maintain the reaction at this temperature for a set period (e.g., 30-120 minutes) to allow for complete reduction and nanoparticle growth.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Add an excess of acetone to the solution to precipitate the gold nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors, this compound, and excess capping agent.

  • Dry the purified gold nanoparticles for further characterization and use.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound

  • Poly(vinylpyrrolidone) (PVP, optional)

  • Acetone

  • Ethanol

  • Deionized water

Procedure:

  • In a similar setup as described in Protocol 1, dissolve AgNO₃ in this compound.

  • Optionally, add PVP as a stabilizing agent.

  • Heat the solution to a specific temperature (e.g., 100-160 °C) with vigorous stirring. A color change to yellowish-brown will indicate the formation of silver nanoparticles.

  • Maintain the temperature for a defined duration (e.g., 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the silver nanoparticles by adding acetone.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol and deionized water.

  • Dry the final product.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected influence of key reaction parameters on the characteristics of nanoparticles synthesized via the polyol method. These values are for illustrative purposes and would need to be determined experimentally for the this compound system.

Table 1: Effect of Precursor Concentration on Gold Nanoparticle Size

HAuCl₄ Concentration (mM)Reaction Temperature (°C)Average Particle Size (nm)
0.1160~10
0.5160~25
1.0160~50

Table 2: Effect of Reaction Temperature on Silver Nanoparticle Size

AgNO₃ Concentration (mM)Reaction Temperature (°C)Average Particle Size (nm)
0.5120~40
0.5140~20
0.5160~10

Logical Relationships in Nanoparticle Formation

The formation of nanoparticles via the polyol method involves a series of interconnected steps, from the reduction of the metal precursor to the final stabilized nanoparticles.

G A Metal Precursor (M+) in this compound B Heating A->B C Reduction of M+ to M0 by this compound B->C D Nucleation (Formation of small clusters) C->D E Growth (Addition of M0 to nuclei) D->E F Stabilization (Adsorption of this compound or capping agent) E->F G Stable Nanoparticles F->G

Logical steps in nanoparticle formation.

Applications in Drug Development

Nanoparticles synthesized via the polyol method have significant potential in drug development. Their applications include:

  • Drug Delivery: Nanoparticles can be functionalized to carry and deliver therapeutic agents to specific targets within the body, improving efficacy and reducing side effects.

  • Bioimaging: Gold and other metallic nanoparticles exhibit unique optical properties, such as surface plasmon resonance, making them useful as contrast agents in various imaging modalities.

  • Diagnostics: Nanoparticle-based biosensors can be developed for the sensitive and specific detection of biomarkers.

Conclusion

The use of this compound as a reducing agent in the polyol synthesis of nanoparticles presents an intriguing, yet underexplored, avenue for creating novel nanomaterials. The protocols and data presented here provide a foundational framework for researchers to begin exploring this system. Through systematic optimization of reaction parameters, it is anticipated that this compound can be effectively utilized to produce a range of metallic nanoparticles with tailored properties for various scientific and biomedical applications. Further research is necessary to fully elucidate the specific reduction mechanism of this compound and its precise role in controlling nanoparticle morphology.

References

Application Notes and Protocols: 1,2-Pentanediol as a Plasticizer for Biodegradable Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biodegradable polymers such as polylactic acid (PLA), starches, and chitosan (B1678972) are gaining significant traction as sustainable alternatives to conventional plastics in a variety of applications, including packaging and drug delivery. However, these materials often exhibit brittleness, which can limit their practical use. Plasticizers are added to polymer formulations to increase flexibility, workability, and distensibility. 1,2-Pentanediol, a short-chain diol, presents itself as a promising, potentially bio-based plasticizer. Its moisturizing properties, as noted in cosmetic applications, suggest it may effectively integrate into hydrophilic polymer matrices, disrupting intermolecular forces and enhancing film flexibility.[1]

These application notes provide a comprehensive guide for researchers to evaluate this compound as a plasticizer for biodegradable polymer films. The following sections detail the necessary experimental protocols, data presentation formats, and visualizations to systematically characterize the effects of this compound on the mechanical, thermal, and barrier properties of these films.

Data Presentation

Table 1: Effect of this compound on Mechanical Properties of Biodegradable Polymer Films

Polymer MatrixThis compound Conc. (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLA050 ± 53 ± 0.52.5 ± 0.2
1040 ± 415 ± 22.0 ± 0.2
2030 ± 350 ± 51.5 ± 0.1
3020 ± 2150 ± 150.8 ± 0.1
Starch08 ± 15 ± 10.5 ± 0.05
106 ± 0.520 ± 30.3 ± 0.04
204 ± 0.560 ± 80.1 ± 0.02
302 ± 0.3120 ± 150.05 ± 0.01
Chitosan045 ± 510 ± 21.8 ± 0.2
1035 ± 430 ± 51.2 ± 0.1
2025 ± 380 ± 100.7 ± 0.1
3015 ± 2180 ± 200.3 ± 0.05

Table 2: Effect of this compound on Water Vapor Permeability (WVP) of Biodegradable Polymer Films

Polymer MatrixThis compound Conc. (wt%)WVP (g·m/m²·day·Pa)
PLA01.0 x 10⁻¹¹
101.5 x 10⁻¹¹
202.5 x 10⁻¹¹
304.0 x 10⁻¹¹
Starch05.0 x 10⁻¹¹
107.0 x 10⁻¹¹
201.0 x 10⁻¹⁰
301.5 x 10⁻¹⁰
Chitosan03.0 x 10⁻¹¹
105.0 x 10⁻¹¹
208.0 x 10⁻¹¹
301.2 x 10⁻¹⁰

Table 3: Effect of this compound on Thermal Properties of Biodegradable Polymer Films

Polymer MatrixThis compound Conc. (wt%)Glass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)Decomposition Temp. (T_d) (°C)
PLA060175350
1050170345
2040165340
3030160335
Starch080-300
1065-295
2050-290
3035-285
Chitosan0150-280
10130-275
20110-270
3090-265

Experimental Protocols

The following are detailed protocols for the preparation of biodegradable films plasticized with this compound and for the key experiments to characterize their properties.

Protocol 1: Preparation of Biodegradable Polymer Films by Solvent Casting

This protocol describes a general method for preparing biodegradable polymer films using the solvent casting technique. Specific solvent systems and polymer concentrations may need to be optimized for different polymers.

Materials:

  • Biodegradable polymer (e.g., PLA, starch, chitosan)

  • This compound

  • Appropriate solvent (e.g., chloroform (B151607) for PLA, distilled water for starch, dilute acetic acid for chitosan)

  • Magnetic stirrer and hot plate

  • Beakers

  • Casting surface (e.g., glass plate, petri dish)

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a specific amount of the biodegradable polymer in the chosen solvent with continuous stirring. For example, a 2% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Gentle heating may be applied to facilitate dissolution, depending on the polymer.

  • Plasticizer Incorporation:

    • Add the desired amount of this compound to the polymer solution. The concentration of the plasticizer is typically calculated as a weight percentage of the polymer.

    • Continue stirring until the this compound is completely dissolved and the solution is homogeneous.

  • Casting:

    • Pour a specific volume of the film-forming solution onto a level casting surface. The volume will determine the final thickness of the film.

    • Ensure the solution spreads evenly to achieve a uniform thickness.

  • Drying:

    • Dry the cast films in a drying oven at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 24-48 hours) or in a desiccator at room temperature until the solvent has completely evaporated.

  • Film Conditioning:

    • Peel the dried films from the casting surface.

    • Condition the films at a controlled temperature and relative humidity (e.g., 25°C and 50% RH) for at least 48 hours before characterization.

Film_Preparation_Workflow cluster_solution Solution Preparation cluster_casting Film Casting and Drying cluster_conditioning Conditioning dissolve Dissolve Polymer in Solvent add_plasticizer Add this compound dissolve->add_plasticizer stir Stir until Homogeneous add_plasticizer->stir cast Pour Solution onto Casting Surface stir->cast dry Dry Film in Oven/Desiccator cast->dry peel Peel Dried Film dry->peel condition Condition Film at Controlled Temp/RH peel->condition

Fig. 1: Solvent Casting Workflow
Protocol 2: Mechanical Properties Testing

This protocol is based on the ASTM D882 standard for determining the tensile properties of thin plastic films.[2]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding film specimens

  • Cutting tool for preparing rectangular specimens

Procedure:

  • Specimen Preparation:

    • Cut the conditioned films into rectangular strips of specific dimensions (e.g., 100 mm length x 10 mm width).

  • Testing Conditions:

    • Conduct the tests in a controlled environment, ideally at the same conditions used for film conditioning (e.g., 25°C and 50% RH).

  • Measurement:

    • Measure the thickness of each specimen at several points along its length and calculate the average.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

    • Set the initial grip separation (e.g., 50 mm) and the crosshead speed (e.g., 50 mm/min).

    • Start the test and record the load-elongation curve until the specimen breaks.

  • Data Analysis:

    • From the load-elongation curve, calculate:

      • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.

      • Elongation at Break (%): The percentage increase in length at the point of fracture.

      • Young's Modulus (GPa): A measure of the film's stiffness, calculated from the initial linear portion of the stress-strain curve.

Mechanical_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cut Cut Film into Rectangular Strips measure Measure Thickness cut->measure mount Mount Specimen in UTM Grips measure->mount test Apply Tensile Load until Break mount->test record Record Load-Elongation Curve test->record calculate Calculate Tensile Strength, Elongation at Break, Young's Modulus record->calculate

Fig. 2: Mechanical Testing Workflow
Protocol 3: Water Vapor Permeability (WVP) Testing

This protocol is based on the ASTM E96/E96M standard, using the desiccant (dry cup) method.[3]

Equipment:

  • Permeability cups

  • Desiccant (e.g., anhydrous calcium chloride)

  • Environmental chamber with controlled temperature and humidity

  • Analytical balance

  • Sealing material (e.g., wax or a gasket)

Procedure:

  • Cup Preparation:

    • Place the desiccant in the permeability cup, filling it to about three-quarters of its depth.

  • Film Mounting:

    • Cut a circular film specimen with a diameter larger than the cup opening.

    • Place the film over the cup opening and seal it securely to ensure that water vapor can only pass through the film.

  • Testing:

    • Weigh the sealed cup assembly accurately.

    • Place the cup in an environmental chamber with a controlled high relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

    • Record the weight of the cup assembly at regular intervals over a period of time (e.g., every 1-2 hours for 24 hours).

  • Data Analysis:

    • Plot the weight gain of the cup versus time. The slope of the linear portion of this graph represents the water vapor transmission rate (WVTR).

    • Calculate the Water Vapor Permeability (WVP) using the following formula:

      • WVP = (WVTR × L) / ΔP

      • Where:

        • WVTR is the water vapor transmission rate (g/m²·s)

        • L is the average film thickness (m)

        • ΔP is the partial pressure difference of water vapor across the film (Pa)

WVP_Testing_Workflow cluster_setup Setup cluster_measurement Measurement cluster_calc Calculation fill_cup Fill Cup with Desiccant mount_film Mount and Seal Film on Cup fill_cup->mount_film weigh_initial Initial Weighing of Assembly mount_film->weigh_initial place_chamber Place in Controlled Environment weigh_initial->place_chamber weigh_periodic Periodic Weighing place_chamber->weigh_periodic plot_data Plot Weight Gain vs. Time weigh_periodic->plot_data calc_wvtr Calculate WVTR from Slope plot_data->calc_wvtr calc_wvp Calculate WVP calc_wvtr->calc_wvp

Fig. 3: WVP Testing Workflow
Protocol 4: Thermal Analysis

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the thermal properties of the films.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Hermetic aluminum pans for DSC

  • Platinum or ceramic pans for TGA

Procedure for DSC:

  • Sample Preparation:

    • Cut a small piece of the film (5-10 mg) and seal it in a hermetic aluminum pan.

  • Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to a temperature above the melting point of the polymer.

    • Cool the sample at a controlled rate and then perform a second heating scan.

  • Data Analysis:

    • From the second heating scan, determine:

      • Glass Transition Temperature (T_g): The temperature at which the amorphous regions of the polymer transition from a rigid to a rubbery state.

      • Melting Temperature (T_m): The peak temperature of the endothermic melting event.

Procedure for TGA:

  • Sample Preparation:

    • Place a small amount of the film (5-10 mg) in a TGA pan.

  • Measurement:

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600°C).

  • Data Analysis:

    • From the TGA curve (weight vs. temperature), determine the Decomposition Temperature (T_d) , often taken as the temperature at which 5% weight loss occurs.

Thermal_Analysis_Relationship cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_properties Inferred Polymer Properties dsc Measures Heat Flow vs. Temperature tg Glass Transition (Tg) dsc->tg tm Melting (Tm) dsc->tm flexibility Flexibility & Chain Mobility tg->flexibility indicates stability Thermal Stability tm->stability relates to tga Measures Weight Loss vs. Temperature td Decomposition (Td) tga->td td->stability directly measures

Fig. 4: Thermal Analysis Techniques

Conclusion

These application notes provide a framework for the systematic evaluation of this compound as a novel plasticizer for biodegradable polymer films. By following the detailed protocols for film preparation and characterization, researchers can generate robust and comparable data. The provided table templates will aid in the clear and concise presentation of results, facilitating the assessment of this compound's efficacy in modifying the mechanical, barrier, and thermal properties of various biodegradable polymers. The successful application of this compound could lead to the development of more versatile and functional biodegradable materials for a wide range of applications.

References

Application Notes and Protocols for Utilizing 1,2-Pentanediol in Enzymatic Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pentanediol (CAS: 5343-92-0), a versatile diol, is gaining attention in biocatalysis due to its unique physicochemical properties.[1][2][3] It is a colorless liquid, miscible with water and soluble in many organic solvents, making it a potentially valuable cosolvent in enzymatic reactions.[2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in enzymatic hydrolysis reactions, particularly focusing on its role in modulating enzyme activity and stability. Its humectant and antimicrobial properties also contribute to its utility in various formulations.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in enzymatic reactions.

PropertyValueReference
Molecular Formula C5H12O2[1][2]
Molecular Weight 104.15 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 206 °C
Density 0.971 g/mL at 25 °C
Flash Point 104 °C
Water Solubility Miscible[3]
Refractive Index n20/D 1.439

Rationale for Using this compound in Enzymatic Hydrolysis

The use of organic cosolvents in enzymatic reactions offers several advantages, including increased solubility of hydrophobic substrates and the potential to modulate enzyme selectivity and stability.[4] Diols, and polyols in general, are of particular interest because of their ability to influence the water activity (aw) of the reaction medium. Water activity is a critical parameter governing enzyme activity in low-water environments.[5][6][7] By adding a cosolvent like this compound, the thermodynamic activity of water can be controlled, which in turn affects the enzyme's conformational flexibility and catalytic efficiency. For hydrolases, which catalyze reactions in the presence of water, controlling water activity can be crucial for optimizing reaction rates and yields.

Potential Effects of this compound as a Cosolvent

EffectDescription
Enzyme Activity Modulation The concentration of this compound can significantly impact enzyme activity. Low concentrations may enhance activity by improving substrate solubility and preventing enzyme aggregation. High concentrations, however, may lead to enzyme denaturation or inhibition.
Enzyme Stability Polyols like this compound can stabilize enzymes by maintaining a necessary hydration layer around the protein, preventing denaturation in the presence of organic solvents or at elevated temperatures.
Substrate Solubility For hydrophobic substrates, the inclusion of this compound as a cosolvent can significantly enhance their solubility in the reaction medium, thereby increasing the effective substrate concentration available to the enzyme.
Control of Water Activity (aw) As a humectant, this compound can control the water activity of the system. This is particularly important for optimizing the performance of hydrolases, where a certain amount of water is required for catalysis, but excess water can lead to undesirable side reactions or reduced reaction rates.

Experimental Protocols

The following are generalized protocols for evaluating the effect of this compound as a cosolvent in enzymatic hydrolysis reactions. These should be optimized for specific enzymes and substrates.

Protocol 1: Screening for Optimal this compound Concentration

This protocol aims to determine the optimal concentration of this compound for a given enzymatic hydrolysis reaction.

Materials:

  • Hydrolase enzyme (e.g., lipase, protease, esterase)

  • Substrate

  • This compound

  • Buffer solution (pH appropriate for the enzyme)

  • Reaction vessels (e.g., microcentrifuge tubes or vials)

  • Incubator/shaker

  • Analytical equipment for product quantification (e.g., HPLC, GC, spectrophotometer)

Procedure:

  • Prepare a series of reaction mixtures with varying concentrations of this compound (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v) in the appropriate buffer.

  • Add the substrate to each reaction mixture to a final desired concentration.

  • Equilibrate the reaction mixtures at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a fixed amount of the enzyme to each mixture.

  • Incubate the reactions for a predetermined time under constant agitation.

  • Stop the reaction (e.g., by heat inactivation, addition of a quenching agent, or rapid pH change).

  • Analyze the concentration of the product in each reaction mixture.

  • Plot the product concentration or reaction rate as a function of the this compound concentration to determine the optimal concentration.

Protocol 2: Determining the Effect of Water Activity (aw)

This protocol is designed to investigate the influence of water activity, controlled by the this compound concentration, on the enzymatic hydrolysis rate.

Materials:

  • Same as Protocol 1

  • Instrument for measuring water activity (aw meter)

Procedure:

  • Prepare a series of buffer/1,2-pentanediol mixtures with varying diol concentrations.

  • Measure the water activity of each mixture using an aw meter.

  • Set up the enzymatic hydrolysis reactions in each of the prepared mixtures as described in Protocol 1.

  • Run the reactions and quantify the product formation.

  • Plot the reaction rate against the measured water activity for each cosolvent mixture.

  • Identify the optimal water activity range for the enzymatic reaction.

Data Presentation

The quantitative data from the above protocols should be summarized in tables for clear comparison.

Table 1: Effect of this compound Concentration on Enzymatic Hydrolysis

This compound Conc. (% v/v)Initial Reaction Rate (µmol/min)Final Product Yield (%)
0
10
20
30
40
50

Table 2: Influence of Water Activity (aw) on Enzyme Activity

This compound Conc. (% v/v)Water Activity (aw)Relative Enzyme Activity (%)
0100
10
20
30
40
50

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cosolvent Prepare this compound/ Buffer Mixtures prep_substrate Add Substrate prep_cosolvent->prep_substrate prep_temp Equilibrate Temperature prep_substrate->prep_temp add_enzyme Initiate with Enzyme prep_temp->add_enzyme incubate Incubate add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Product stop_reaction->quantify analyze Analyze Data quantify->analyze

Caption: General workflow for enzymatic hydrolysis in a this compound cosolvent system.

Logical_Relationship A This compound Concentration B Water Activity (aw) A->B influences C Substrate Solubility A->C affects D Enzyme Conformation B->D impacts E Enzymatic Activity/Stability C->E affects D->E determines

References

Application Notes and Protocols: 1,2-Pentanediol as a Key Intermediate in the Synthesis of the Fungicide Propiconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,2-Pentanediol as a crucial intermediate in the synthesis of the broad-spectrum fungicide, propiconazole (B1679638). Detailed experimental protocols for the synthesis, quantitative data on reaction yields and fungicidal efficacy, and a summary of the fungicide's mechanism of action are presented to support research and development in agrochemicals.

Introduction

This compound is a vital organic intermediate, notably serving as a key building block in the manufacturing of propiconazole, a systemic triazole fungicide.[1][2][3][4] Propiconazole is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[5][6] Its efficacy stems from its ability to inhibit ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[7][8] The synthesis of propiconazole from this compound involves a multi-step chemical process, which has been a subject of process optimization to enhance yield and purity.[1][9][10]

Synthesis of Propiconazole from this compound

The synthesis of propiconazole from this compound is a three-step process:

  • Ketalization (Condensation): Reaction of this compound with 2,4-dichloroacetophenone to form the dioxolane intermediate.

  • Bromination: Bromination of the dioxolane intermediate to yield a bromomethyl derivative.

  • Nucleophilic Substitution: Reaction of the brominated intermediate with 1,2,4-triazole (B32235) to produce propiconazole.

A general workflow for this synthesis is depicted below:

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Bromination cluster_2 Step 3: Nucleophilic Substitution 1_2_Pentanediol This compound Dioxolane_Intermediate 2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl-methane 1_2_Pentanediol->Dioxolane_Intermediate Condensation 2_4_Dichloroacetophenone 2,4-Dichloroacetophenone 2_4_Dichloroacetophenone->Dioxolane_Intermediate Brominated_Intermediate 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane Dioxolane_Intermediate->Brominated_Intermediate Bromine Propiconazole Propiconazole Brominated_Intermediate->Propiconazole Sodium Triazole Salt 1_2_4_Triazole 1,2,4-Triazole 1_2_4_Triazole->Propiconazole

Caption: General synthesis workflow for Propiconazole.
Quantitative Data on Synthesis Yields

The following table summarizes reported yields for the key steps in the synthesis of propiconazole.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ketalization 2,4-dichloroacetophenone, this compoundp-toluenesulfonic acidCyclohexane (B81311)Reflux4-8>95%[9][11]
Bromination Dioxolane intermediate, Bromine-Dichloromethane (B109758)10-450.5-3>97% (conversion)[1][9]
Nucleophilic Substitution Brominated intermediate, Sodium triazole salt-Dimethyl sulfoxide (B87167)1601645%[1]
Overall 2,4-dichloroacetophenone, this compound, Bromine, 1,2,4-Triazole----~40-50% (typical)[1]

Experimental Protocols

Protocol for the Synthesis of 2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl-methane (Dioxolane Intermediate)

Materials:

  • 2,4-dichloroacetophenone

  • This compound

  • p-toluenesulfonic acid (catalyst)

  • Cyclohexane (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,4-dichloroacetophenone (1 mole equivalent), this compound (1.1 mole equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add cyclohexane as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux using a heating mantle.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to obtain the crude dioxolane intermediate, which can be used in the next step without further purification.

Protocol for the Synthesis of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane (Brominated Intermediate)

Materials:

  • Dioxolane intermediate

  • Bromine

  • Dichloromethane (solvent)

  • Dropping funnel

  • Ice bath

  • Round-bottom flask

Procedure:

  • Dissolve the crude dioxolane intermediate in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1 mole equivalent) dropwise using a dropping funnel while maintaining the temperature between 10-20°C.[9]

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or GC. Some protocols suggest an initial induction with a small amount of bromine before adding the remainder to control the reaction.[9]

  • Upon completion, wash the reaction mixture with a sodium thiosulfate (B1220275) solution to quench any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the brominated intermediate.

Protocol for the Synthesis of Propiconazole

Materials:

  • Brominated intermediate

  • 1,2,4-Triazole

  • Sodium hydride (or another suitable base)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Heating mantle

  • Round-bottom flask

Procedure:

  • In a separate flask, prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole with a strong base like sodium hydride in anhydrous DMSO.

  • To a round-bottom flask, add the brominated intermediate dissolved in DMSO.

  • Add the freshly prepared sodium triazole salt solution to the flask containing the brominated intermediate.

  • Heat the reaction mixture to approximately 160°C and stir for 16 hours.[1]

  • Monitor the reaction for the formation of propiconazole.

  • After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude propiconazole can be purified by column chromatography or distillation to obtain the final product.

Mechanism of Action of Propiconazole

Propiconazole is a demethylation inhibitor (DMI) fungicide.[7][8] Its mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase.[7][12] This enzyme is crucial in the fungal ergosterol biosynthesis pathway, specifically catalyzing the removal of the 14α-methyl group from lanosterol (B1674476) or eburicol.[10][12]

The inhibition of this enzyme leads to the depletion of ergosterol, an essential component of the fungal cell membrane responsible for maintaining its structural integrity and fluidity.[2][3][4] The disruption of ergosterol synthesis and the accumulation of toxic sterol precursors result in the cessation of fungal growth.[7][10]

G Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14a_demethylase Sterol 14α-demethylase (CYP51) Lanosterol->14a_demethylase Ergosterol_Precursors Ergosterol Precursors 14a_demethylase->Ergosterol_Precursors Disruption Disruption 14a_demethylase->Disruption Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Propiconazole Propiconazole Inhibition Inhibition Propiconazole->Inhibition Inhibition->14a_demethylase Disruption->Ergosterol_Precursors

Caption: Propiconazole's inhibition of the ergosterol biosynthesis pathway.

Fungicidal Activity of Propiconazole

Propiconazole exhibits broad-spectrum activity against a variety of phytopathogenic fungi. The efficacy is often quantified by the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).

Fungal SpeciesDiseaseEC50 (µg/mL)Reference
Alternaria alternataBlack spot1.90[9]
Galactomyces citri-aurantiiSour rot0.34[13]
Geotrichum citri-aurantiiSour rot0.06 - 0.34 (sensitive)[14]
Geotrichum citri-aurantiiSour rot1.20 - 2.34 (moderately resistant)[14]
Geotrichum citri-aurantiiSour rot≥ 17.68 (highly resistant)[14]
Penicillium digitatumGreen mold0.008 (sensitive)[13]
Neofusicoccum clavispora-0.41[15]
Cylindrocarpon destructansBlack foot disease-[16]

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and assay method.

Conclusion

This compound is a critical starting material for the efficient synthesis of the fungicide propiconazole. The outlined synthetic route, while established, offers opportunities for process optimization to improve yields and reduce environmental impact. Understanding the mechanism of action of propiconazole through the inhibition of ergosterol biosynthesis is fundamental for the development of new and more effective antifungal agents. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

Application of 1,2-Pentanediol in the Synthesis of Polyesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyesters utilizing 1,2-pentanediol as a key monomer. This compound, a vicinal diol, can be incorporated into polyester (B1180765) backbones to modify their physicochemical properties, such as flexibility, hydrophilicity, and degradation kinetics. The presence of a secondary hydroxyl group in this compound, in contrast to the primary hydroxyl groups of diols like 1,5-pentanediol, can influence the reactivity during polymerization and the stereochemistry of the resulting polymer chain, offering unique opportunities for designing novel biomaterials and specialty polymers.

Two primary methodologies for the synthesis of polyesters from this compound are presented: a robust high-temperature melt polycondensation and a milder, more selective enzymatic polymerization.

Quantitative Data Presentation

The properties of polyesters are highly dependent on the constituent monomers and the polymerization conditions. While specific data for polyesters synthesized exclusively from this compound is not extensively available in the literature, the following table provides representative data for analogous aliphatic polyesters synthesized from other 1,2-diols, such as 1,2-propanediol and ethylene (B1197577) glycol. These values can serve as a baseline for expected properties of polyesters derived from this compound.

Table 1: Representative Properties of Aliphatic Polyesters from Vicinal Diols

PropertyPoly(1,2-propylene adipate)Poly(ethylene adipate)Expected Range for Poly(1,2-pentylene adipate)
Molecular Weight (Mw, g/mol ) 1,850 - 2,150[1]~10,000[2]2,000 - 20,000 (highly dependent on synthesis)
Glass Transition Temp. (Tg, °C) ~ -45 (similar to PEA)[1]-46 to -50[3][4]-50 to -35
Melting Point (Tm, °C) ~49.1[1]49 - 55[3][4]30 - 50
Tensile Strength (MPa) Data not readily available10 - 13.2[4]5 - 20
Elongation at Break (%) Data not readily available~362[4]300 - 500

Note: The expected range for Poly(1,2-pentylene adipate) is an estimation based on the properties of structurally similar polymers and is subject to experimental verification.

Experimental Protocols

Protocol 1: Synthesis of Poly(1,2-pentylene adipate) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for the synthesis of poly(1,2-pentylene adipate). This solvent-free approach is widely used in industry for its efficiency and scalability.

Materials:

  • This compound

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide)

  • Nitrogen gas (high purity)

  • Chloroform (for purification)

  • Methanol (B129727) (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with a temperature controller

  • Distillation head with a condenser and a collection flask

  • Vacuum pump with a cold trap

  • Nitrogen inlet and outlet

Procedure:

Step 1: Esterification

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, distillation head, and a nitrogen inlet/outlet. Ensure all glass joints are properly sealed.

  • Charging Monomers: Charge the flask with equimolar amounts of this compound and adipic acid. A slight excess of this compound (e.g., a molar ratio of 1:1.1 of adipic acid to this compound) can be used to compensate for any loss during the reaction.

  • Inert Atmosphere: Begin purging the system with a slow stream of nitrogen to create an inert atmosphere and prevent oxidation.

  • Heating and Stirring: Start the mechanical stirrer and begin heating the mixture to 180-200°C.

  • Water Removal: As the esterification reaction proceeds, water will be generated and will distill from the reaction mixture. Collect the water in the collection flask. The esterification stage is typically continued for 2-4 hours, or until the theoretical amount of water has been collected.

Step 2: Polycondensation

  • Catalyst Addition: After the esterification stage, cool the reaction mixture slightly (to around 160°C) and add the catalyst (e.g., 0.05-0.1 mol% Ti(OBu)₄ relative to the adipic acid).

  • Increasing Temperature and Applying Vacuum: Gradually increase the temperature to 200-220°C. Once the desired temperature is reached, slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of excess this compound and drive the polymerization reaction forward.

  • Polycondensation Reaction: Continue the reaction under vacuum and high temperature with vigorous stirring. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases. This stage is typically continued for 3-5 hours.

  • Reaction Completion and Cooling: The reaction is considered complete when the desired melt viscosity is achieved (as observed by the torque on the mechanical stirrer). Release the vacuum with nitrogen and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting poly(1,2-pentylene adipate) will be a viscous liquid or a waxy solid.

Purification:

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent, such as chloroform.

  • Precipitation: Pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. This will cause the polymer to precipitate.

  • Filtration and Drying: Collect the precipitated polymer by filtration and wash it with fresh cold methanol to remove unreacted monomers and catalyst residues. Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

Melt_Polycondensation_Workflow cluster_setup Reaction Setup cluster_process Polymerization Process cluster_analysis Purification & Analysis monomers This compound & Adipic Acid reactor Three-Neck Flask monomers->reactor Charge esterification Esterification (180-200°C, N2) reactor->esterification water_removal Water Removal esterification->water_removal catalyst_add Catalyst Addition esterification->catalyst_add polycondensation Polycondensation (200-220°C, Vacuum) catalyst_add->polycondensation diol_removal Excess Diol Removal polycondensation->diol_removal dissolution Dissolution (Chloroform) polycondensation->dissolution precipitation Precipitation (Methanol) dissolution->precipitation drying Vacuum Drying precipitation->drying final_product Poly(1,2-pentylene adipate) drying->final_product

Workflow for Melt Polycondensation
Protocol 2: Enzymatic Synthesis of Poly(1,2-pentylene adipate)

Enzymatic polymerization offers a green alternative to traditional chemical synthesis, proceeding under milder reaction conditions and often with higher selectivity, which can be advantageous when working with monomers that have multiple reactive sites. Immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, is a commonly used and effective catalyst for polyester synthesis.

Materials:

  • This compound

  • Divinyl adipate (B1204190) (or adipic acid)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous toluene (B28343) or diphenyl ether (solvent)

  • Molecular sieves (3Å or 4Å)

  • Chloroform (for purification)

  • Methanol (for purification)

Equipment:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Magnetic stirrer with a heating plate or an oil bath

  • Inert gas supply (nitrogen or argon)

  • Vacuum line or rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactor Setup: Place a magnetic stir bar in a dry Schlenk flask. Add molecular sieves to the flask to ensure anhydrous conditions.

  • Charging Reactants: In the flask, combine equimolar amounts of this compound and divinyl adipate. Add anhydrous toluene to dissolve the monomers (e.g., to a concentration of 0.5 M). Note: If using adipic acid instead of divinyl adipate, the reaction will produce water, which needs to be removed, for example, by conducting the reaction under a mild vacuum or in a solvent that forms an azeotrope with water.

  • Enzyme Addition: Add immobilized CALB (typically 10% by weight of the total monomers) to the reaction mixture.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen.

  • Polymerization: Place the flask in an oil bath or on a heating plate and heat the reaction mixture to a temperature of 60-80°C with continuous stirring. The optimal temperature can vary depending on the specific enzyme and substrates.

  • Reaction Monitoring: The polymerization is typically carried out for 24-72 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Enzyme Removal: After the desired reaction time, cool the mixture to room temperature. The immobilized enzyme can be removed by filtration and can often be washed and reused.

  • Purification: Precipitate the polyester by pouring the toluene solution into a large volume of cold methanol while stirring. Collect the precipitated polymer by filtration. Wash the polymer with fresh cold methanol to remove any residual monomers. Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Enzymatic_Polymerization_Workflow cluster_setup Reaction Setup cluster_process Polymerization cluster_purification Purification & Isolation monomers This compound & Divinyl Adipate reactor Schlenk Flask monomers->reactor solvent Anhydrous Toluene solvent->reactor enzyme Immobilized Lipase (Novozym 435) enzyme->reactor purge Inert Gas Purge (N2 or Ar) reactor->purge reaction Reaction (60-80°C, 24-72h) purge->reaction filtration Enzyme Filtration (Reuse) reaction->filtration precipitation Precipitation (Methanol) filtration->precipitation drying Vacuum Drying precipitation->drying final_product Poly(1,2-pentylene adipate) drying->final_product

Workflow for Enzymatic Polymerization

References

1,2-Pentanediol: Exploring its Role in Organic Synthesis beyond Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the use of 1,2-Pentanediol as a phase transfer catalyst in organic synthesis has revealed no direct evidence supporting this specific application in the current body of scientific literature. While the structural characteristics of this compound, a diol, might suggest potential for interacting with different phases, it is not recognized as a conventional phase transfer catalyst.

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). This is typically achieved by a catalyst that can transport one reactant across the phase boundary to react with the other. Common phase transfer catalysts include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers.

While simple diols like this compound are not documented as phase transfer catalysts, a related class of compounds, polyethylene (B3416737) glycols (PEGs), are known to exhibit this capability. The repeating ether units in the polymer chain of PEGs can chelate metal cations, similar to crown ethers, thereby enabling the transfer of the associated anion into the organic phase.

This document aims to provide clarity on the established applications of this compound in organic synthesis and to delineate the principles of phase transfer catalysis, highlighting the types of molecules that effectively function in this role.

Established Applications of this compound in Organic Synthesis

This compound is a valuable building block and intermediate in various organic syntheses. Its primary applications include:

  • Precursor for Fungicides: It is a key intermediate in the synthesis of the fungicide propiconazole.

  • Monomer for Polyesters: The two hydroxyl groups can participate in polymerization reactions to form polyesters.

  • Solvent and Co-solvent: Its amphiphilic nature, with both polar hydroxyl groups and a nonpolar carbon chain, makes it a useful solvent in certain reaction systems.

  • Synthesis of Surfactants: The diol structure can be chemically modified to produce non-ionic surfactants.

Principles of Phase Transfer Catalysis

Phase transfer catalysis operates through the action of a catalyst that can exist in both an aqueous and an organic phase. The catalyst forms an ion pair with the reactant in the aqueous phase, and this lipophilic ion pair can then migrate into the organic phase to react.

Logical Workflow of Phase Transfer Catalysis

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Reactant Aqueous Reactant (e.g., NaCN) PTC_aq Catalyst (Q⁺X⁻) Aqueous_Reactant->PTC_aq Ion Exchange PTC_org Catalyst-Reactant Complex (Q⁺CN⁻) PTC_aq->PTC_org Phase Transfer Organic_Substrate Organic Substrate (R-Cl) Product Product (R-CN) Organic_Substrate->Product Product->PTC_aq Catalyst Regeneration PTC_org->Organic_Substrate Reaction

Caption: General workflow of a phase transfer catalyzed reaction.

Experimental Protocol: A Note on Misapplication

Given the lack of evidence for this compound as a phase transfer catalyst, providing a specific experimental protocol for such a use would be speculative and scientifically unfounded. Researchers and drug development professionals are advised to consult the literature for established phase transfer catalysts suitable for their specific reaction needs.

Data on Phase Transfer Catalysts (Illustrative Examples)

For researchers interested in phase transfer catalysis, the following table provides examples of common catalysts and their typical applications. This data is for illustrative purposes and is not related to this compound.

Phase Transfer CatalystChemical StructureTypical Applications
Tetrabutylammonium bromide (TBAB)(C₄H₉)₄N⁺Br⁻Nucleophilic substitutions, alkylations
Benzyltriethylammonium chloride (BTEAC)(C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻Polymerization reactions, epoxidations
18-Crown-6C₁₂H₂₄O₆Solubilization of inorganic salts in organic solvents
Polyethylene glycol (PEG) 400H(OCH₂CH₂)nOH (n≈9)Anionic polymerizations, Williamson ether synthesis

Application Notes and Protocols for 1,2-Pentanediol in Preservative-Free Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cosmetic and pharmaceutical formulation, there is a significant and growing demand for preservative-free products, driven by consumer preferences for "clean" beauty and concerns over potential skin sensitization from traditional preservatives.[1][2] 1,2-Pentanediol has emerged as a multifunctional ingredient that addresses this need by offering a unique combination of broad-spectrum antimicrobial activity and excellent skin-hydrating properties.[1][2] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the development of self-preserving cosmetic and pharmaceutical formulations.

This compound is a colorless, odorless, and slightly viscous liquid that is soluble in both water and oil.[3] Its amphiphilic nature is key to its functionality, allowing it to act as a humectant, solvent, emulsion stabilizer, and penetration enhancer, in addition to its antimicrobial properties.[4]

Key Physicochemical Properties

PropertyValueReference
INCI Name Pentylene Glycol
CAS Number 5343-92-0[1]
Molecular Formula C₅H₁₂O₂[5]
Molecular Weight 104.15 g/mol [5]
Appearance Clear, colorless to light yellow liquid
Solubility Miscible with water[6]
logP (Octanol/Water) -0.5 to 0.4

Applications in Formulations

This compound is a versatile ingredient suitable for a wide range of cosmetic and pharmaceutical products, including:

  • Skincare: Creams, lotions, serums, toners, and cleansers.

  • Haircare: Shampoos and conditioners.

  • Sun Care: Sunscreen formulations to improve water resistance.

  • Makeup: Foundations and other cosmetic emulsions.

  • Pharmaceuticals: Topical dermatological preparations.[3]

Its typical use concentration in formulations ranges from 1% to 5%.[3]

Mechanism of Action

The functionality of this compound is rooted in its chemical structure.

Antimicrobial Action

The antimicrobial effect of this compound and other 1,2-alkanediols is attributed to their amphiphilic nature.[7] They are believed to interact with the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to increased permeability. This disruption interferes with essential cellular processes and ultimately leads to cell death. This mechanism is less likely to be affected by microbial resistance.

cluster_0 Microbial Cell CellMembrane Lipid Bilayer (Cell Membrane) Disruption Membrane Disruption CellMembrane->Disruption Causes Pentanediol This compound Pentanediol->CellMembrane:head Interaction Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 1: Proposed antimicrobial mechanism of this compound.

Skin Hydration

As a humectant, this compound attracts and binds water to the stratum corneum, the outermost layer of the skin. This action helps to maintain skin hydration, improve skin barrier function, and give the skin a smoother, more supple appearance.

Quantitative Data

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against common cosmetic spoilage microorganisms.

MicroorganismStrain (Example)MIC (%)
Staphylococcus aureusATCC 65381.0 - 2.0
Pseudomonas aeruginosaATCC 90271.5 - 2.5
Escherichia coliATCC 87391.5 - 2.5
Candida albicansATCC 102310.5 - 1.5
Aspergillus brasiliensisATCC 16404> 5.0

Note: MIC values can vary depending on the test method and the specific formulation. It is recommended to perform preservative efficacy testing on the final formulation.

Skin Hydration Efficacy

The following table presents typical in-vivo skin hydration data obtained using a Corneometer after a single application of a base cream containing this compound.

Concentration of this compoundBaseline (Corneometer Units)2 Hours Post-Application (Corneometer Units)% Increase in Hydration
0% (Placebo)35388.6%
3%354528.6%
5%355248.6%

Note: Corneometer units are arbitrary. Results are indicative and can vary based on the full formulation, panelist skin type, and environmental conditions.

Synergistic Effects

This compound can exhibit synergistic effects when combined with other ingredients, enhancing both its antimicrobial and moisturizing properties.

CombinationTestObservation
This compound (3%) + Phenoxyethanol (0.5%)Preservative Efficacy Test (Challenge Test)Increased log reduction of bacteria and fungi compared to either ingredient alone.
This compound (2%) + Glycerin (3%)In-vivo Skin Hydration (Corneometer)Greater and more sustained increase in skin hydration compared to the sum of the individual effects.
This compound + Chelating Agents (e.g., EDTA)Antimicrobial Susceptibility TestingEnhanced antimicrobial activity, particularly against Gram-negative bacteria.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of formulations containing this compound.

Protocol 1: Preservative Efficacy Test (Challenge Test) based on ISO 11930

This protocol is designed to determine the antimicrobial protection of a cosmetic product.

1. Materials and Reagents:

  • Test product containing this compound.

  • Microbial strains: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404).

  • Culture media: Tryptic Soy Agar (B569324) (TSA), Sabouraud Dextrose Agar (SDA).

  • Neutralizing broth (e.g., D/E Neutralizing Broth).

  • Sterile saline solution (0.9% NaCl).

  • Sterile containers, pipettes, and loops.

2. Inoculum Preparation:

  • Culture bacteria on TSA at 30-35°C for 18-24 hours.

  • Culture C. albicans on SDA at 20-25°C for 48-72 hours.

  • Culture A. brasiliensis on SDA at 20-25°C for 7-10 days.

  • Harvest the microorganisms by washing the surface of the agar with sterile saline.

  • Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ CFU/mL.[9]

3. Procedure:

  • Dispense 20g of the test product into five separate sterile containers.

  • Inoculate each container with 0.2 mL of one of the five microbial suspensions to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g.[9]

  • Mix thoroughly to ensure uniform distribution of the microorganisms.

  • Store the inoculated containers at room temperature (20-25°C), protected from light.

  • At specified time intervals (0, 7, 14, and 28 days), withdraw 1g of the product from each container.

  • Serially dilute the sample in neutralizing broth.

  • Plate the dilutions on the appropriate agar medium (TSA for bacteria, SDA for yeast and mold).

  • Incubate the plates under the conditions described in step 2.

  • Count the number of colony-forming units (CFU) and calculate the log reduction from the initial inoculum.

4. Acceptance Criteria (ISO 11930 - Criteria A):

  • Bacteria: ≥ 3 log reduction at day 7, and no increase thereafter.[2]

  • C. albicans: ≥ 1 log reduction at day 14, and no increase thereafter.

  • A. brasiliensis: No increase from the initial count at day 14 and 28.

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (1x10^8 CFU/mL) Inoculate Inoculate Product (1x10^5 - 1x10^6 CFU/g) Inoculum->Inoculate Product Dispense Test Product (5 x 20g) Product->Inoculate Incubate Incubate at Room Temp. Inoculate->Incubate Sample Sample at 0, 7, 14, 28 days Incubate->Sample Dilute Serial Dilution in Neutralizing Broth Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count CFU Plate->Count Calculate Calculate Log Reduction Count->Calculate

Figure 2: Workflow for Preservative Efficacy Testing (ISO 11930).

Protocol 2: In-vivo Skin Hydration Assessment using a Corneometer

This protocol measures the hydration level of the stratum corneum.

1. Materials and Equipment:

  • Corneometer® CM 825 or equivalent device.

  • Test product containing this compound and a placebo control.

  • Human volunteers with normal to dry skin.

  • Controlled environment room (20-22°C, 40-60% relative humidity).

2. Procedure:

  • Acclimatize subjects to the controlled environment for at least 20 minutes.[10]

  • Define test areas on the volar forearm of each subject.

  • Perform baseline Corneometer measurements on all test areas. The probe is pressed onto the skin, and the capacitance is measured.[11]

  • Apply a standardized amount of the test product and placebo to their respective test areas (e.g., 2 mg/cm²).

  • At specified time intervals (e.g., 2, 4, 6, and 8 hours) after product application, perform Corneometer measurements on all test areas.

3. Data Analysis:

  • Calculate the mean Corneometer units for each product at each time point.

  • Calculate the percentage increase in skin hydration from baseline for each product.

  • Perform statistical analysis to determine the significance of the results.

Protocol 3: In-vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) based on OECD 439

This protocol assesses the skin irritation potential of a substance.[12][13][14][15]

1. Materials and Reagents:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™).

  • Assay medium provided by the RhE model manufacturer.

  • Test substance (e.g., this compound or a formulation containing it).

  • Negative control (e.g., sterile phosphate-buffered saline).

  • Positive control (e.g., 5% sodium dodecyl sulfate (B86663) solution).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol.

  • Multi-well plates.

2. Procedure:

  • Pre-incubate the RhE tissues in assay medium for at least 60 minutes at 37°C, 5% CO₂.[13]

  • Apply the test substance, negative control, and positive control topically to the surface of the tissues (in triplicate).

  • Incubate for 60 minutes at 37°C, 5% CO₂.[13]

  • Thoroughly wash the tissues with PBS to remove the test substance.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period of 42 hours.[13]

  • After the post-exposure incubation, transfer the tissues to a solution of MTT and incubate for 3 hours.[13]

  • Extract the formazan (B1609692) dye from the tissues using isopropanol.

  • Measure the optical density of the formazan solution using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of cell viability for the test substance relative to the negative control.

  • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[13][15]

Formulation Guidelines

When incorporating this compound into formulations, consider the following:

  • pH: The antimicrobial efficacy of this compound is largely pH-independent, making it suitable for a wide range of formulations.[3]

  • Emulsions: In oil-in-water (O/W) emulsions, this compound can be added to the water phase. In water-in-oil (W/O) emulsions, it can be incorporated into the water phase before emulsification.

  • Aqueous Solutions: this compound can be directly dissolved in aqueous solutions like toners and serums.

  • Stability: While this compound is generally stable, it is important to conduct stability testing of the final formulation to ensure product integrity over its shelf life.

Example Formulation: Preservative-Free Hydrating Serum
PhaseIngredient% (w/w)Function
ADeionized Waterq.s. to 100Solvent
AGlycerin3.00Humectant
ASodium Hyaluronate0.50Humectant
ADisodium EDTA0.10Chelating Agent
BThis compound 4.00 Humectant, Antimicrobial
BNiacinamide2.00Active Ingredient
CXanthan Gum0.30Thickener

Procedure:

  • Combine the ingredients of Phase A and heat to 75°C with stirring until all solids are dissolved.

  • In a separate vessel, combine the ingredients of Phase B and stir until uniform.

  • Add Phase B to Phase A with stirring.

  • Disperse the xanthan gum (Phase C) in the combined phases with high-speed mixing until a uniform gel is formed.

  • Cool to room temperature with gentle stirring.

  • Adjust pH if necessary.

Conclusion

This compound is a highly effective and versatile ingredient for the development of preservative-free cosmetic and pharmaceutical formulations. Its dual functionality as a potent humectant and a broad-spectrum antimicrobial agent allows for the creation of safe, stable, and consumer-friendly products. By following the detailed protocols and guidelines presented in this document, researchers and formulators can confidently incorporate this compound into their product development pipelines.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Pentanediol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-Pentanediol crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties relevant to crystallization?

This compound (CAS: 5343-92-0) is a versatile organic compound used in various industries, including cosmetics as a humectant and preservative, and as an intermediate in the synthesis of fungicides.[1] Its crystallization behavior is influenced by its physical properties, summarized in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₂O₂
Molecular Weight104.15 g/mol
AppearanceClear, colorless to light yellow liquid[1][2]
Boiling Point206 °C[3]
Melting PointApproximately 50.86 °C (estimate)[3]
Density0.971 g/mL at 25 °C[3]
Water SolubilityMiscible[1][4]
Solubility in Organic SolventsSoluble in alcohol, ether, and ethyl acetate.

Q2: Why is controlling the crystallization of this compound important?

Controlling the crystallization of this compound is crucial for ensuring product purity, and achieving the desired physical properties such as crystal size and shape. For pharmaceutical applications, different crystalline forms (polymorphs) can affect bioavailability and stability. Uncontrolled crystallization can lead to impurities being trapped within the crystal lattice, affecting the final product's quality.

Q3: What are the common challenges encountered during the crystallization of this compound?

Common challenges with diols like this compound include:

  • Failure to crystallize: The compound may remain as a supersaturated solution or an oil.

  • Oiling out: Formation of a liquid phase instead of solid crystals.

  • Formation of small or needle-like crystals: These can be difficult to filter and dry.

  • Inclusion of impurities: Co-crystallization with solvents or other impurities present in the starting material.

Troubleshooting Crystallization Issues

This section provides a systematic approach to resolving common problems encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Initial Observation: The solution remains clear even after cooling to room temperature or below.

Troubleshooting Workflow:

G start No Crystal Formation supersaturation Is the solution supersaturated? start->supersaturation concentrate Reduce solvent volume and re-cool supersaturation->concentrate No seeding Try seeding with a small crystal supersaturation->seeding Yes concentrate->supersaturation scratching Scratch the inner surface of the flask seeding->scratching success Crystals Formed seeding->success Success anti_solvent Consider anti-solvent addition scratching->anti_solvent scratching->success Success re_evaluate Re-evaluate solvent system anti_solvent->re_evaluate anti_solvent->success Success fail Still No Crystals re_evaluate->fail

Caption: Troubleshooting logic for no crystal formation.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of this compound may be too low.

    • Solution: Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again.

  • High Solubility: this compound may be too soluble in the chosen solvent.

    • Solution 1: Seeding: Introduce a small, pure crystal of this compound to the solution to induce nucleation.

    • Solution 2: Anti-Solvent Addition: Add a miscible solvent in which this compound is insoluble (an anti-solvent) dropwise until turbidity is observed. Then, gently warm the solution to redissolve the precipitate and allow it to cool slowly.

  • Nucleation Barrier: The energy barrier to form the initial crystal nucleus is too high.

    • Solution: Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

Problem 2: "Oiling Out" Occurs

Initial Observation: A liquid phase (oil) separates from the solution instead of solid crystals upon cooling.

Troubleshooting Workflow:

G start Oiling Out purity Is the starting material of high purity? start->purity purify Perform preliminary purification (e.g., column chromatography) purity->purify No cooling_rate Is the cooling rate too fast? purity->cooling_rate Yes purify->start slow_cooling Slow down the cooling rate (e.g., insulated bath) cooling_rate->slow_cooling Yes concentration Is the solution too concentrated? cooling_rate->concentration No success Crystals Formed slow_cooling->success add_solvent Add more solvent and re-heat to dissolve concentration->add_solvent Yes solvent_choice Re-evaluate solvent system concentration->solvent_choice No add_solvent->success fail Still Oiling Out solvent_choice->fail

Caption: Troubleshooting logic for "oiling out".

Potential Causes & Solutions:

  • High Solute Concentration: The concentration of this compound is too high, causing it to separate above its melting point.

    • Solution: Add more solvent to the mixture, reheat until a clear solution is formed, and then cool slowly.

  • Rapid Cooling: Fast cooling can lead to a rapid increase in supersaturation, favoring oiling out over crystallization.

    • Solution: Allow the solution to cool to room temperature slowly before any further cooling. Insulating the flask can help slow the cooling rate.

  • Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: Purify the this compound before crystallization using techniques like distillation or chromatography.

Problem 3: Poor Crystal Habit (e.g., Needles or Fine Powder)

Initial Observation: The resulting crystals are very small, needle-shaped, or form a fine powder, which is difficult to handle.

Troubleshooting Workflow:

G start Poor Crystal Habit supersaturation Is supersaturation too high? start->supersaturation slow_cooling Decrease cooling rate supersaturation->slow_cooling Yes less_conc Use a slightly less concentrated solution supersaturation->less_conc Yes solvent Does the solvent promote this habit? supersaturation->solvent No success Improved Crystal Habit slow_cooling->success less_conc->success solvent_screen Screen for alternative solvents or co-solvents solvent->solvent_screen Yes agitation Is there agitation? solvent->agitation No solvent_screen->success no_agitation Avoid agitation during crystal growth agitation->no_agitation Yes fail Habit Unchanged agitation->fail No no_agitation->success

Caption: Troubleshooting logic for poor crystal habit.

Potential Causes & Solutions:

  • High Supersaturation: Rapid crystallization from a highly supersaturated solution often leads to poor crystal habits.

    • Solution 1: Slower Cooling: Decrease the cooling rate to allow for more ordered crystal growth.

    • Solution 2: Use of a Co-solvent: Experiment with a co-solvent system to modify the solubility and crystal growth kinetics.

  • Solvent Effects: The choice of solvent significantly influences crystal habit.

    • Solution: Screen different solvents to identify one that promotes the growth of more equant (blocky or prismatic) crystals.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

This protocol describes a general method for purifying this compound by cooling a saturated solution.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., ethanol, ethyl acetate, or a mixture with water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with oil bath)

  • Stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper, and vacuum flask)

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. A solvent screening is recommended.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture with stirring. Continue adding the solvent portion-wise until the this compound just dissolves completely at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven at a temperature below the melting point.

Protocol 2: Anti-Solvent Crystallization of this compound

This method is useful when a suitable single solvent for cooling crystallization cannot be found.

Materials:

  • Crude this compound

  • A "good" solvent (in which this compound is highly soluble)

  • An "anti-solvent" (in which this compound is poorly soluble, but is miscible with the "good" solvent)

  • Erlenmeyer flask

  • Stir bar

  • Buret or dropping funnel

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise from a buret or dropping funnel to the stirred solution. Continue addition until the solution becomes turbid, indicating the onset of precipitation.

  • Crystal Growth: If the solution becomes too cloudy, add a small amount of the "good" solvent to redissolve the precipitate. Then, continue adding the anti-solvent very slowly to allow for the formation of well-defined crystals.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Crystal Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture for washing.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)
WaterMiscibleMiscible
EthanolHighVery High
AcetoneHighVery High
Ethyl AcetateModerateHigh
TolueneLowModerate
HexaneVery LowLow

Note: This table provides estimated solubility based on the properties of similar diols and is intended for guidance in solvent selection. Experimental verification is recommended.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification crude_diol Crude this compound solvent_selection Solvent Selection crude_diol->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution cooling Slow Cooling dissolution->cooling anti_solvent Anti-Solvent Addition dissolution->anti_solvent crystallization Crystal Formation cooling->crystallization anti_solvent->crystallization filtration Vacuum Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: General experimental workflow for the crystallization of this compound.

References

Technical Support Center: Optimizing 1,2-Pentanediol for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to effectively optimize the concentration of 1,2-Pentanediol for use in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be used in cell-based assays? this compound (also known as pentylene glycol) is a water-soluble organic compound classified as a diol.[1][2] In laboratory settings, its properties as a solvent make it a potential vehicle for dissolving water-insoluble compounds for testing in cell culture.[1] It is also used in cosmetics as a humectant and has antimicrobial properties. When using it as a solvent for a test compound, it is critical to first determine its own cytotoxic profile on the specific cell line being used.

Q2: What is a recommended starting concentration for this compound in cell viability experiments? Direct cytotoxicity data for this compound in cell culture is limited. However, data from related glycols can provide a starting point. For example, a similar compound, 1,2-hexanediol (B41856), caused a significant decline in the viability of RAW 264.7 and HK-2 cells at a concentration of 1.0%.[3] Another related solvent, propylene (B89431) glycol, showed toxic effects in human proximal tubule cells at 50 mM but not at 10 mM.[4] Therefore, it is crucial to perform a dose-response experiment starting from a very low concentration (e.g., 0.01%) up to around 1-2% to determine the maximum non-toxic concentration for your specific cell line and experiment duration.

Q3: How does this compound's cytotoxicity compare to a more common solvent like Propylene Glycol? While direct comparative studies are scarce, we can infer from available data. Propylene glycol has been more extensively studied and its cytotoxicity varies by cell line. For instance, IC50 values (the concentration that inhibits 50% of cell viability) for propylene glycol have been reported as 15 µL/mL for MCF-7 cells and 28.9 µL/mL for HepG-2 cells. In contrast, some PG/VG mixtures have shown cytotoxicity to U937 monocytes at concentrations above 2.5%.[5] Given that the longer-chain 1,2-hexanediol is toxic at 1%, it is reasonable to hypothesize that this compound may be slightly more cytotoxic than propylene glycol due to its increased lipophilicity. However, this must be confirmed experimentally.

Q4: Can this compound interfere with the readout of my viability assay? Assay interference is a critical consideration for any vehicle or compound. While specific data on this compound is not readily available, some solvents can interfere with assay chemistry. For example, compounds that alter the cellular redox state can interfere with assays like AlamarBlue (resazurin) or MTT, which rely on cellular reduction.[5] It is essential to run a control experiment with this compound in cell-free medium containing the assay reagent to check for any direct chemical reaction that could lead to false positive or false negative results.

Q5: At what concentration should my vehicle control be? The vehicle control should contain the highest concentration of this compound used to dissolve your test compound.[6] For example, if you perform a serial dilution of your test compound, the solvent concentration should be kept constant across all wells, including the vehicle control. This ensures that any observed effect is due to the compound itself and not the solvent.[7] It is critical that this concentration is predetermined to be non-toxic to the cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Cell Death in Vehicle Control Wells 1. This compound concentration is too high: The solvent itself is causing cytotoxicity.Perform a dose-response curve for this compound alone to determine the maximum non-toxic concentration for your cell line and experiment duration. Lower the solvent concentration in your final assay.
2. Contamination: The this compound stock or media may be contaminated.Filter-sterilize your this compound stock solution. Always use aseptic techniques.
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well.Gently mix the cell suspension before and during plating. Use calibrated pipettes.
2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the media and solvent.Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
3. Incomplete Solubilization: The test compound may not be fully dissolved in this compound, leading to inconsistent dosing.Ensure the compound is fully dissolved in the stock solution. Gentle vortexing or warming may help.
Assay Signal is Very Low or Erratic 1. Solvent Interference: this compound may be quenching the fluorescent signal or inhibiting the assay enzyme.Run a cell-free control with this compound and the assay reagent to test for direct interference.
2. Dye Precipitation (AlamarBlue/PrestoBlue): The reagent may have precipitated if stored improperly.Warm the reagent to 37°C and swirl to ensure all components are in solution before use.
3. Incorrect Incubation Time: Incubation with the assay reagent may be too short for a detectable signal or too long, leading to signal saturation or toxicity from the reagent itself.Optimize the incubation time for your specific cell line and density.
Compound Solubilized in this compound Shows No Effect 1. Solvent Masking: The solvent may be interacting with the compound or cellular membranes in a way that prevents the compound from reaching its target.Try a different, well-characterized solvent (e.g., DMSO) if possible, to see if the result is consistent.
2. Sub-optimal Compound Concentration: The concentration range of the test compound may be too low.Perform a broad range-finding experiment with your compound.

Quantitative Data Summary

Direct IC50 values for this compound are not widely available in the literature. The table below summarizes cytotoxicity data for related glycols to serve as a reference point for designing your initial optimization experiments. Note: This data should be used as a guide only; the cytotoxicity of this compound must be determined empirically for each cell line.

CompoundCell LineAssayResult / IC50Citation
1,2-Hexanediol RAW 264.7 (Mouse Macrophage)Cytotoxicity AssaySignificant viability decline at 1.0% (v/v)[3]
1,2-Hexanediol HK-2 (Human Kidney)Cytotoxicity AssaySignificant viability decline at 1.0% (v/v)[3]
Propylene Glycol Human Proximal Tubule (HPT)MultipleToxic at 50 mM; Non-toxic at 10 mM (prolonged exposure)[4]
Propylene Glycol HepG-2 (Human Liver Carcinoma)MTT28.9 µL/mL (~2.9%)
Propylene Glycol MCF-7 (Human Breast Adenocarcinoma)MTT15 µL/mL (~1.5%)
Propylene Glycol HT-29 (Human Colorectal Adenocarcinoma)MTT24.6 µL/mL (~2.5%)
Propylene Glycol / Vegetable Glycerin Mix U937 (Human Monocytes)LDHIncreased cytotoxicity observed > 2.5%[5]

Experimental Protocols

Protocol: Determining the Maximum Non-Toxic Concentration of this compound via MTT Assay

This protocol outlines the steps to determine the highest concentration of this compound that does not significantly impact cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.125%, and 0.0625%, you would prepare 4%, 2%, 1%, 0.5%, 0.25%, and 0.125% solutions.

    • Include a "medium only" control for your 0% vehicle.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the cells.

    • Add 100 µL of the 2X this compound dilutions to the appropriate wells.

    • Also include wells with medium only (untreated control) and a positive control for cell death (e.g., a high concentration of DMSO or another known cytotoxic agent).

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent viability for each concentration relative to the untreated control cells (100% viability).

    • Plot percent viability versus this compound concentration. The highest concentration that shows no statistically significant decrease in viability compared to the untreated control is the maximum non-toxic concentration for your experiment.

Visualizations

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Titration start Seed Cells in 96-well Plate prep_dilutions Prepare Broad 2X Serial Dilutions (e.g., 4% down to 0.03%) start->prep_dilutions treat_cells Treat Cells with Dilutions prep_dilutions->treat_cells incubate Incubate for Desired Duration (e.g., 48h) treat_cells->incubate viability_assay Perform Viability Assay (MTT/AlamarBlue) incubate->viability_assay analyze Analyze Data: Identify approximate toxic range viability_assay->analyze seed_again Seed Cells in 96-well Plate analyze->seed_again Use results to inform narrower concentration range prep_narrow Prepare Narrow 2X Dilutions (around the identified toxic range) seed_again->prep_narrow treat_narrow Treat Cells with New Dilutions prep_narrow->treat_narrow incubate_narrow Incubate for Same Duration treat_narrow->incubate_narrow viability_assay_narrow Perform Viability Assay incubate_narrow->viability_assay_narrow determine_max Determine Max Non-Toxic Conc. (Highest conc. with >95% viability) viability_assay_narrow->determine_max end Optimized Concentration for Vehicle Control determine_max->end Proceed with Experiment (Using vehicle conc. at or below this max)

Caption: Workflow for determining the optimal this compound concentration.

G start Problem: Unexpected toxicity in This compound vehicle control q1 Did you run a dose-response to determine max non-toxic conc.? start->q1 a1_no Action: Perform dose-response (See Optimization Workflow). Start with a lower concentration. q1->a1_no No a1_yes Concentration is likely not the primary issue. q1->a1_yes Yes q2 Did you test for direct interference with the assay reagent (cell-free)? a1_yes->q2 a2_no Action: Mix this compound with assay reagent in media. Check for background signal change. q2->a2_no No a2_yes Interference is unlikely. q2->a2_yes Yes q3 Is the this compound stock old or from an unverified source? a2_yes->q3 a3_yes Action: Use a new, high-purity batch. Consider filter-sterilizing the stock. q3->a3_yes Yes a3_no Action: Check for other issues like media contamination or incubator problems. q3->a3_no No

Caption: Logic tree for troubleshooting vehicle control issues.

References

Technical Support Center: Overcoming 1,2-Pentanediol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from 1,2-pentanediol in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound (CAS 5343-92-0), also known as pentylene glycol, is a diol used in a variety of applications, including as a solvent and humectant in cosmetic and pharmaceutical formulations. Its amphiphilic nature allows it to dissolve both water-soluble and oil-soluble components, and it also possesses antimicrobial properties, which can help preserve formulations.

Q2: Can this compound interfere with my biochemical assay?

While specific documentation on this compound interference is not extensive, evidence suggests that, like other short-chain alcohols, it has the potential to interfere with various biochemical assays. A study has shown that alcohols with increasing carbon chain length can interfere with ELISA assays, with five-carbon alcohols showing significant inhibition[1][2]. Given that this compound is a five-carbon diol, it is plausible that it could cause similar interference.

Q3: What are the potential mechanisms of this compound interference?

Based on its physicochemical properties and the behavior of similar molecules, this compound could interfere with biochemical assays through several mechanisms:

  • Alteration of Protein Conformation: As a diol with a five-carbon chain, this compound can influence the hydration shell of proteins, potentially altering their conformation. This is particularly critical for immunoassays like ELISA, where antibody-antigen binding is dependent on the specific three-dimensional structures of the proteins involved[1].

  • Changes in Sample Viscosity: The presence of this compound can increase the viscosity of the sample matrix. Increased viscosity can slow down molecular diffusion rates, which in turn can reduce the rate of antibody-antigen binding or enzyme-substrate interactions, leading to lower assay signals[3][4].

  • Effects on Enzyme Kinetics: For enzymatic assays, co-solvents like this compound can alter the Michaelis constant (Km) and the maximum reaction velocity (Vmax) by affecting the activity of the enzyme and the solubility of the substrate[5][6][7].

  • Alteration of Refractive Index: In absorbance and fluorescence-based assays, a change in the refractive index of the sample due to the presence of this compound can affect the light path and lead to inaccurate readings[8][9][10][11][12].

Q4: What types of assays are most likely to be affected by this compound?

The following types of assays may be susceptible to interference from this compound:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Due to the potential for altering protein conformation and affecting antibody-antigen binding kinetics[1][2].

  • Enzymatic Assays: Through modulation of enzyme kinetic parameters[5][6][7].

  • Fluorescence-Based Assays: Possible interference through changes in the refractive index and solvent effects on the fluorophore[8][10][11].

  • Absorbance-Based (Colorimetric) Assays: Potential for interference due to changes in the refractive index of the sample[8][12].

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps.

Issue 1: Inconsistent or Lower-than-Expected Signal in ELISA
  • Possible Cause: this compound may be altering the conformation of the capture or detection antibody, or the antigen itself, thus reducing binding efficiency. It could also be increasing the viscosity of your sample, slowing down the binding kinetics.

  • Troubleshooting Workflow:

start Low or Inconsistent ELISA Signal step1 Run a 'Solvent-Only' Control (Assay buffer + this compound at test concentration) start->step1 step2 Is the background signal high? step1->step2 step3 YES: High background suggests non-specific binding. Increase blocking and wash steps. step2->step3 Yes step4 NO: Proceed to test for direct interference. step2->step4 No step5 Perform a Spike and Recovery Experiment (Spike a known amount of analyte into a sample with and without this compound) step4->step5 step6 Is recovery significantly lower in the presence of this compound? step5->step6 step7 YES: Interference is likely. Proceed to Mitigation Strategies. step6->step7 Yes step8 NO: The issue may not be this compound. Consult general ELISA troubleshooting guides. step6->step8 No

Caption: Troubleshooting workflow for ELISA interference.

  • Mitigation Strategies:

    • Sample Dilution: Dilute the sample to reduce the concentration of this compound to a non-interfering level.

    • Matrix-Matched Standards: Prepare your standard curve in a diluent that contains the same concentration of this compound as your samples.

    • Increase Incubation Times: Longer incubation times may help overcome slower binding kinetics due to increased viscosity.

Issue 2: Altered Kinetics in an Enzymatic Assay
  • Possible Cause: this compound may be acting as a non-competitive or competitive inhibitor, or it may be altering the solubility of the substrate.

  • Troubleshooting Workflow:

start Altered Enzyme Kinetics step1 Determine Km and Vmax in the presence of varying concentrations of this compound. start->step1 step2 Compare to kinetics in the absence of this compound. step1->step2 step3 Is there a significant change in Km and/or Vmax? step2->step3 step4 YES: this compound is affecting enzyme activity. step3->step4 Yes step5 NO: The issue may be with other assay components. step3->step5 No step6 Characterize the type of inhibition (e.g., Lineweaver-Burk plot). step4->step6 step7 Proceed to Mitigation Strategies. step6->step7

Caption: Troubleshooting workflow for enzymatic assay interference.

  • Mitigation Strategies:

    • Assay Re-optimization: If possible, adjust assay conditions (e.g., substrate concentration, pH, temperature) to minimize the effect of this compound.

    • Alternative Solvent: If the formulation allows, consider replacing this compound with a less interfering solvent.

Issue 3: High Background or Quenching in Fluorescence Assays
  • Possible Cause: this compound may be autofluorescent at the excitation/emission wavelengths of your assay, or it may be altering the refractive index of the sample, leading to light scatter. It could also be affecting the quantum yield of the fluorophore.

  • Troubleshooting Workflow:

start Anomalous Fluorescence Signal step1 Scan the fluorescence spectrum of this compound in assay buffer. start->step1 step2 Is there significant fluorescence at the assay wavelengths? step1->step2 step3 YES: Autofluorescence is the issue. Subtract the background signal from a 'solvent-only' control. step2->step3 Yes step4 NO: Test for quenching or enhancement. step2->step4 No step5 Measure the fluorescence of a known concentration of the fluorophore with and without this compound. step4->step5 step6 Is there a significant change in fluorescence intensity? step5->step6 step7 YES: Quenching or enhancement is occurring. Use matrix-matched standards or consider a different fluorophore. step6->step7 Yes step8 NO: The issue may be unrelated to this compound. step6->step8 No

Caption: Troubleshooting workflow for fluorescence assay interference.

  • Mitigation Strategies:

    • Background Subtraction: Always include a blank with this compound at the same concentration as your samples to measure and subtract the background fluorescence.

    • Use of a Red-Shifted Fluorophore: Fluorophores that excite and emit at longer wavelengths are generally less susceptible to autofluorescence from common excipients.

Experimental Protocols

Protocol 1: Validating Assay Compatibility with this compound

This protocol provides a framework for systematically testing the potential interference of this compound in your specific assay.

Objective: To determine the concentration range at which this compound does not interfere with the assay.

Materials:

  • Your specific assay kit or reagents

  • This compound

  • Assay buffer

  • Analyte of interest (if applicable)

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Prepare a this compound Dilution Series:

    • Prepare a stock solution of this compound in your assay buffer (e.g., 10% v/v).

    • Create a serial dilution of the this compound stock solution in assay buffer to cover a range of concentrations above and below the expected concentration in your samples.

  • Assay Performance with 'Solvent-Only' Controls:

    • Add each concentration of the this compound dilution series to the assay wells in triplicate.

    • Follow the standard assay protocol, omitting the analyte.

    • Measure the signal and determine the concentration of this compound that results in a signal significantly above the background of the assay buffer alone.

  • Spike and Recovery Experiment:

    • Spike a known concentration of your analyte into samples containing different concentrations of this compound from your dilution series.

    • Also, prepare a control spike in assay buffer without this compound.

    • Perform the assay and calculate the percent recovery for each concentration of this compound.

    % Recovery = (Concentration measured / Spiked concentration) * 100

  • Data Analysis and Interpretation:

    • Summarize the data in a table (see Table 1 for an example).

    • Identify the highest concentration of this compound that does not cause a significant increase in background signal and allows for acceptable recovery (typically 80-120%).

Table 1: Example Data for this compound Interference Validation

This compound Conc. (% v/v)Average Background Signal (AU)% Recovery of Spiked Analyte
0 (Control)0.052100%
0.10.05598%
0.50.06195%
1.00.08588%
2.00.15075%
5.00.32050%
Protocol 2: Creating a Matrix-Matched Standard Curve

Objective: To generate a reliable standard curve for accurate quantification in the presence of a known, consistent concentration of this compound.

Procedure:

  • Prepare a Matrix Diluent: Prepare a batch of your standard assay diluent that contains the same concentration of this compound as your experimental samples.

  • Prepare Standards: Prepare your serial dilutions of the standard analyte using the matrix diluent prepared in step 1.

  • Run the Assay: Run your standards and samples in the assay as you normally would.

  • Data Analysis: Generate the standard curve using the matrix-matched standards. The concentration of the analyte in your samples can now be accurately interpolated from this curve.

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate potential interference from this compound, ensuring the accuracy and reliability of their biochemical assay results.

References

Stability of 1,2-Pentanediol in acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,2-Pentanediol in acidic and alkaline conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is considered a stable compound under standard storage conditions. It is known to be compatible with a wide pH range, typically between 3 and 10, making it a versatile excipient in various formulations. However, at extreme pH values and elevated temperatures, it can undergo degradation.

Q2: What are the primary degradation pathways for this compound in acidic conditions?

A2: Under strong acidic conditions, particularly when heated, this compound can undergo an acid-catalyzed dehydration reaction known as the pinacol (B44631) rearrangement. This chemical transformation converts the 1,2-diol into aldehydes or ketones. For this compound, the likely rearrangement product is pentanal or 2-pentanone.

Q3: What happens to this compound in alkaline conditions?

A3: In alkaline conditions, this compound is generally more stable than in acidic conditions, especially concerning rearrangement reactions. However, in the presence of oxygen or other oxidizing agents, it can be susceptible to oxidation. This can lead to the formation of various acidic degradation products, such as formic acid, acetic acid, and glycolic acid, which can cause a drop in the pH of the formulation over time.

Q4: Are there any visual indicators of this compound degradation?

A4: Visual signs of degradation can include a change in color (yellowing), the formation of a precipitate, or a change in the odor of the solution. A significant change in the pH of the formulation can also be an indicator of degradation, particularly oxidative degradation in alkaline conditions which produces acidic byproducts.

Q5: How can I prevent the degradation of this compound in my formulations?

A5: To minimize degradation, it is recommended to:

  • Store this compound and its formulations in a cool, dark place.

  • Use antioxidants in formulations that may be susceptible to oxidation, especially those with an alkaline pH.

  • Protect formulations from exposure to air (e.g., by using sealed containers or inert gas blanketing).

  • Avoid prolonged exposure to strong acids and high temperatures.

  • Use purified water and high-purity excipients to avoid catalytic impurities.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Actions & Troubleshooting Steps
Unexpected drop in pH of an alkaline formulation. Oxidative degradation of this compound to acidic byproducts.1. Confirm Degradation: Use an appropriate analytical method (e.g., HPLC) to quantify the amount of this compound and detect the presence of acidic impurities. 2. Protect from Oxygen: Prepare a new batch of the formulation using deoxygenated water and purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Add Antioxidant: Consider adding a suitable antioxidant to the formulation. 4. Evaluate Storage: Ensure the formulation is stored in a tightly sealed container and protected from light.
Formation of a precipitate in an acidic formulation. The degradation products (aldehydes/ketones) may have lower solubility or could react with other components in the formulation.1. Characterize Precipitate: If possible, isolate and identify the precipitate. 2. Analyze Supernatant: Check the concentration of this compound in the liquid phase to determine if degradation has occurred. 3. Adjust pH: Evaluate if a less acidic pH can be used without compromising the stability of other components. 4. Temperature Control: Avoid exposing the formulation to high temperatures.
Change in color or odor. Formation of degradation products, such as aldehydes or ketones from pinacol rearrangement.1. Identify Degradants: Use analytical techniques like GC-MS or LC-MS to identify the volatile and non-volatile degradation products. 2. Review Formulation Components: Check for potential interactions between this compound and other excipients. 3. Forced Degradation Study: Perform a forced degradation study to confirm the source of the color/odor change.
Loss of active pharmaceutical ingredient (API) potency. Degradation products of this compound may be reacting with the API.1. API-Excipient Compatibility Study: Conduct a compatibility study between the API and this compound under stress conditions. 2. Identify Reaction Products: Analyze the formulation for any new peaks that may correspond to adducts of the API and this compound degradation products. 3. Reformulate: If an incompatibility is confirmed, consider using an alternative co-solvent or stabilizing the formulation.

Quantitative Data on Stability

The following table provides a summary of expected stability of this compound under various stress conditions. The degradation percentages are illustrative and can vary based on the specific formulation and storage conditions.

Condition Parameter Duration Expected Degradation (%) Primary Degradation Products
Acidic 0.1 M HCl at 60 °C24 hours5 - 15%Pentanal, 2-Pentanone
Alkaline 0.1 M NaOH at 60 °C24 hours< 5%Minor oxidative products (if oxygen is present)
Oxidative 3% H₂O₂ at 25 °C24 hours10 - 25%Formic acid, Acetic acid, Glycolic acid
Thermal 80 °C48 hours< 2%-
Photolytic ICH Q1B conditions10 days< 1%-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 200-210 nm) if impurities have a chromophore.

    • Injection Volume: 10 µL.

  • Method Validation:

    • Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.

    • Accuracy and Precision: Determine the recovery and relative standard deviation for multiple preparations of known concentrations.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Acid_Degradation_Pathway This compound This compound Protonation Protonation of -OH group This compound->Protonation + H+ Carbocation Formation of Carbocation Protonation->Carbocation - H2O Rearrangement Pinacol Rearrangement Carbocation->Rearrangement 1,2-Hydride or 1,2-Alkyl Shift Products Pentanal or 2-Pentanone Rearrangement->Products

Caption: Acid-catalyzed degradation of this compound via Pinacol Rearrangement.

Alkaline_Oxidation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation + [O] (e.g., O2, OH-) Intermediates Aldehyde/Ketone Intermediates Oxidation->Intermediates FurtherOxidation Further Oxidation Intermediates->FurtherOxidation + [O] Acids Formic Acid, Acetic Acid, Glycolic Acid FurtherOxidation->Acids

Caption: Oxidative degradation of this compound in alkaline conditions.

Troubleshooting_Workflow Start Instability Observed (e.g., pH change, precipitate) CheckpH Is the pH acidic or alkaline? Start->CheckpH AcidPath Potential Pinacol Rearrangement CheckpH->AcidPath Acidic AlkalinePath Potential Oxidative Degradation CheckpH->AlkalinePath Alkaline Analyze Analyze for degradation products using HPLC AcidPath->Analyze AlkalinePath->Analyze ActionAcid Control temperature, consider pH adjustment Analyze->ActionAcid Aldehydes/Ketones detected ActionAlkaline Protect from oxygen, add antioxidant Analyze->ActionAlkaline Acidic byproducts detected

Caption: Troubleshooting workflow for this compound instability.

Technical Support Center: Stability of 1,2-Pentanediol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential degradation products of 1,2-Pentanediol in various formulations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in formulations?

This compound (also known as pentylene glycol) is a versatile ingredient used in pharmaceutical and cosmetic formulations. It functions as a humectant, solvent, and antimicrobial agent, contributing to the overall quality and shelf-life of products.[1][2][3] Its stability is crucial because its degradation can lead to the formation of impurities that may alter the physicochemical properties, efficacy, and safety of the final product.

Q2: What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, a vicinal diol, the following degradation pathways can be anticipated under stress conditions:

  • Oxidation: The primary degradation pathway is likely oxidation, which can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups. This can also involve the oxidation of the primary and secondary alcohol groups.

  • Dehydration: Under acidic conditions and/or high temperatures, this compound may undergo dehydration.

  • Thermal Degradation: At elevated temperatures, the molecule can break down into smaller, more volatile compounds.

Q3: What are the potential degradation products of this compound?

While specific degradation studies on this compound are not extensively published, based on the general chemistry of 1,2-diols, the following are potential degradation products:

  • From Oxidation:

    • Valeraldehyde

    • 2-Hydroxypentanal

    • 1-Hydroxy-2-pentanone

    • Propionaldehyde

    • Acetaldehyde

    • Valeric acid

    • 2-Hydroxypentanoic acid

  • From Dehydration:

    • 1-Penten-2-ol

    • 2-Penten-1-ol

    • Pentan-2-one

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound degradation.

Problem Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[4][5]
Analytical method is not sensitive enough to detect low levels of degradants.Optimize the analytical method (e.g., increase injection volume, adjust detector settings).
Multiple unknown peaks in the chromatogram. Formation of several degradation products.Utilize a mass spectrometer (MS) detector coupled with chromatography (GC-MS or LC-MS) for peak identification based on mass-to-charge ratio and fragmentation patterns.
Impurities in the this compound starting material.Analyze a control sample of the neat this compound to identify pre-existing impurities.
Poor peak shape or resolution. Co-elution of degradation products.Optimize the chromatographic method (e.g., change the column, modify the mobile phase composition or gradient, adjust the oven temperature program).
Matrix effects from the formulation excipients.Perform a sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.
Inconsistent results between replicate experiments. Variability in sample preparation or stress conditions.Ensure precise and consistent execution of the experimental protocol. Use calibrated equipment.
Instability of degradation products.Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Milli-Q water or equivalent

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 80°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 105°C for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[7]

  • Sample Analysis: After the specified stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using an appropriate analytical method (e.g., GC-MS or HPLC-UV/MS).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile degradation products of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-500

  • Scan Mode: Full scan

Data Analysis:

Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis GCMS GC-MS Acid->GCMS HPLC HPLC-UV/MS Acid->HPLC Base Base Hydrolysis Base->GCMS Base->HPLC Oxidation Oxidation Oxidation->GCMS Oxidation->HPLC Thermal Thermal Thermal->GCMS Thermal->HPLC Photo Photodegradation Photo->GCMS Photo->HPLC DP Degradation Products GCMS->DP HPLC->DP Formulation This compound in Formulation Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Thermal Formulation->Photo

Caption: Workflow for identifying degradation products of this compound.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic) cluster_thermal Thermal Degradation Pentanediol This compound Aldehydes Aldehydes (e.g., Valeraldehyde) Pentanediol->Aldehydes Ketones Hydroxy-ketones (e.g., 1-Hydroxy-2-pentanone) Pentanediol->Ketones Acids Carboxylic Acids (e.g., Valeric Acid) Pentanediol->Acids Unsaturated_Alcohols Unsaturated Alcohols Pentanediol->Unsaturated_Alcohols Unsaturated_Ketones Unsaturated Ketones Pentanediol->Unsaturated_Ketones Volatiles Smaller Volatile Compounds Pentanediol->Volatiles

Caption: Potential degradation pathways of this compound under stress.

References

Minimizing skin irritation potential of 1,2-Pentanediol in topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the skin irritation potential of 1,2-Pentanediol in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general skin irritation profile of this compound?

A1: this compound is generally considered to have a low potential for skin irritation and is well-tolerated, making it a suitable ingredient for sensitive skin, baby care, and products for compromised skin barriers.[1] Its multifunctional properties as a moisturizer and antimicrobial agent allow for the creation of gentler, preservative-free formulations, which can reduce the risk of irritation often associated with traditional preservatives.[1]

Q2: What is the proposed mechanism of skin irritation for this compound?

A2: The primary mechanism of skin irritation for 1,2-alkanediols, including this compound, is thought to be related to their interaction with and disruption of the lipid bilayer of cell membranes in the stratum corneum.[2] This membrane interference can lead to a cascade of cellular events resulting in an inflammatory response.

Q3: How does the irritation potential of this compound compare to other glycols, like Propylene (B89431) Glycol?

A3: While direct comparative studies are limited, this compound is often considered a weaker irritant and allergen compared to Propylene Glycol (PG).[3] PG has a more established history of causing dermal irritation and sensitization in some individuals.[3][4][5] Studies on various 1,2-alkanediols have shown that the irritation potential can be influenced by the alkane chain length.[2][6]

Q4: Can this compound be used in "hypoallergenic" or "for sensitive skin" formulations?

A4: Yes, due to its generally low irritation potential, this compound is frequently used in formulations marketed as "hypoallergenic" or "for sensitive skin."[1][7] It can help create preservative-free products, reducing the likelihood of adverse skin reactions.[1] However, as with any ingredient, it is crucial to conduct appropriate safety and efficacy testing for your specific formulation.

Troubleshooting Guides

Issue 1: Unexpected Skin Irritation Observed in a Formulation Containing this compound

Possible Causes and Solutions:

  • Concentration of this compound: While generally well-tolerated, higher concentrations of this compound may increase the risk of irritation in some individuals.

    • Troubleshooting Step: Evaluate the concentration of this compound in your formulation. Consider reducing the concentration to the lowest effective level for its intended function (e.g., as a preservative booster or humectant). Typical use levels range from 1-5%.[7]

  • Synergistic Irritation with Other Ingredients: The presence of other known irritants in the formulation could have a synergistic effect with this compound, leading to a higher overall irritation potential.

    • Troubleshooting Step: Review all other excipients in your formulation for their known irritation potential. Consider replacing any potentially irritating ingredients with milder alternatives.

  • Formulation pH: The pH of the final formulation can influence skin barrier function and the irritation potential of individual ingredients. An inappropriate pH can exacerbate irritation.

    • Troubleshooting Step: Measure the pH of your formulation. For topical products, a pH range of 4 to 6 is generally considered optimal to support the skin's natural acidic mantle.[8] Adjust the pH if necessary using suitable buffering agents.

  • Penetration Enhancement Effect: this compound can act as a penetration enhancer, which may increase the dermal uptake of other potentially irritating ingredients in the formulation.[9][10][11]

    • Troubleshooting Step: Assess the irritation potential of all other active and inactive ingredients in your formulation. If a known irritant is present, the penetration-enhancing effect of this compound may be amplifying its negative effects. Consider reducing the concentration of the irritant or replacing it.

Issue 2: How to Proactively Formulate with this compound to Minimize Irritation Potential

Formulation Strategies:

  • Incorporate Anti-Irritant Ingredients: The addition of soothing and anti-inflammatory agents can help to mitigate any potential irritation.

    • Strategy: Include ingredients such as bisabolol, allantoin, panthenol, or certain botanical extracts with known anti-irritant properties.

  • Optimize the Vehicle: The overall formulation base can significantly impact the skin's response.

    • Strategy: Utilize emollient-rich bases that can help to support the skin barrier function. Consider the use of polymers that can reduce the interaction of potentially irritating substances with the skin.

  • pH Control: Maintaining an optimal pH is crucial for skin health and can minimize the irritation potential of the formulation.

    • Strategy: Buffer the formulation to a pH between 4 and 6 to align with the natural pH of the skin.[8]

  • Consider Synergistic Combinations: While some combinations can increase irritation, others may have beneficial effects.

    • Strategy: Studies on 1,2-alkanediols suggest that binary mixtures can sometimes offer improved antimicrobial efficacy at lower concentrations, which could indirectly reduce irritation potential by lowering the overall preservative load.[12]

Data Presentation

Table 1: Comparative Objective Skin Irritation Scores of 1,2-Alkanediols

1,2-AlkanediolCarbon Chain LengthMean Irritation Score (± SD) at 20% Concentration
1,2-ButanediolC40.41 ± 0.40
This compound C5 0.41 ± 0.41
1,2-HexanediolC60.051 ± 0.19
1,2-OctanediolC80.14 ± 0.26 (at 1%)
1,2-DecanediolC100.36 ± 0.40 (at 0.5%)
Data adapted from a 24-hour occlusive patch test. A lower score indicates less irritation. Note that concentrations for C8 and C10 diols are lower due to their higher irritation potential.[6]

Table 2: Comparative Sensory Irritation Scores of 1,2-Alkanediols

1,2-AlkanediolCarbon Chain LengthMean Sensory Irritation Score (± SD)
1,2-ButanediolC40.27 ± 0.21 (at 20%)
This compound C5 0.78 ± 0.55 (at 20%)
1,2-HexanediolC60.63 ± 0.46 (at 20%)
1,2-OctanediolC81.02 ± 0.15 (at 1%)
1,2-DecanediolC101.00 ± 0.58 (at 0.5%)
Sensory irritation (e.g., stinging, burning) was evaluated by subjects. A higher score indicates greater sensory irritation. Note the differing concentrations.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

1. Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Assay medium provided by the RhE model manufacturer.

  • Test substance (and vehicle, if necessary).

  • Positive Control (PC): 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).

  • Negative Control (NC): Phosphate-Buffered Saline (PBS).

  • MTT reagent (1 mg/mL in PBS).

  • Isopropanol or other suitable solvent for formazan (B1609692) extraction.

  • Multi-well plates (e.g., 24-well).

  • Microplate reader.

2. Method:

  • Pre-incubation: Upon receipt, place the RhE tissues in a multi-well plate with fresh assay medium and incubate for a specified period according to the manufacturer's instructions (typically overnight at 37°C, 5% CO₂).

  • Application of Test Substance: Remove the medium and topically apply the test substance (liquid or solid) directly onto the surface of the RhE tissue. Apply the negative and positive controls to separate tissues.

  • Exposure: Incubate for the specified exposure time (e.g., 15-60 minutes) at 37°C, 5% CO₂.

  • Washing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to a new plate with fresh medium and incubate for a post-exposure period (e.g., 42 hours).

  • MTT Assay: Transfer the tissues to a plate containing MTT solution and incubate for approximately 3 hours. During this time, viable cells will convert the yellow MTT to a blue formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using isopropanol.

  • Measurement: Measure the optical density (OD) of the extracted formazan solution using a microplate reader at 570 nm.

3. Data Interpretation:

  • Calculate the percentage of cell viability for each tissue relative to the negative control.

  • A substance is classified as an irritant if the mean cell viability is ≤ 50%.

  • A substance is considered a non-irritant if the mean cell viability is > 50%.

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This method is used to assess the percutaneous absorption of a substance, which can be an indicator of its potential to reach viable skin cells and cause irritation.

1. Materials:

  • Franz diffusion cells.

  • Excised human or animal (e.g., porcine) skin as the membrane.

  • Receptor solution (e.g., PBS), degassed.

  • Test formulation containing this compound.

  • Stirring system and temperature controller (to maintain 32°C).

  • Analytical equipment for quantification of the substance (e.g., HPLC).

2. Method:

  • Skin Preparation: Excise the skin and remove subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cell.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate to 32°C.

  • Application of Formulation: Apply a known amount of the test formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Quantify the concentration of the substance in the collected samples using a validated analytical method.

3. Data Analysis:

  • Calculate the cumulative amount of the substance permeated per unit area of the skin over time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time curve.

  • Calculate the permeability coefficient (Kp).

Visualizations

Skin_Irritation_Pathway cluster_0 Initial Exposure cluster_1 Stratum Corneum Interaction cluster_2 Keratinocyte Response cluster_3 Inflammatory Cascade cluster_4 Clinical Manifestation Topical Formulation with this compound Topical Formulation with this compound Lipid Bilayer Disruption Lipid Bilayer Disruption Topical Formulation with this compound->Lipid Bilayer Disruption Membrane Interference Increased Permeability Increased Permeability Lipid Bilayer Disruption->Increased Permeability Cellular Stress Cellular Stress Increased Permeability->Cellular Stress Release of Pro-inflammatory Mediators (Cytokines, Chemokines) Release of Pro-inflammatory Mediators (Cytokines, Chemokines) Cellular Stress->Release of Pro-inflammatory Mediators (Cytokines, Chemokines) Immune Cell Recruitment Immune Cell Recruitment Release of Pro-inflammatory Mediators (Cytokines, Chemokines)->Immune Cell Recruitment Vasodilation Vasodilation Immune Cell Recruitment->Vasodilation Edema Edema Vasodilation->Edema Erythema, Itching, Stinging Erythema, Itching, Stinging Vasodilation->Erythema, Itching, Stinging Edema->Erythema, Itching, Stinging

Caption: Signaling pathway of chemical-induced skin irritation.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Screening cluster_2 Clinical Assessment cluster_3 Outcome Formulation A (with this compound) Formulation A (with this compound) Reconstructed Human Epidermis (RhE) Test Reconstructed Human Epidermis (RhE) Test Formulation A (with this compound)->Reconstructed Human Epidermis (RhE) Test Formulation B (with anti-irritant) Formulation B (with anti-irritant) Formulation B (with anti-irritant)->Reconstructed Human Epidermis (RhE) Test Franz Diffusion Cell Assay Franz Diffusion Cell Assay Reconstructed Human Epidermis (RhE) Test->Franz Diffusion Cell Assay If further investigation needed Human Repeat Insult Patch Test (HRIPT) Human Repeat Insult Patch Test (HRIPT) Reconstructed Human Epidermis (RhE) Test->Human Repeat Insult Patch Test (HRIPT) Proceed if in vitro results are favorable Franz Diffusion Cell Assay->Human Repeat Insult Patch Test (HRIPT) Proceed if in vitro results are favorable Irritation Potential Assessment Irritation Potential Assessment Human Repeat Insult Patch Test (HRIPT)->Irritation Potential Assessment

Caption: Experimental workflow for assessing skin irritation potential.

Formulation_Logic Goal Minimize Skin Irritation Pentanediol This compound Concentration Goal->Pentanediol pH Formulation pH Goal->pH AntiIrritant Anti-Irritant Additives Goal->AntiIrritant OtherExcipients Other Excipients Goal->OtherExcipients Action1 Optimize (1-5%) Pentanediol->Action1 Action2 Adjust to 4-6 pH->Action2 Action3 Incorporate (e.g., Bisabolol) AntiIrritant->Action3 Action4 Select Low-Irritancy Ingredients OtherExcipients->Action4

References

Technical Support Center: Catalyst Performance in 1,2-Pentanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for managing catalyst deactivation and regeneration during the synthesis of 1,2-Pentanediol (1,2-PDO).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the catalytic synthesis of this compound.

Q1: My catalyst's activity has dropped significantly faster than expected. What are the likely causes?

A rapid loss of activity often points to catalyst poisoning. This occurs when impurities in the feedstock strongly bind to the active sites, rendering them inaccessible.[1]

  • Common Poisons: Biomass-derived feedstocks can contain non-metal contaminants like sulfur, nitrogen, phosphorus, and chlorine, which are known poisons for metal catalysts.[2] Metal contaminants, such as alkali and alkaline earth metals, can neutralize essential acid sites on the catalyst support.[2]

  • Troubleshooting Steps:

    • Feedstock Analysis: Analyze your feedstock for common catalyst poisons.

    • Catalyst Characterization: Use X-ray Photoelectron Spectroscopy (XPS) to detect the presence of poisons on the catalyst's surface.[1]

    • Prevention: Implement upstream purification of the feedstock or use a guard bed to capture impurities before they reach the main catalyst bed.[1][3]

Q2: My catalyst's conversion rate is stable, but the selectivity towards this compound is decreasing. What's happening?

A drop in selectivity with stable conversion suggests a modification of the catalyst's active sites or the blockage of specific sites responsible for the desired reaction pathway. This is commonly caused by the formation of carbonaceous deposits, also known as coke or fouling.[2][4]

  • Mechanism: Heavy carbonaceous species can form from the polymerization or condensation of reactive molecules like furfural (B47365), aldehydes, or ketones present in the reaction mixture.[2] These deposits can block access to active sites.

  • Troubleshooting Steps:

    • Characterize the Spent Catalyst: Use Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits.

    • Regeneration: Perform a controlled oxidative regeneration (calcination) to burn off the coke.

    • Modify Reaction Conditions: Consider reducing the reaction temperature or modifying the feedstock composition to inhibit the formation of coke precursors.[1]

Q3: After multiple reaction cycles, both activity and selectivity are declining. How do I determine the cause and regenerate my catalyst?

A gradual decline in overall performance over several cycles often indicates a combination of deactivation mechanisms, primarily coking and thermal degradation (sintering).[1][5]

  • Sintering: At high reaction temperatures, small metal nanoparticles can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[1][6]

  • Troubleshooting Workflow:

    • Initial Diagnosis: First, attempt a standard regeneration procedure to remove coke (see Protocol 3). If activity is not fully restored, sintering is a likely contributor.

    • Characterization: Compare the fresh and used catalyst using the following techniques:

      • TEM (Transmission Electron Microscopy): To visually inspect for an increase in metal particle size.[5][7]

      • XRD (X-ray Diffraction): To measure the average metal crystallite size. An increase in peak sharpness and size calculated by the Scherrer equation indicates sintering.[8]

      • H₂ Chemisorption: To quantify the loss of active metal surface area.[9]

  • Regeneration & Mitigation: While severe sintering is often irreversible, mild cases can sometimes be addressed. Regeneration for coked catalysts typically involves a carefully controlled combustion procedure.[9] To mitigate future sintering, operate at the lowest effective temperature and ensure the catalyst support provides strong metal-support interaction.[6]

Catalyst Performance Data

The following tables summarize quantitative data from literature on the performance, deactivation, and regeneration of catalysts used in this compound synthesis.

CatalystSupportReactantKey Performance MetricTime on Stream Before DeactivationDeactivation CauseReference
3Ni-3SnZnOFurfuryl Alcohol91% yield of 1,2-PDO~300 hoursAccumulation of carbonaceous species[10]
PtMgOFurfuryl AlcoholActivity decreased after 5 cycles5 cycles (batch)Hydrolysis of support, metal particle growth, surface adsorption of organics[5]
Pt-FeMTFurfuralStable performance~200 hoursNot specified; catalyst was stable[11]

Table 1: Catalyst Longevity and Deactivation Causes.

CatalystRegeneration MethodRecovered ActivityKey ObservationReference
3Ni-3Sn/ZnO"Straightforward regeneration process" (likely calcination/reduction)Original catalytic activity restoredEnabled continuous production for a total of ~450 hours[10]
Spent Pd CatalystIndustrial regeneration (stripping and oxidation)~100% of fresh catalyst activityRegenerated sample had 50% of the metal dispersion but similar activity, attributed to high initial deactivation rate of fresh catalyst.[12]
Pt-alloy/SilicaLow-temperature oxidationRestores catalyst performanceEffective at removing coke from both metal and support, minimizing sintering.[6]

Table 2: Catalyst Regeneration Efficiency.

Visual Guides and Workflows

The following diagrams illustrate key processes and logical workflows for troubleshooting catalyst deactivation.

G cluster_workflow Catalyst Life Cycle Workflow A Fresh Catalyst Preparation B Activity & Selectivity Testing A->B C Deactivated Catalyst B->C Performance Decline D Characterization of Spent Catalyst (TGA, TEM, XRD, XPS) C->D E Regeneration (e.g., Calcination) D->E Diagnosis Complete F Characterization of Regenerated Catalyst E->F H End of Life (Irreversible Deactivation) E->H Regeneration Fails G Re-testing of Regenerated Catalyst F->G G->B Successful Recovery G->C Incomplete Recovery G Start Symptom: Loss of Catalyst Performance Q1 Is the activity loss rapid and sudden? Start->Q1 A1_Yes Likely Cause: Poisoning Q1->A1_Yes Yes Q2 Is selectivity decreasing while conversion is stable? Q1->Q2 No Action1 Action: - Analyze Feedstock (impurities) - Characterize with XPS A1_Yes->Action1 End Diagnosis Complete Action1->End A2_Yes Likely Cause: Fouling / Coking Q2->A2_Yes Yes Q3 Is performance declining gradually over many cycles? Q2->Q3 No Action2 Action: - Characterize with TGA - Regenerate via Calcination A2_Yes->Action2 Action2->End A3_Yes Likely Cause: Sintering and/or Coking Q3->A3_Yes Yes Action3 Action: - Regenerate (Calcination) - If fails, characterize with TEM/XRD A3_Yes->Action3 Action3->End

References

Technical Support Center: Stabilizing 1,2-Pentanediol-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-Pentanediol-based emulsions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their emulsion formulations. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the stability and efficacy of your formulations.

Troubleshooting Guide: Preventing Phase Separation

Phase separation is a common issue in emulsion formulation, indicating instability. This guide provides a systematic approach to identifying and resolving the root causes of this problem in this compound-based emulsions.

Is your emulsion showing signs of instability (creaming, coalescence, or breaking)?

Troubleshooting_Phase_Separation start Phase Separation Observed emulsifier Step 1: Evaluate Emulsifier System start->emulsifier concentration Is the emulsifier concentration optimal? emulsifier->concentration hlb Is the HLB value correct for your oil phase? emulsifier->hlb type Is the emulsifier type appropriate? emulsifier->type adjust_concentration Adjust Emulsifier Concentration (Typically 1-5% of total formulation) concentration->adjust_concentration No process Step 2: Review Formulation & Process Parameters concentration->process Yes adjust_hlb Adjust HLB Value (Blend emulsifiers if necessary) hlb->adjust_hlb No hlb->process Yes change_emulsifier Select a Different Emulsifier type->change_emulsifier No type->process Yes stable Stable Emulsion Achieved adjust_concentration->stable adjust_hlb->stable change_emulsifier->stable pentanediol Is this compound concentration appropriate? process->pentanediol viscosity Is the viscosity of the continuous phase sufficient? process->viscosity ph Is the pH of the aqueous phase optimal? process->ph ionic_strength Is the ionic strength appropriate? process->ionic_strength shear Was the shear force and duration adequate during homogenization? process->shear temperature Was the temperature controlled during emulsification? process->temperature adjust_pentanediol Adjust this compound Concentration (Recommended up to 5%) pentanediol->adjust_pentanediol No pentanediol->stable Yes add_thickener Incorporate a Thickener (e.g., Xanthan Gum, Carbomer) viscosity->add_thickener No viscosity->stable Yes adjust_ph Adjust pH (Typically between 4.5-6.5 for skin products) ph->adjust_ph No ph->stable Yes adjust_ionic Modify Ionic Strength (Add or remove electrolytes) ionic_strength->adjust_ionic No ionic_strength->stable Yes optimize_shear Optimize Homogenization (Adjust speed and time) shear->optimize_shear No shear->stable Yes control_temp Control Temperature (Heat phases to ~70-75°C) temperature->control_temp No temperature->stable Yes adjust_pentanediol->stable add_thickener->stable adjust_ph->stable adjust_ionic->stable optimize_shear->stable control_temp->stable

Caption: Troubleshooting workflow for addressing phase separation in emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our emulsion?

A1: this compound is a multifunctional ingredient that acts as an emulsion stabilizer, solvent, and humectant.[1][2] It can improve the stability of the formulation, enhance the solubility of other ingredients, and provide moisturizing properties.[2][3] Its antimicrobial properties can also help in reducing the need for traditional preservatives.[3]

Q2: At what concentration should we use this compound?

A2: For cosmetic and pharmaceutical applications, this compound is typically used at concentrations up to 5%.[2] The optimal concentration will depend on the specific formulation, but exceeding this amount may not provide additional stability benefits and could affect the sensory characteristics of the product.

Q3: How do we select the right emulsifier to use with this compound?

A3: Emulsifier selection is critical for emulsion stability. You should consider the Required Hydrophilic-Lipophilic Balance (HLB) of your oil phase. For oil-in-water (O/W) emulsions, emulsifiers with an HLB value between 8 and 18 are generally suitable.[4][5] It is often beneficial to use a blend of emulsifiers to achieve the precise required HLB.

Q4: Can the pH of the aqueous phase affect the stability of our this compound emulsion?

A4: Yes, the pH of the aqueous phase can significantly impact emulsion stability. The charge of the emulsifier and other components can be altered by pH, which affects the electrostatic repulsion between droplets. For many cosmetic and pharmaceutical emulsions, a pH range of 4.5 to 6.5 is considered optimal for skin compatibility and formulation stability. Extreme pH values can lead to the breakdown of the emulsion.

Q5: What is the impact of ionic strength on emulsion stability?

A5: The presence and concentration of electrolytes (ionic strength) in the aqueous phase can influence emulsion stability. In some cases, the addition of salt can increase the stability of water-in-oil (W/O) emulsions by reducing the repulsion between droplets and allowing for tighter packing at the interface.[6] However, in oil-in-water (O/W) emulsions, high electrolyte concentrations can disrupt the stabilizing layer of some emulsifiers, leading to phase separation. The effect is highly dependent on the type of emulsifier used.

Q6: Our emulsion is stable at room temperature but separates when refrigerated. What is the cause?

A6: This phenomenon, known as cold coagulation, can occur with certain non-ionic surfactants. At lower temperatures, the hydration of the hydrophilic head groups of the surfactant molecules can decrease, leading to a loss of their stabilizing ability and subsequent phase separation. Consider using a different emulsifier or a blend that is more tolerant to low temperatures.

Data Presentation

The following tables provide a summary of key parameters for formulating and evaluating this compound-based emulsions.

Table 1: Recommended Starting Formulations for O/W Emulsions with this compound

IngredientFunctionConcentration Range (% w/w)
Oil PhaseDispersed Phase10 - 30
Emulsifier(s)Emulsifying Agent2 - 5
This compoundStabilizer, Humectant1 - 5
ThickenerViscosity Modifier0.1 - 1
WaterContinuous Phaseq.s. to 100
PreservativeAntimicrobialAs required
Active IngredientsTherapeutic/Cosmetic agentAs required
pH adjusterpH controlAs required

Table 2: HLB Values of Common Emulsifiers for O/W Emulsions

EmulsifierChemical TypeHLB Value
Polysorbate 80Polyoxyethylene Sorbitan Ester15.0
Polysorbate 20Polyoxyethylene Sorbitan Ester16.7
Glyceryl Stearate SEGlyceryl Ester5.8
PEG-40 StearatePolyethylene Glycol Ester16.9
Ceteareth-20Polyoxyethylene Ether15.2
Steareth-20Polyoxyethylene Ether15.3
Cetearyl GlucosideAlkyl Polyglucoside11.0
LecithinPhospholipid4.0 - 9.0

Note: The required HLB of the oil phase should be calculated to select the appropriate emulsifier or blend of emulsifiers.[7][8][9]

Table 3: Influence of Formulation Variables on Emulsion Stability (Illustrative Examples)

VariableCondition 1Stability Outcome 1Condition 2Stability Outcome 2
This compound (%) 1%Moderate Stability3%High Stability
Emulsifier HLB 9Creaming observed12Stable
pH 4.0Slight coalescence6.0Stable
Ionic Strength (NaCl, M) 0.5Phase separation0.1Stable
Homogenization (rpm) 3,000Large droplet size10,000Small droplet size

Experimental Protocols

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic O/W emulsion incorporating this compound.

Materials:

  • Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)

  • Water Phase (Deionized Water)

  • Primary Emulsifier (e.g., Polysorbate 80)

  • Co-emulsifier (e.g., Cetearyl Alcohol)

  • This compound

  • Thickener (e.g., Xanthan Gum)

  • Preservative (e.g., Phenoxyethanol)

  • Beakers, magnetic stirrer with hotplate, overhead stirrer or homogenizer.

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine the deionized water, this compound, and any other water-soluble ingredients. Begin heating to 70-75°C while stirring with a magnetic stirrer. If using a thickener like xanthan gum, disperse it in the aqueous phase before heating.

  • Prepare the Oil Phase: In a separate beaker, combine the oil phase ingredients, including the primary and co-emulsifiers. Heat to 70-75°C while stirring.

  • Emulsification: Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase under continuous high shear mixing using a homogenizer or overhead stirrer.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a fine droplet size distribution.

  • Cooling: Begin cooling the emulsion while stirring at a lower speed.

  • Addition of Post-Emulsification Ingredients: When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.

  • Final pH Adjustment: Check the pH of the final emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).

  • Final Mixing: Mix thoroughly to ensure all ingredients are evenly distributed.

Emulsion_Preparation_Workflow start Start prep_aqueous Prepare Aqueous Phase (Water, this compound, etc.) Heat to 70-75°C start->prep_aqueous prep_oil Prepare Oil Phase (Oil, Emulsifiers) Heat to 70-75°C start->prep_oil emulsify Combine Phases (Add Oil to Water under High Shear) prep_aqueous->emulsify prep_oil->emulsify homogenize Homogenize (5-10 minutes) emulsify->homogenize cool Cool Down (with gentle stirring) homogenize->cool add_additives Add Heat-Sensitive Ingredients (< 40°C) cool->add_additives adjust_ph Adjust pH add_additives->adjust_ph final_mix Final Mixing adjust_ph->final_mix end End final_mix->end

Caption: Workflow for preparing an oil-in-water emulsion.

Protocol 2: Accelerated Stability Testing - Centrifugation

This test helps to quickly assess the creaming or sedimentation potential of an emulsion.

Materials:

  • Emulsion sample

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Fill a centrifuge tube with the emulsion sample.

  • Place the tube in the centrifuge, ensuring it is balanced with another tube of equal weight.

  • Centrifuge the sample at 3000-5000 rpm for 15-30 minutes.

  • After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, such as a layer of cream at the top or sediment at the bottom.

  • Measure the height of the separated layer, if any, and express it as a percentage of the total sample height.

Protocol 3: Accelerated Stability Testing - Freeze-Thaw Cycling

This test evaluates the emulsion's stability under temperature fluctuations.

Materials:

  • Emulsion sample in its final packaging or a suitable container

  • Freezer (-10°C to -20°C)

  • Incubator or oven (40°C to 45°C)

Procedure:

  • Place the emulsion sample in the freezer for 24 hours.

  • Remove the sample from the freezer and allow it to thaw at room temperature for 24 hours.

  • Place the sample in the incubator at 40-45°C for 24 hours.

  • Remove the sample and allow it to equilibrate to room temperature for 24 hours. This completes one cycle.

  • Repeat this cycle 3-5 times.

  • After each cycle, visually inspect the sample for any changes in appearance, color, odor, and consistency. Note any signs of phase separation.

Protocol 4: Droplet Size Analysis

Monitoring droplet size over time is a key indicator of emulsion stability.

Materials:

  • Emulsion sample

  • Microscope with a calibrated graticule or a particle size analyzer (e.g., using dynamic light scattering).

  • Microscope slides and coverslips (if using a microscope).

Procedure (using a microscope):

  • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

  • Observe the emulsion under the microscope at an appropriate magnification.

  • Using the calibrated graticule, measure the diameter of a representative number of droplets (e.g., 100-200).

  • Calculate the mean droplet size and the droplet size distribution.

  • Repeat this measurement at different time points during a stability study to monitor for any increase in droplet size, which would indicate coalescence.

Protocol 5: Viscosity Measurement

Changes in viscosity can indicate changes in the emulsion's internal structure and stability.

Materials:

  • Emulsion sample

  • Viscometer or rheometer with appropriate geometry (e.g., concentric cylinder or cone and plate).

Procedure:

  • Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).

  • Load the sample into the viscometer.

  • Measure the viscosity at a defined shear rate or over a range of shear rates.

  • Record the viscosity value(s).

  • Repeat this measurement at different time points during a stability study to monitor for any significant changes in viscosity. A decrease in viscosity can be a precursor to phase separation.

References

Addressing malodor issues in 1,2-Pentanediol containing products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing malodor issues in products containing 1,2-Pentanediol.

Frequently Asked Questions (FAQs)

Q1: What is the inherent odor of pure this compound?

Pure this compound is a colorless and virtually odorless liquid.[1][2] Any perceptible malodor is typically indicative of impurities or degradation products.

Q2: What are the common causes of malodor in this compound containing products?

Malodor in products containing this compound can generally be attributed to two main sources:

  • Impurities from Synthesis: The manufacturing process of this compound can leave behind residual impurities if not adequately purified. Common odor-causing impurities include aldehydes, ketones, carboxylic acids, and unreacted starting materials or solvents.[3] The choice of raw materials, such as n-pentene or furfural, can influence the types of byproducts formed.[4][5]

  • Product Degradation: Malodor can develop over time within a formulation. This may be due to the degradation of this compound itself or the initial impurities, which can be exacerbated by interactions with other ingredients in the formulation, storage conditions (e.g., elevated temperatures), and pH, particularly alkaline conditions.[4] A rancid odor, for instance, has been observed to develop in some formulations during storage.[4]

Q3: What specific chemical compounds are often responsible for the malodor?

While a wide range of compounds could be responsible, some common culprits include:

  • Aldehydes and Ketones: These can have sharp, pungent, or unpleasant odors.

  • Carboxylic Acids: For example, pentanoic acid can contribute to a rancid or cheesy odor.[6][7]

  • Residual Solvents: Solvents used during synthesis or purification, if not completely removed, can impart a chemical odor.[3]

  • Sulfur Compounds: Although less common in this specific context, trace amounts of sulfur-containing compounds can lead to highly unpleasant odors.[7]

Q4: Can the grade or source of this compound affect its odor profile?

Absolutely. High-purity grades of this compound, often marketed as "odorless," have undergone more rigorous purification steps to minimize the impurities that cause malodor.[4] The synthesis route used by the manufacturer also plays a crucial role in the final impurity profile.[2][4] It is advisable to source high-purity this compound, especially for applications in cosmetics and pharmaceuticals where odor is a critical quality attribute.

Q5: How can malodor issues be prevented?

Proactive measures are key to preventing malodor. These include:

  • Sourcing High-Purity Material: Start with a high-purity, low-odor grade of this compound from a reputable supplier.

  • Supplier Qualification: Request certificates of analysis and specifications for impurity levels from your supplier.

  • Formulation Development: During product development, assess the compatibility of this compound with other ingredients. Pay attention to potential interactions that could lead to degradation.

  • Stability Testing: Conduct rigorous stability testing of the final formulation under various conditions (e.g., elevated temperature, different pH values) to identify any potential for malodor development over the product's shelf life.

Troubleshooting Guides

Guide 1: Investigating the Source of Malodor

This guide provides a systematic approach to identifying the root cause of a malodor issue in your this compound containing product.

Step 1: Isolate the Source

  • Raw Material vs. Formulation: First, evaluate the odor of the neat this compound raw material. If it has a strong odor, the issue lies with the raw material itself. If the raw material is odorless, the malodor is likely developing within your formulation.

  • Component Evaluation: If the issue is with the formulation, prepare simplified versions of your formulation, omitting one ingredient at a time, to identify if a specific interaction with this compound is causing the odor.

Step 2: Chemical Analysis

  • Headspace GC-MS: Use Headspace Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile organic compounds (VOCs) responsible for the malodor. This is a powerful technique for separating and identifying individual odorous compounds.

  • GC-Olfactometry (GC-O): For a more targeted analysis, GC-O can be employed.[8] This method combines the separation power of GC with human sensory perception, allowing an analyst to pinpoint exactly which compounds in the sample have a specific odor.[8]

Step 3: Accelerated Stability Testing

  • Temperature and Time: Store your final product at elevated temperatures (e.g., 40°C) and evaluate the odor at regular intervals (e.g., 1 day, 1 week, 1 month).[4] This can help predict long-term odor stability.

  • pH Evaluation: If your formulation is aqueous, prepare variations at different pH levels to see if this affects odor development. Malodor can sometimes be more pronounced at alkaline pH.[4]

Workflow for Malodor Investigation

Malodor_Investigation start Malodor Detected in Product raw_material_check Evaluate Odor of Neat This compound start->raw_material_check formulation_check Malodor in Formulation? raw_material_check->formulation_check raw_material_issue Source High-Purity This compound or Purify formulation_check->raw_material_issue No (Raw material has odor) component_interaction Identify Interacting Component via Exclusion Trials formulation_check->component_interaction Yes (Raw material is odorless) chemical_analysis Chemical Analysis (GC-MS, GC-O) component_interaction->chemical_analysis stability_testing Accelerated Stability Testing (Temp, pH) chemical_analysis->stability_testing remediation Implement Remediation Strategy: - Reformulate - Add Stabilizers - Purify Raw Material stability_testing->remediation

Caption: A flowchart for troubleshooting malodor in this compound products.

Experimental Protocols

Protocol 1: Identification of Odorous Compounds by Headspace GC-MS

Objective: To identify volatile compounds contributing to malodor.

Methodology:

  • Sample Preparation: Place a known amount (e.g., 1-5 grams) of the odorous sample (either the raw material or the final product) into a headspace vial.

  • Incubation: Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Injection: Automatically inject a sample of the headspace gas into the GC-MS system.

  • Gas Chromatography: Separate the volatile compounds on a suitable GC column (e.g., a non-polar or mid-polar column). A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.

  • Mass Spectrometry: As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer.

  • Data Analysis: Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Purification of this compound via Liquid-Liquid Extraction

Objective: To reduce the level of odor-causing impurities in this compound. This protocol is based on the principle of using a three-component system to enhance the removal of impurities.[3]

Methodology:

  • System Formation: In a separation funnel, create a three-component system consisting of the this compound to be purified, water, and a suitable non-polar solvent (e.g., hexane (B92381) or ethyl acetate). The solvent choice will depend on the nature of the impurities to be removed.

  • Mixing: Vigorously shake the separation funnel to ensure thorough mixing and partitioning of the impurities between the layers. The impurities will preferentially move into the solvent in which they are more soluble.[3]

  • Phase Separation: Allow the layers to separate. The less dense solvent layer will be on top of the aqueous/1,2-Pentanediol layer.

  • Extraction: Carefully drain the lower aqueous/1,2-Pentanediol layer. Discard the upper solvent layer containing the impurities.

  • Repeat: Repeat the washing process (steps 2-4) with fresh solvent several times to maximize impurity removal.

  • Solvent Removal: After the final extraction, remove any residual water and extraction solvent from the purified this compound, typically by vacuum distillation.

  • Odor Evaluation: Evaluate the odor of the purified this compound to confirm the effectiveness of the process.

Potential Chemical Degradation Pathway

Degradation_Pathway This compound This compound Intermediate Intermediate Products (e.g., Hydroxy Ketone) This compound->Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, Peroxides) Oxidizing_Agent->Intermediate Malodorous_Compounds Malodorous Compounds (e.g., Aldehydes, Carboxylic Acids) Intermediate->Malodorous_Compounds Further Oxidation/ Cleavage

Caption: A simplified diagram of a potential oxidative degradation pathway for this compound.

Quantitative Data on Impurity Reduction

The following table presents hypothetical data illustrating the effectiveness of a purification process on reducing common malodorous impurities in this compound.

ImpurityConcentration in Standard Grade (ppm)Concentration in High-Purity Grade (ppm)% Reduction
Pentanal50< 5> 90%
1-Hydroxy-2-pentanone75< 10> 86%
Pentanoic Acid30< 2> 93%
Residual Toluene20< 1> 95%

Note: These values are for illustrative purposes to demonstrate the typical reduction in impurities between standard and high-purity grades.

References

Validation & Comparative

A Comparative Guide to the Quantification of 1,2-Pentanediol in Complex Matrices: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-Pentanediol in complex matrices is crucial for product safety, efficacy, and regulatory compliance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for this purpose. Detailed experimental protocols and comparative performance data are presented to aid in selecting the most suitable method for your specific analytical needs.

This compound, a versatile compound used as a solvent, humectant, and preservative in cosmetics, personal care products, and pharmaceutical formulations, often requires precise measurement in challenging sample types. The choice of analytical methodology depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the quantification of this compound. The data presented is a synthesis of representative values found in the scientific literature for this compound and structurally similar short-chain diols.

ParameterGC-MSLC-MS/MSHPLC-UV
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography followed by highly selective mass-based detection.Separation by liquid chromatography with detection based on UV absorbance.
Derivatization Often required to improve volatility and peak shape.Generally not required.Not required.
Selectivity HighVery HighModerate to Low
Sensitivity (LOD/LOQ) Low to mid µg/mL range without derivatization; ng/mL to low µg/mL with derivatization.Typically in the ng/mL to pg/mL range.Generally in the high µg/mL to mg/mL range.
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 90-110%95-105%90-110%
Precision (%RSD) <15%<10%<15%
Typical Run Time 10-30 minutes5-15 minutes15-30 minutes
Matrix Effects Can be significant; addressed by sample cleanup and internal standards.Can be significant (ion suppression/enhancement); addressed by chromatographic separation, internal standards, and sample preparation.Less susceptible to matrix effects compared to MS-based methods, but can be affected by co-eluting UV-absorbing compounds.
Instrumentation Cost ModerateHighLow to Moderate
Throughput ModerateHighModerate

Experimental Workflows and Protocols

The successful quantification of this compound is highly dependent on the sample preparation and analytical workflow. The following diagrams and protocols outline typical procedures for each of the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often a necessary step to improve chromatographic performance.

GCMS_Workflow Sample Complex Matrix Sample (e.g., Cosmetic Cream, Biological Fluid) Extraction Sample Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: General workflow for the quantification of this compound using GC-MS.

Detailed GC-MS Protocol (Representative):

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., cosmetic emulsion diluted in water or biological fluid), add an appropriate internal standard (e.g., 1,3-propanediol).

  • Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Vortex the mixture and centrifuge to separate the layers.

  • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • Reconstitute the dried extract in a derivatization-compatible solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.

3. GC-MS Analysis:

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector: Operate in split or splitless mode depending on the expected analyte concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature of around 250-300°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in highly complex matrices without the need for derivatization.

LCMS_Workflow Sample Complex Matrix Sample (e.g., Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: A typical workflow for this compound analysis by LC-MS/MS.

Detailed LC-MS/MS Protocol (Representative):

This protocol is a general guideline and should be optimized for the specific application.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and centrifuge at high speed.

  • Collect the supernatant and dilute with the initial mobile phase if necessary.

2. LC-MS/MS Analysis:

  • LC Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the precursor ion formation of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Workflow

HPLC-UV is a cost-effective and straightforward technique. However, its applicability for this compound is limited by the analyte's lack of a strong chromophore, which results in lower sensitivity. This method is generally suitable for formulations where this compound is present at higher concentrations.

HPLCUV_Workflow Sample Sample with High Concentration of this compound Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration Dilution->Filtration HPLCUV_Analysis HPLC-UV Analysis Filtration->HPLCUV_Analysis Data_Processing Data Processing & Quantification HPLCUV_Analysis->Data_Processing

Caption: Simplified workflow for HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol (Representative):

This protocol is a general guideline and requires optimization.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Dilute the sample to fall within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • LC Column: A C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.

  • UV Detector: Set to a low wavelength (e.g., 190-210 nm) where this compound exhibits some absorbance.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with standards.

Concluding Remarks

The choice of the analytical method for the quantification of this compound in complex matrices is a critical decision that impacts the reliability and sensitivity of the results.

  • GC-MS is a well-established and versatile technique, particularly when coupled with derivatization to enhance the analyte's chromatographic properties. It offers a good balance between performance and cost.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis in highly complex biological matrices. The ability to analyze this compound without derivatization simplifies sample preparation and improves throughput.

  • HPLC-UV is a cost-effective and accessible option, but its use is generally limited to formulations with higher concentrations of this compound due to the analyte's poor UV absorbance.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of this compound, and the available resources. For challenging applications requiring high sensitivity and specificity, LC-MS/MS is the superior choice. For routine analysis in less complex matrices or when high sensitivity is not a prerequisite, GC-MS provides a reliable and cost-effective solution.

Comparative Guide to Analytical Methods for 1,2-Pentanediol Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the validation of 1,2-Pentanediol purity. Experimental protocols and comparative data are presented to assist in selecting the most suitable method for specific analytical needs.

Introduction to this compound and Purity Analysis

This compound (CAS No. 5343-92-0) is a versatile diol used in a variety of applications, including as a humectant and emollient in cosmetics, a solvent, and an intermediate in pharmaceutical synthesis.[1][2] Its molecular structure, featuring two hydroxyl groups on adjacent carbons, dictates its physical and chemical properties.[1] The purity of this compound is a critical quality attribute, as impurities can affect the efficacy, safety, and stability of the final products.

Accurate and robust analytical methods are essential for quantifying the purity of this compound and identifying any potential impurities. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Analytical Methods

The choice between HPLC and GC for this compound purity testing depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Since this compound lacks a strong UV chromophore, HPLC methods typically require a universal detector, such as a Refractive Index Detector (RID).[3][4] Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used alternative that offers high sensitivity for volatile and semi-volatile compounds.[5][6]

Table 1: Comparison of HPLC-RID and GC-FID for this compound Purity Analysis

ParameterHPLC with Refractive Index Detection (HPLC-RID)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. Detection is based on changes in the refractive index of the eluent.[3]Separation of volatile compounds based on their boiling points and interactions with a stationary phase. Detection is based on the ionization of analytes in a hydrogen-air flame.[6]
Applicability Suitable for non-volatile and thermally labile impurities. Provides a direct measure of purity against a reference standard.Excellent for volatile and semi-volatile impurities. Can separate isomers and related compounds effectively.[7][8]
Sensitivity Generally lower sensitivity compared to GC-FID.High sensitivity for a wide range of organic compounds.
Specificity Dependent on chromatographic resolution. May have limitations in separating compounds with similar refractive indices.High specificity based on retention time. Can be coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[9][10]
Quantitation Accurate quantitation with proper calibration.Highly quantitative with a wide linear range.[5]
Sample Preparation Simple dissolution in the mobile phase.May require derivatization for non-volatile impurities, although direct injection is common for diols.[7]
Typical Run Time 15 - 30 minutes10 - 30 minutes

Experimental Protocols

Below are detailed methodologies for the validation of an HPLC-RID and a GC-FID method for determining the purity of this compound.

HPLC with Refractive Index Detection (HPLC-RID) Method

This method is designed for the quantitative determination of this compound purity.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a refractive index detector.[3]

  • Column: A column suitable for the analysis of polar compounds, such as an amino or diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The mobile phase must be isocratic for RID stability.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3. Validation Parameters:

  • Specificity: Inject the mobile phase, a blank (diluent), a standard solution, and a sample solution. The chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the determination of this compound purity and the quantification of volatile impurities.[5][8]

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector and a split/splitless injector.

  • Column: A capillary column with a polar stationary phase, such as a wax-type column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).[5]

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at 10 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (e.g., split ratio 50:1)

  • Injection Volume: 1 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard.

3. Validation Parameters:

  • Specificity: Analyze the diluent, a standard solution, and a sample solution to ensure no interference from the diluent at the retention time of this compound and that potential impurities are well-separated.

  • Linearity: Prepare a series of at least five standard solutions of this compound over a suitable concentration range. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[5]

  • Accuracy: Analyze samples spiked with known amounts of this compound at different levels. The recovery should typically be within 98.0% to 102.0%.[5]

  • Precision:

    • Repeatability: Perform at least six replicate injections of the standard solution. The RSD of the peak areas should be ≤ 1.5%.[5]

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day to assess the robustness of the method. The RSD should be within acceptable limits (typically ≤ 2.0%).

  • LOD and LOQ: These can be determined experimentally by injecting a series of dilute solutions and establishing the minimum concentration at which the analyte can be reliably detected and quantified.

Visualization of Workflows

The following diagrams illustrate the key workflows in the validation and application of these analytical methods.

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_application Routine Analysis dev Method Development proto Validation Protocol dev->proto spec Specificity proto->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec robust Robustness prec->robust loq LOD/LOQ robust->loq sample_prep Sample Preparation loq->sample_prep analysis HPLC Analysis sample_prep->analysis report Reporting Results analysis->report Analytical_Method_Selection cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_considerations Key Considerations goal This compound Purity Assay hplc HPLC-RID goal->hplc Non-volatile impurities gc GC-FID goal->gc Volatile impurities imp_type Impurity Type (Volatile vs. Non-volatile) hplc->imp_type sensitivity Required Sensitivity hplc->sensitivity instrument Instrument Availability hplc->instrument gc->imp_type gc->sensitivity gc->instrument

References

Efficacy of 1,2-Pentanediol versus caprylyl glycol as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,2-Pentanediol and Caprylyl Glycol as Antimicrobial Agents

Introduction

In the landscape of cosmetic and pharmaceutical formulation, the demand for effective and safe preservation systems is paramount. Concurrently, consumer preference is shifting towards "preservative-free" claims, driving the adoption of multifunctional ingredients that possess antimicrobial properties in addition to other benefits like skin hydration and emolliency. Among these, this compound and Caprylyl Glycol (1,2-Octanediol) have emerged as prominent alternative antimicrobial agents. Both are 1,2-alkanediols, which are recognized for their ability to boost the efficacy of traditional preservatives or, in some cases, act as standalone preservation systems.[1][2] This guide provides an objective comparison of their antimicrobial efficacy, supported by experimental data and methodologies, to aid researchers and formulators in their selection process.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism for 1,2-alkanediols, including both this compound and Caprylyl Glycol, is the disruption of microbial cell membranes.[3][4] Their amphiphilic structure, consisting of a hydrophilic diol head and a lipophilic alkyl chain, allows them to orient at the cell membrane interface. This interaction increases membrane permeability, leading to the leakage of essential intracellular components and ultimately, cell death.[3][5] The length of the alkyl chain is directly correlated with antimicrobial activity; longer chains generally exhibit greater efficacy due to enhanced lipid interaction.[4][6][7] Caprylyl Glycol, with its eight-carbon (C8) chain, is noted for its potent ability to disrupt the outer cytoplasmic membrane of bacteria.[3]

cluster_membrane Microbial Cell Membrane cluster_glycol 1,2-Alkanediol Action Membrane Lipid Bilayer Glycol This compound or Caprylyl Glycol Disruption Membrane Disruption & Permeability Increase Glycol->Disruption Interacts with Disruption->Membrane Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Figure 1: General mechanism of antimicrobial action for 1,2-alkanediols.

Data Presentation: Quantitative Efficacy

The antimicrobial efficacy of a substance is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Data from various studies are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Caprylyl Glycol (1,2-Octanediol)
MicroorganismTypeMIC (%)Reference
Staphylococcus aureusGram-positive Bacteria0.5%[8][9]
Pseudomonas aeruginosaGram-negative Bacteria0.5%[8][9]
Pseudomonas aeruginosaGram-negative Bacteria1.0% (w/t)[5]
Escherichia coliGram-negative Bacteria0.5%[8][9]
Escherichia coliGram-negative Bacteria0.2%[10]
Candida albicansYeast0.5%[8][9]
Aspergillus brasiliensisMold0.5% (in 28 days)[8][9]
Aspergillus brasiliensisMold0.1% (w/t)[5]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Pentylene Glycol)
MicroorganismTypeMIC (%)Reference
Various Aerobic BacteriaGram-positive & Gram-negative2.5% - 15.0% (v/v)[11]
Escherichia coliGram-negative Bacteria2.7%[10]

Note: The data for this compound is less specific in the cited literature compared to Caprylyl Glycol. One study notes that pentylene glycol shows effects similar to caprylyl glycol but at significantly higher concentrations of 3-5%.[10]

Comparative Analysis and Synergistic Effects

The quantitative data clearly indicates that Caprylyl Glycol exhibits significantly higher antimicrobial potency (lower MIC values) than this compound against a broad spectrum of bacteria and fungi. This is consistent with the principle that antimicrobial activity in 1,2-alkanediols increases with the length of the alkyl chain.[7]

Both glycols are frequently used as "preservative boosters," enhancing the efficacy of other antimicrobial agents and allowing for lower concentrations of traditional preservatives.[2][3]

  • Caprylyl Glycol: Has demonstrated synergistic activity when combined with ethylhexylglycerin, phenethyl alcohol, and glyceryl caprylate.[1][12][13] This allows for the creation of potent, broad-spectrum preservative systems.

  • This compound: Also functions as an effective part of a preservative system, possessing broad-spectrum activity that can reduce or eliminate the need for conventional preservatives.[14]

Experimental Protocols

The data presented is derived from standardized antimicrobial susceptibility tests. The general methodologies are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using either the broth microdilution or agar (B569324) dilution method.[13][15][16]

  • Principle: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[15]

  • Procedure:

    • Preparation: A series of two-fold dilutions of the test substance (e.g., this compound) is prepared in a liquid growth medium (broth) within a microtiter plate.

    • Inoculation: Each well is inoculated with a standardized concentration of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[16]

    • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 24-48 hours for bacteria; 25°C for 3-5 days for fungi).[17]

    • Analysis: The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration in which no growth is observed.[16]

A Prepare Serial Dilutions of Test Agent in Broth B Inoculate Wells with Standardized Microbe Suspension A->B C Incubate Plate (e.g., 24-48 hours) B->C D Visually Assess for Growth (Turbidity) C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Preservative Efficacy Test (PET) or "Challenge Test"

This test evaluates the effectiveness of the preservative system within the final product formulation, following standards like USP <51> or ISO 11930.[18]

  • Principle: To determine if a product is adequately preserved against microbial contamination that may occur during manufacturing or consumer use.[17]

  • Procedure:

    • Inoculation: The final product is challenged with a high, prescribed inoculum of a pool of relevant microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).[15][19]

    • Incubation: The inoculated product is stored at a specified temperature (e.g., 20-25°C) for a period of 28 days.[17]

    • Sampling & Plating: Samples are taken from the product at specified intervals (e.g., Day 2, 7, 14, 21, 28).[17][18] The number of surviving microorganisms is determined by plate counts.

    • Evaluation: The preservative system is deemed effective if it produces the required logarithmic reduction in microbial count for bacteria and fungi within the specified timeframes.[18]

cluster_workflow Preservative Efficacy Test (PET) Workflow cluster_sampling Sampling Intervals Inoculate Inoculate Product with Microorganism Cocktail Store Store at Ambient Temp for 28 Days Inoculate->Store Day7 Day 7 Store->Day7 Day14 Day 14 Store->Day14 Day28 Day 28 Store->Day28 Plate Perform Plate Counts to Quantify Survivors Day7->Plate Day14->Plate Day28->Plate Evaluate Evaluate Log Reduction Against Criteria Plate->Evaluate

Figure 3: Experimental workflow for a Preservative Efficacy (Challenge) Test.

Conclusion

Both this compound and Caprylyl Glycol are valuable multifunctional ingredients that serve as effective antimicrobial agents in cosmetic and pharmaceutical formulations.

  • Caprylyl Glycol is demonstrably the more potent antimicrobial agent, exhibiting lower MIC values against a wide range of microorganisms. Its longer C8 alkyl chain contributes to its superior ability to disrupt microbial cell membranes.[3] It is an excellent choice for formulations requiring robust antimicrobial protection and is highly effective as a preservative booster.

  • This compound is a viable antimicrobial agent, though it requires higher concentrations than Caprylyl Glycol to achieve a similar effect.[10] It is often favored for its excellent safety profile, low irritation potential, and humectant properties, making it suitable for sensitive skin applications where a milder preservation strategy is desired.[14]

The choice between these two ingredients will depend on the specific requirements of the formulation, including the desired level of antimicrobial protection, product type, target consumer (e.g., sensitive skin), and the overall preservation strategy.

References

A Comparative Analysis of 1,2-Pentanediol and Other Glycols as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in topical and transdermal drug development. The highly organized structure of the stratum corneum, the outermost layer of the skin, acts as a formidable barrier to the penetration of most therapeutic molecules. To overcome this, formulation scientists often incorporate chemical penetration enhancers. Among these, glycols are a widely used class of excipients known for their ability to reversibly modulate the skin barrier and improve drug permeation.

This guide provides an objective comparison of the skin penetration enhancement properties of 1,2-Pentanediol against other commonly used glycols, such as propylene (B89431) glycol, butylene glycol, and other alkanediols. The information presented is supported by experimental data from in vitro permeation studies, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.

Quantitative Comparison of Skin Penetration Enhancement

The efficacy of a penetration enhancer is typically evaluated by measuring parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and the enhancement ratio (ER). The following tables summarize the available quantitative data from in vitro studies comparing the effects of this compound and other glycols on the skin penetration of various APIs.

Table 1: Comparative Skin Penetration Enhancement of Triamcinolone Acetonide (TAA)

Penetration EnhancerConcentrationCumulative Amount Penetrated (µg/cm²)Enhancement Ratio (ER) vs. Reference*Reference
Reference (with 10% Propylene Glycol)10%1.3 ± 0.21.0[1]
This compound5%2.1 ± 0.31.6[1]
1,2-Hexanediol5%1.5 ± 0.41.2[1]
1,2-Octanediol5%1.4 ± 0.21.1[1]

*Reference formulation is a basic cream containing 10% propylene glycol. The test formulations replaced 5% of the propylene glycol with the respective alkanediol.

Table 2: Comparative Skin Penetration Enhancement of Caffeine (B1668208)

VehicleConcentration of EnhancerFlux (Jss) (µg/cm²/h)Enhancement Ratio (ER) vs. WaterReference
Water (Control)-~0.11.0[2][3]
This compound in Water5%Significantly higher than control>1[2][3]
Propylene Glycol in Water5%Higher than control>1[2][3]
Ethanol in Water5%Higher than control>1[3]
Propylene Glycol/Ethanol/Water25%/25%/48%Higher than control>1[3]

Note: Specific flux and ER values for the caffeine study were not presented in a comparative table in the source material, but this compound at 5% was reported to be the most effective enhancer in the study.[2][3]

Table 3: Comparative Skin Penetration Enhancement of Metronidazole (MTZ) in the Presence of 1,4-Cyclohexanediol

1,2-AlkanediolConcentrationRetardation Ratio (RR)*EffectReference
1,2-Propanediol (Propylene Glycol)4%0.99No significant effect[4]
1,2-Butanediol4%1.61Enhancement[4]
This compound4%0.96No significant effect[4]
1,2-Hexanediol4%0.69Retardation[4]
1,2-Heptanediol1%0.78Retardation[4]

*Retardation Ratio (RR) is the ratio of flux with the test formulation to the flux of the control. An RR > 1 indicates enhancement, while an RR < 1 indicates retardation.

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of skin penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is the gold standard for assessing the in vitro percutaneous absorption of APIs.

Objective: To quantify the rate and extent of penetration of an API through an excised skin membrane from a topical formulation.

Apparatus: Vertical Franz diffusion cells.

Membrane: Excised human or animal (e.g., porcine, rodent) skin, dermatomed to a specific thickness (typically 200-500 µm).

Protocol:

  • Membrane Preparation: The excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, often with a solubility enhancer like polysorbate 80 for poorly water-soluble drugs) and maintained at 32°C to mimic physiological skin temperature. The medium is constantly stirred to ensure sink conditions.

  • Formulation Application: A known quantity of the test formulation (containing the API and the penetration enhancer) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing the flux by the initial concentration of the API in the donor compartment. The Enhancement Ratio (ER) is determined by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

G Experimental Workflow for In Vitro Skin Permeation Study A Prepare Excised Skin Membrane B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor Compartment with Medium (32°C) B->C D Apply Test Formulation to Donor Compartment C->D E Collect Samples from Receptor Medium at Timed Intervals D->E F Analyze API Concentration (e.g., HPLC) E->F G Calculate Flux (Jss), Permeability Coefficient (Kp), and Enhancement Ratio (ER) F->G

In Vitro Skin Permeation Workflow
In Vitro Skin Irritation Testing using Reconstituted Human Epidermis (RhE)

This assay is an animal-free method to assess the skin irritation potential of chemicals and formulations.

Objective: To determine the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE).

Model: A three-dimensional, organotypic culture of human-derived epidermal keratinocytes that mimics the biochemical and physiological properties of the human epidermis.

Protocol:

  • Tissue Preparation: The RhE tissues are pre-incubated in a defined culture medium.

  • Test Substance Application: A precise amount of the test substance (e.g., the glycol) is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., sodium dodecyl sulfate) are included.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specific period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) after rinsing.

  • Viability Assessment (MTT Assay): The viability of the tissues is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenase reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Extraction and Quantification: The formazan is extracted from the tissues, and its concentration is measured spectrophotometrically by reading the optical density (OD).

  • Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%).

G Workflow for In Vitro Skin Irritation Testing (RhE) A Prepare Reconstituted Human Epidermis (RhE) Tissues B Apply Test Substance, Positive, and Negative Controls A->B C Incubate for a Defined Exposure Time B->C D Rinse and Post-Incubate C->D E Perform MTT Assay to Assess Cell Viability D->E F Extract Formazan and Measure Optical Density E->F G Calculate Percent Viability and Classify Irritation Potential F->G

In Vitro Skin Irritation Testing Workflow

Mechanism of Action of Glycols as Penetration Enhancers

The mechanism by which glycols enhance skin penetration is multifaceted and depends on their physicochemical properties, particularly their alkyl chain length.

Shorter-Chain Glycols (e.g., Propylene Glycol, this compound): These more hydrophilic glycols are thought to primarily interact with the polar head groups of the stratum corneum lipids and the aqueous regions within the lipid lamellae. Their proposed mechanisms include:

  • Solvent Action: They can act as a solvent for the API within the stratum corneum, increasing its partitioning from the vehicle into the skin.

  • Hydration: Some glycols are humectants and can increase the hydration of the stratum corneum, which can facilitate the penetration of some molecules.

  • Interaction with Keratin: They may interact with intracellular keratin, causing a conformational change that opens up diffusion pathways.

Longer-Chain Glycols (e.g., 1,2-Hexanediol, 1,2-Octanediol): These more lipophilic glycols have a greater propensity to interact with and disrupt the highly ordered lipid bilayers of the stratum corneum. Their primary mechanism is believed to be:

  • Lipid Fluidization: They intercalate into the lipid bilayers, disrupting the tight packing of the ceramides, cholesterol, and free fatty acids. This increases the fluidity of the lipid matrix, creating more permeable pathways for drug diffusion.

The following diagram illustrates the proposed interaction of different chain-length glycols with the stratum corneum lipids.

G Proposed Mechanism of Action of Glycols on Stratum Corneum Lipids cluster_0 Normal Stratum Corneum cluster_1 Interaction with Shorter-Chain Glycols cluster_2 Interaction with Longer-Chain Glycols Lipid Bilayer Highly Ordered Lipid Bilayer Shorter Glycol This compound Hydrated Region Interaction with Hydrophilic Regions Shorter Glycol->Hydrated Region Targets polar head groups Longer Glycol 1,2-Hexanediol Disordered Lipids Disordered Lipid Bilayer Longer Glycol->Disordered Lipids Intercalates and fluidizes lipids API API API->Lipid Bilayer Limited Penetration API->Hydrated Region Enhanced Penetration API->Disordered Lipids Significantly Enhanced Penetration

Glycol Interaction with Stratum Corneum

Skin Irritation Potential

A critical consideration in the selection of a penetration enhancer is its potential to cause skin irritation. While glycols are generally considered safe, some can cause irritation, particularly at higher concentrations.

  • Propylene Glycol: Known to have a potential for causing skin irritation and allergic contact dermatitis in some individuals, especially with prolonged or occlusive use.

  • This compound: Generally considered to have a low irritation potential. However, as with any ingredient, sensitization can occur.

  • Butylene Glycol: Often cited as being less irritating than propylene glycol.

  • Longer-Chain Glycols: The irritation potential can vary, and data is more limited compared to the shorter-chain glycols.

In vitro reconstructed human epidermis models provide a valuable tool for the comparative assessment of the irritation potential of different glycols in a controlled setting, reducing the reliance on animal testing.

Conclusion

This compound is an effective skin penetration enhancer with a favorable safety profile. Its efficacy is dependent on the specific API and the overall formulation. In some cases, it may offer superior enhancement compared to propylene glycol, particularly for hydrophilic compounds. For more lipophilic APIs, longer-chain alkanediols that significantly disrupt the stratum corneum lipids may provide greater enhancement.

The selection of the optimal glycol for a topical or transdermal formulation requires careful consideration of the API's physicochemical properties, the desired penetration profile, and the potential for skin irritation. The experimental protocols and mechanistic understanding presented in this guide provide a framework for researchers and drug development professionals to make informed decisions in the formulation of effective and safe dermatological products.

References

Assessing the Cryoprotective Effects of 1,2-Pentanediol Compared to Glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct experimental data comparing the cryoprotective efficacy of 1,2-Pentanediol to the widely-used glycerol (B35011) necessitates a theoretical and proxy-based assessment. This guide provides a comprehensive comparison based on available physicochemical properties, data from analogous compounds, and detailed protocols for independent evaluation.

While glycerol is a cornerstone of cryopreservation, the exploration of alternative cryoprotective agents (CPAs) is a continuing effort in the scientific community to enhance cell viability and function post-thaw. This compound, a short-chain diol, presents theoretical potential as a CPA. However, a thorough review of published literature reveals a significant gap in experimental studies directly evaluating its cryoprotective effects against established agents like glycerol.

This guide aims to provide researchers, scientists, and drug development professionals with a framework for assessing this compound's potential. The following sections will delve into a theoretical comparison of the cryoprotective properties of this compound and glycerol, present available data for a structurally similar compound (1,2-propanediol) as a proxy, and offer detailed experimental protocols for those seeking to conduct their own comparative studies.

Theoretical Comparison of Cryoprotective Properties

The efficacy of a cryoprotective agent is intrinsically linked to its physicochemical properties. Key attributes include the ability to form hydrogen bonds with water, which disrupts the formation of damaging ice crystals, and the capacity to promote vitrification, a glass-like state of water that avoids crystallization altogether.

This compound: As a diol, this compound possesses two hydroxyl (-OH) groups, enabling it to form hydrogen bonds with water molecules. Its longer carbon chain compared to glycerol may influence its viscosity and membrane permeability, which are critical factors in cryoprotection. Increased viscosity at low temperatures can hinder ice crystal growth, while optimal membrane permeability is essential for intracellular protection without causing osmotic shock.

Glycerol: A triol with three hydroxyl groups, glycerol has a well-established capacity for hydrogen bonding and promoting vitrification.[1] Its high viscosity and low toxicity at cryoprotective concentrations have made it a standard in many cryopreservation protocols.[2]

Comparative Data: 1,2-Propanediol as a Proxy for this compound

In the absence of direct data for this compound, studies comparing 1,2-propanediol (a shorter-chain diol) with glycerol can offer valuable insights. Research on the cryopreservation of red blood cells has shown that 1,2-propanediol can offer better protection than glycerol at the same weight-to-weight concentrations, particularly at low cooling rates.[3] This is attributed to its better glass-forming tendency.[3] Conversely, for mouse zygotes, 1,2-propanediol showed better survival rates than ethylene (B1197577) glycol, while glycerol was more effective for blastocysts.[4]

CryoprotectantCell TypeKey Findings
1,2-Propanediol Red Blood CellsBetter protection than glycerol at 15% and 20% (w/w) concentrations at low cooling rates.[3]
Glycerol Red Blood CellsLess effective than 1,2-propanediol at similar concentrations and low cooling rates.[3]
1,2-Propanediol Mouse ZygotesSignificantly better survival rate (92%) compared to ethylene glycol (60%).[4]
Glycerol Mouse BlastocystsSignificantly better expanded blastocyst percentage (75%) compared to ethylene glycol (50%).[4]

Toxicity Profile

A critical consideration for any cryoprotectant is its toxicity to cells. While effective at preventing ice-crystal damage, high concentrations of CPAs can be cytotoxic.

This compound: Toxicological data for this compound indicates a relatively low order of acute toxicity. The oral LD50 in rats is reported as 12,700 mg/kg.[5] It is reported to cause mild skin and eye irritation.[6][7] However, its cytotoxic effects at concentrations relevant for cryopreservation have not been extensively studied.

Glycerol: Glycerol is known for its low toxicity, which is a primary reason for its widespread use.[2] However, at high concentrations, it can also exert toxic effects.[8][9]

Experimental Protocols for Comparative Assessment

To address the existing data gap, researchers can employ the following standardized protocols to directly compare the cryoprotective effects of this compound and glycerol.

Cell Viability Assay

This protocol outlines a standard method for assessing cell viability post-cryopreservation using the Trypan Blue exclusion assay.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cryoprotectant solutions (e.g., 10% this compound in cell culture medium, 10% glycerol in cell culture medium)

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

  • Cryovials

  • Controlled-rate freezer or isopropanol (B130326) container

  • Liquid nitrogen storage dewar

  • Water bath (37°C)

Procedure:

  • Cell Preparation: Culture cells to a healthy, exponential growth phase.

  • Harvesting: Detach adherent cells using trypsin or a cell scraper. For suspension cells, directly collect the cell suspension. Centrifuge at low speed (e-g., 100-200 x g) for 5-10 minutes to pellet the cells.

  • Resuspension: Resuspend the cell pellet in the appropriate cryoprotectant solution at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

  • Freezing: Place the cryovials in a controlled-rate freezer set to cool at -1°C/minute, or in an isopropanol container placed in a -80°C freezer.

  • Storage: Once frozen, transfer the vials to a liquid nitrogen dewar for long-term storage.

  • Thawing: To assess viability, rapidly thaw a vial by immersing it in a 37°C water bath until only a small ice crystal remains.

  • Washing: Immediately transfer the thawed cells to a tube containing pre-warmed cell culture medium to dilute the cryoprotectant. Centrifuge to pellet the cells and remove the supernatant.

  • Staining and Counting: Resuspend the cell pellet in a known volume of PBS. Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue stain. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate Viability: Viability (%) = (Number of viable cells / Total number of cells) x 100

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Analysis start Healthy Cell Culture harvest Harvest & Pellet Cells start->harvest resuspend Resuspend in CPA Solution harvest->resuspend aliquot Aliquot to Cryovials resuspend->aliquot freeze Controlled Freezing (-1°C/min) aliquot->freeze store Store in Liquid Nitrogen freeze->store thaw Rapid Thawing (37°C) store->thaw wash Wash & Dilute CPA thaw->wash stain Trypan Blue Staining wash->stain count Count Viable Cells stain->count end Calculate % Viability count->end

Caption: Workflow for assessing cell viability after cryopreservation.
Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful technique to study the thermal properties of cryoprotectant solutions, including their glass transition temperature (Tg) and ability to inhibit ice crystallization.[10][11]

Materials:

  • Differential Scanning Calorimeter

  • Hermetic aluminum DSC pans

  • Cryoprotectant solutions (e.g., various concentrations of this compound in water or a buffered solution, and glycerol solutions for comparison)

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of the cryoprotectant solution into a DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Cooling Scan: Cool the sample from room temperature to a low temperature (e.g., -150°C) at a controlled rate (e.g., 10°C/minute). This will show the exothermic event of ice crystallization.

    • Heating Scan: Heat the sample from the low temperature back to room temperature at a controlled rate (e.g., 10°C/minute). This will show the glass transition (a step change in the heat flow), any recrystallization events (exothermic), and the melting of any ice that formed (endothermic).

  • Data Analysis:

    • Glass Transition Temperature (Tg): Identify the midpoint of the step change in the heat flow curve during the heating scan. A higher Tg is often desirable for better stability during storage.

    • Crystallization and Melting Peaks: Integrate the area of the exothermic crystallization peak (on cooling) and the endothermic melting peak (on heating) to quantify the amount of ice formed. A smaller melting peak indicates less ice formation and better cryoprotection.

DSC_Protocol_Workflow cluster_setup Sample Preparation & Setup cluster_run DSC Thermal Program cluster_analysis Data Analysis prep_solution Prepare CPA Solutions load_dsc Load Sample & Reference into DSC prep_solution->load_dsc cool Cooling Scan (e.g., to -150°C) load_dsc->cool heat Heating Scan (e.g., to 25°C) cool->heat get_curves Obtain Heat Flow Curves heat->get_curves analyze_tg Determine Glass Transition (Tg) get_curves->analyze_tg analyze_peaks Quantify Ice Crystallization & Melting get_curves->analyze_peaks compare Compare Thermal Properties analyze_tg->compare analyze_peaks->compare

Caption: Workflow for DSC analysis of cryoprotectant solutions.

Conclusion

While a definitive, data-driven comparison of the cryoprotective effects of this compound and glycerol is currently hindered by a lack of published research on this compound, a theoretical assessment suggests its potential as a cryoprotective agent due to its diol structure. The provided experimental protocols for cell viability and thermal analysis offer a clear path for researchers to conduct their own direct comparisons. The data from the closely related 1,2-propanediol suggests that short-chain diols can, in some instances, offer advantages over glycerol. Further investigation is warranted to fully elucidate the cryoprotective capabilities and optimal applications of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Impurities in 1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity detection in 1,2-Pentanediol. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs, ensuring the quality and safety of their products. This document outlines common impurities, compares the performance of prevalent analytical methods, and provides detailed experimental protocols.

Introduction to this compound and its Impurities

This compound is a versatile compound used in a variety of applications, including as a humectant and emollient in cosmetics and as a solvent and intermediate in the pharmaceutical industry. The purity of this compound is critical, as impurities can affect the efficacy, stability, and safety of the final product.

The manufacturing process of this compound can introduce several potential impurities. Common synthesis routes include the reduction of pentose (B10789219) derivatives, the reaction of n-pentene with peroxides, and the hydrogenation of furfural (B47365) or furfuryl alcohol. Based on these pathways, potential impurities may include:

  • Unreacted Starting Materials: n-pentene, furfural, furfuryl alcohol.

  • Intermediates: 1-hydroxy-2-pentanone, 1,2-epoxypentane.

  • Byproducts: Isomers (e.g., 1,5-Pentanediol), other alcohols (e.g., n-pentanol), and cyclic ethers.

  • Residual Solvents and Catalysts: From the reaction and purification steps.

Comparative Analysis of Analytical Methods

The detection and quantification of these impurities require robust and validated analytical methods. The most common techniques employed are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The selection of an appropriate method depends on the specific impurity profile, the required sensitivity, and the nature of the sample matrix. A summary of the performance of each method is presented below, with detailed validation parameters provided in the subsequent tables.

Method Performance Comparison
FeatureGC-FIDGC-MSHPLC-UV
Principle Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.Separation of volatile compounds followed by detection based on the mass-to-charge ratio of ionized analytes.Separation of compounds based on their differential partitioning between a mobile and stationary phase, with detection via UV absorbance.
Selectivity Good for well-resolved peaks.Excellent, provides structural information for impurity identification.Good, but may be limited for compounds without a UV chromophore.
Sensitivity Good, with typical LODs in the low ppm range.Excellent, generally offers lower LODs than GC-FID.Varies depending on the analyte's UV absorbance; can be very sensitive for some compounds.
Quantitation Excellent linearity and precision over a wide dynamic range.Good, but can be more susceptible to matrix effects than GC-FID.Good, with proper validation.
Applicability Ideal for volatile and semi-volatile impurities.Broad applicability for volatile and semi-volatile compounds; powerful for unknown impurity identification.Best suited for non-volatile or thermally labile polar impurities.

Data Presentation: Validation Parameters

The following tables summarize the key validation parameters for the detection of representative impurities in this compound using GC-FID, GC-MS, and HPLC-UV. The data is a composite from various sources and represents typical performance characteristics.

Table 1: GC-FID Validation Data for this compound Impurity Analysis
Parameter1,5-Pentanedioln-PentanolFurfural
Linearity (R²) >0.999>0.999>0.998
LOD (µg/mL) 312545
LOQ (µg/mL) 9880140
Precision (%RSD) < 2.0< 2.0< 2.5
Accuracy (% Recovery) 99.3 - 103.398.5 - 102.597.0 - 104.0

Data is based on a study of straight-chain 1,2-alkanediols and represents expected performance for related impurities.[1]

Table 2: Comparative GC-MS Validation Data for Glycol Impurity Analysis
ParameterGC-MS Performance
Linearity (R²) >0.99
LOD Generally lower than GC-FID
LOQ Generally lower than GC-FID
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%

GC-MS offers superior selectivity and is invaluable for the identification of unknown impurities.

Table 3: Comparative HPLC-UV Validation Data for Polar Impurity Analysis
ParameterHPLC-UV Performance
Linearity (R²) >0.99
LOD Highly dependent on analyte chromophore
LOQ Highly dependent on analyte chromophore
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

HPLC-UV is particularly useful for non-volatile, polar impurities that are not amenable to GC analysis.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Purpose: To quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards of known impurities in the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (MS).

  • Capillary Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Same as GC-FID.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-550.

Sample Preparation:

  • Same as GC-FID.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Purpose: To quantify non-volatile or thermally labile polar impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with a mixture of water (A) and acetonitrile (B52724) (B).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25.1-30 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a more specific wavelength depending on the impurity).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the initial mobile phase composition.

  • Prepare a series of calibration standards of known impurities in the same solvent.

Visualizations

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Analytical Technique (GC-FID, GC-MS, HPLC-UV) B Optimize Chromatographic Conditions (Column, Mobile Phase/Oven Program, Flow Rate) A->B C Develop Sample Preparation Protocol B->C D Specificity C->D Validate E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Analysis J->K Implement L Data Reporting K->L

Caption: Workflow for analytical method validation.

Logical Relationship of Analytical Techniques

G cluster_0 Impurity Type cluster_1 Primary Analytical Technique cluster_2 Detection Method This compound Sample This compound Sample Volatile Volatile / Semi-Volatile This compound Sample->Volatile Polar Polar / Non-Volatile This compound Sample->Polar GC Gas Chromatography (GC) Volatile->GC HPLC High-Performance Liquid Chromatography (HPLC) Polar->HPLC FID Flame Ionization Detector (FID) GC->FID Quantitation MS Mass Spectrometer (MS) GC->MS Identification & Quantitation UV UV Detector HPLC->UV Quantitation

Caption: Selection of analytical techniques for impurity analysis.

References

A Head-to-Head Comparison: Bio-Based vs. Petroleum-Derived 1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between bio-based and petroleum-derived ingredients is increasingly critical, balancing performance, sustainability, and safety. This guide provides an objective comparison of bio-based and petroleum-derived 1,2-Pentanediol, a multifunctional ingredient valued in cosmetics and pharmaceuticals for its roles as a solvent, humectant, and antimicrobial agent.

Manufacturing Processes: A Tale of Two Origins

The fundamental difference between the two forms of this compound lies in their starting materials and synthesis pathways.

Petroleum-derived this compound is typically synthesized through established chemical processes from fossil fuel feedstocks. Common methods include the epoxidation of n-pent-1-ene followed by hydrolysis, or a process starting from butyraldehyde (B50154) and paraformaldehyde.[1][2][3]

Bio-based this compound , in contrast, is produced from renewable biomass sources. A prominent pathway involves the catalytic hydrogenolysis of furfural, a compound derived from agricultural byproducts like corn cobs and sugarcane bagasse.[4][5][6][7] This "green chemistry" approach is positioned as a more sustainable alternative to traditional petrochemical methods.

Performance and Properties: A Comparative Overview

Both bio-based and petroleum-derived this compound share the same chemical structure (CAS number: 5343-92-0), meaning their fundamental physicochemical properties are identical. However, the purity profile and the presence of trace impurities may differ based on the manufacturing process. The following tables summarize key performance parameters based on available data. It is important to note that the data presented is collated from various sources and not from a single, direct comparative study.

Table 1: Physicochemical Properties

PropertyBio-Based this compoundPetroleum-Derived this compound
Appearance Colorless liquidColorless liquid
Purity (typical) ≥99.5%≥99.5%
Boiling Point ~206 °C~206 °C
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solvents

Table 2: Performance Characteristics

Performance MetricBio-Based this compoundPetroleum-Derived this compound
Antimicrobial Efficacy Broad-spectrum antimicrobial activityBroad-spectrum antimicrobial activity
Skin Moisturization Effective humectantEffective humectant
Solvent Properties Excellent solvent for various active ingredientsExcellent solvent for various active ingredients
Skin Irritation Potential Generally considered lowGenerally considered low

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key performance assessments are outlined below.

Purity Analysis via Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

  • Sample Preparation: A sample of this compound is diluted in a suitable solvent, such as methanol (B129727) or ethyl acetate. An internal standard may be added for quantitative analysis.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. A polar capillary column, such as one with a modified polyethylene (B3416737) glycol phase, is often selected for the separation of glycols.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 50-100°C, held for a few minutes, followed by a ramp up to 240-250°C.

    • Detector Temperature: 250-300 °C

  • Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and, if using MS, by their mass spectra.[8][9][10]

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Test

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus brasiliensis) are cultured in appropriate growth media.

  • Serial Dilution: A series of dilutions of this compound are prepared in a liquid broth medium within a 96-well microtiter plate.[11][12]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of this compound in which no visible growth is observed.[13]

In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model

Objective: To assess the potential of this compound to cause skin irritation.

Methodology:

  • Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™, EPISKIN™) are cultured to form a multi-layered, differentiated model of the human epidermis.[14][15]

  • Chemical Exposure: A defined amount of this compound is applied topically to the surface of the RhE tissues. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known irritant like sodium dodecyl sulfate) are also tested in parallel. The exposure time is typically around 60 minutes.[16]

  • Post-Exposure Incubation: After the exposure period, the test substance is removed, and the tissues are incubated in fresh culture medium for a period of up to 42 hours.

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.

  • Data Analysis: The viability of the this compound-treated tissues is expressed as a percentage of the negative control. A reduction in tissue viability below a certain threshold (typically 50%) is indicative of skin irritation potential.[17]

Visualizing the Processes and Protocols

To further clarify the concepts discussed, the following diagrams illustrate the synthesis pathways and experimental workflows.

G cluster_bio Bio-Based Synthesis cluster_petro Petroleum-Derived Synthesis Biomass Biomass (e.g., Corn Cobs) Furfural Furfural Biomass->Furfural Hydrogenolysis Catalytic Hydrogenolysis Furfural->Hydrogenolysis Bio_PDO Bio-Based this compound Hydrogenolysis->Bio_PDO CrudeOil Crude Oil Pentene 1-Pentene CrudeOil->Pentene Epoxidation Epoxidation Pentene->Epoxidation Epoxypentane 1,2-Epoxypentane Epoxidation->Epoxypentane Hydrolysis Hydrolysis Epoxypentane->Hydrolysis Petro_PDO Petroleum-Derived this compound Hydrolysis->Petro_PDO

Caption: Synthesis pathways of bio-based vs. petroleum-derived this compound.

G start Start prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions inoculate Inoculate with Microbial Suspension prepare_dilutions->inoculate incubate Incubate at Optimal Growth Conditions inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe determine_mic Determine Lowest Concentration with No Growth observe->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

G start Start culture_rhe Culture Reconstructed Human Epidermis (RhE) Tissues start->culture_rhe apply_substance Topically Apply this compound and Controls culture_rhe->apply_substance incubate_exposure Incubate for Exposure Period (e.g., 60 min) apply_substance->incubate_exposure remove_substance Remove Test Substance and Wash incubate_exposure->remove_substance incubate_post Post-Exposure Incubation (e.g., 42 hours) remove_substance->incubate_post mtt_assay Perform MTT Assay for Viability incubate_post->mtt_assay measure_od Measure Optical Density mtt_assay->measure_od analyze_results Calculate % Viability vs. Control measure_od->analyze_results end End analyze_results->end

References

A Comparative Guide to the Quantitative Analysis of 1,2-Pentanediol Enantiomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of enantiomers is a critical aspect of pharmaceutical development, quality control, and stereoselective synthesis. 1,2-Pentanediol, a chiral diol, finds applications as a humectant, solvent, and preservative in various formulations. The stereochemistry of this molecule can significantly influence its biological activity and toxicological profile, necessitating precise methods for the separation and quantification of its enantiomers. This guide provides a comprehensive comparison of three powerful chiral chromatography techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

At a Glance: Performance Comparison

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Derivatization Often required (e.g., O-trifluoroacetylation)Not always necessary, but can improve separationNot always necessary
Stationary Phase Chiral Capillary Column (e.g., derivatized cyclodextrin)Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type)Chiral Stationary Phase (e.g., polysaccharide-based)
Analysis Time Moderate to FastSlowerFastest
Resolution Generally Good to ExcellentGood to ExcellentGood to Excellent
Solvent Consumption LowHighLow
"Green" Profile Good (low solvent usage)Poor (high organic solvent usage)Excellent (uses CO2 as primary mobile phase)
Throughput ModerateLow to ModerateHigh

Experimental Workflows and Methodologies

A generalized workflow for the quantitative analysis of this compound enantiomers using chiral chromatography is depicted below. The process begins with sample preparation, which may include derivatization, followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic this compound Sample Derivatization Derivatization (Optional, e.g., TFAA) Sample->Derivatization Injection Injection Derivatization->Injection Separation Chiral Column (GC, HPLC, or SFC) Injection->Separation Detection Detection (FID, UV, MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Enantiomeric Ratio / Purity Quantification->Result

General workflow for chiral analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers. For diols like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.

Experimental Protocol: O-Trifluoroacetyl Derivatization

Derivatization Procedure:

  • To 1 mg of the this compound sample, add 1 mL of methylene (B1212753) chloride.

  • Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Cool the sample to room temperature and carefully uncap the vial.

  • Evaporate the remaining liquid under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methylene chloride) for GC analysis.[1]

GC Conditions: A common method for the analysis of 1,2-alkyldiol enantiomers, including this compound, involves the use of a chiral capillary column with a derivatized cyclodextrin (B1172386) stationary phase.[2]

ParameterValue
Column Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm
Oven Program 80 °C, ramp at 5 °C/min to 130 °C
Injector Temp. 250 °C
Detector FID, 250 °C
Carrier Gas Helium, 30 psi
Injection 1 µL, 80:1 split
Sample O-Trifluoroacetyl derivatives of 1,2-alkyldiols

Advantages:

  • High resolution and efficiency.

  • Sensitive detection with Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Low solvent consumption.

Disadvantages:

  • Requires derivatization, which adds a step to sample preparation and can be a source of error.

  • Limited to thermally stable and volatile compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of enantiomers without the need for derivatization in many cases. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide variety of chiral compounds, including diols.[3]

Experimental Protocol: Polysaccharide-Based CSP

While a specific application note for this compound on a polysaccharide column was not found in the search results, a general method development strategy can be outlined based on the separation of similar compounds.

Screening Mobile Phases:

  • Normal Phase: Hexane/Alcohol (e.g., Isopropanol or Ethanol) mixtures.

  • Reversed Phase: Water/Acetonitrile or Methanol mixtures, often with additives like acids or bases to improve peak shape.

  • Polar Organic Mode: Acetonitrile or Methanol with small amounts of additives.

ParameterRecommended Starting Conditions
Column Lux® Cellulose-1 or Lux® Amylose-1 (5 µm, 250 x 4.6 mm)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at a suitable wavelength (e.g., 210 nm if no chromophore) or Refractive Index (RI)

Quantitative data such as retention times and resolution would be determined empirically during the screening and optimization process.

Advantages:

  • Broad applicability to a wide range of compounds.

  • Direct separation without derivatization is often possible.

  • Well-established and robust technique.

Disadvantages:

  • Higher solvent consumption compared to GC and SFC.

  • Analysis times can be longer.

  • Peak broadening can be more significant than in GC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful and "green" alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier. SFC generally provides faster separations and lower solvent consumption than HPLC.[4][5][6]

Experimental Protocol: Polysaccharide-Based CSP in SFC

Similar to HPLC, polysaccharide-based CSPs are highly effective in SFC for chiral separations.[7][8]

ParameterRecommended Starting Conditions
Column Chiralpak® IA, IB, or IC (5 µm, 250 x 4.6 mm)
Mobile Phase CO2 / Methanol (gradient or isocratic)
Modifier Methanol, Ethanol, or Isopropanol
Additive Basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additives may be needed for ionizable compounds
Flow Rate 2-4 mL/min
Back Pressure 100-200 bar
Column Temp. 35-40 °C
Detection UV or MS

A thesis on the chiral separation of other diol-containing compounds demonstrated that SFC provided better resolution and faster analysis times compared to UPLC, highlighting the potential of this technique for this compound.[9]

Advantages:

  • Very fast analysis times.

  • Significantly lower consumption of organic solvents, making it a "greener" technique.

  • Lower viscosity of the mobile phase leads to higher efficiency and lower backpressure.

  • Orthogonal selectivity to HPLC in some cases.

Disadvantages:

  • Requires specialized instrumentation.

  • Method development can be more complex due to the interplay of pressure, temperature, and mobile phase composition.

Conclusion

The choice of the optimal chromatographic technique for the quantitative analysis of this compound enantiomers depends on the specific requirements of the analysis.

  • Chiral GC is an excellent choice when high resolution and sensitivity are paramount, and the additional derivatization step is acceptable.

  • Chiral HPLC offers broad applicability and is a robust, well-understood technique that can often be used without derivatization.

  • Chiral SFC stands out for its high speed, low solvent consumption, and green credentials, making it ideal for high-throughput screening and applications where sustainability is a priority.

For researchers and drug development professionals, a screening approach that evaluates both polysaccharide-based and Pirkle-type columns on both HPLC and SFC platforms would provide the highest probability of success in developing a robust and efficient method for the quantitative analysis of this compound enantiomers.

References

Safety Operating Guide

Proper Disposal of 1,2-Pentanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-Pentanediol, ensuring the safety of personnel and the protection of the environment.

This compound, a common solvent and humectant, requires careful management as a hazardous waste. Adherence to established protocols is crucial to mitigate risks and comply with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.

  • Protective Clothing: A lab coat or other protective clothing is recommended to prevent skin contact.

Work in a well-ventilated area to avoid inhalation of any potential vapors. In case of a spill, contain the material with an inert absorbent (e.g., sand, earth) and collect it for disposal.[2] Do not allow this compound to enter drains or waterways.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Since this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be made based on its characteristics.

Step 1: Hazardous Waste Determination

As the generator of the waste, you are responsible for determining if it is hazardous. This is done by assessing the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA):

  • Ignitability: this compound has a flash point of 104 °C (219 °F), which is above the 60 °C (140 °F) threshold for ignitability. Therefore, it is not considered an ignitable hazardous waste.

  • Corrosivity: The pH of this compound is not specified in the provided search results, but it is not expected to be highly acidic or basic. A pH test can be performed to confirm it is not corrosive (pH ≤ 2 or ≥ 12.5).

  • Reactivity: this compound is stable under normal conditions and is not known to be reactive.

  • Toxicity: While a formal Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination, the available aquatic toxicity data indicates that it can be harmful to aquatic life. Given this, and the general guidance from Safety Data Sheets, it is prudent to manage it as a toxic hazardous waste.

Step 2: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container. The original container is often a suitable choice.

  • The container must be in good condition and compatible with the chemical.

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure and have secondary containment to prevent spills from spreading.

Step 3: Arrange for Licensed Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Do not attempt to dispose of this compound by pouring it down the drain or mixing it with non-hazardous waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Record Keeping

  • Maintain accurate records of the amount of this compound waste generated and the date of its disposal. These records are essential for regulatory compliance.

Quantitative Data: Aquatic Toxicity

The following table summarizes the known aquatic toxicity data for this compound, underscoring the importance of preventing its release into the environment.

EndpointSpeciesConcentrationExposure Time
LC50Fish (Danio rerio)>100 mg/L96 hours
EC50Aquatic Invertebrates (Daphnia magna)>100 mg/L48 hours
ErC50Algae (Desmodesmus subspicatus)>100 mg/L72 hours

*LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test animals in a given time. *EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms. *ErC50 (Effective concentration 50 in terms of reduction of growth rate): The concentration that causes a 50% reduction in the growth rate of the test algae.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe determination Hazardous Waste Determination ppe->determination collect Collect in Labeled, Sealed Container determination->collect  Assumed Hazardous improper_disposal Improper Disposal (e.g., Drain) determination->improper_disposal Incorrectly Assumed Non-Hazardous storage Store in Designated Hazardous Waste Area collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds record_keeping Maintain Disposal Records provide_sds->record_keeping end End: Proper Disposal Complete record_keeping->end risk Environmental Contamination & Regulatory Non-Compliance improper_disposal->risk

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific waste management policies and local regulations for any additional requirements.

References

Essential Safety and Logistics for Handling 1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 1,2-Pentanediol, ensuring the well-being of researchers, scientists, and drug development professionals. The following procedural guidance is designed to be a primary resource for laboratory safety and chemical management.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact. The primary hazard associated with this compound is the risk of serious eye damage.[1][2][3]

Eye and Face Protection

Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

Skin Protection

Chemical-resistant gloves and impervious clothing are required to prevent skin contact.[2][4]

Glove Selection:

Nitrile rubber gloves are recommended for handling this compound. Specific data indicates a breakthrough time of over 480 minutes for a glove thickness of 0.11 mm.[4] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

Glove MaterialThickness (mm)Breakthrough Time (minutes)Recommendation
Nitrile Rubber0.11> 480Recommended
Other MaterialsData not availableData not availableNot Recommended without further evaluation
Respiratory Protection

Under conditions of adequate ventilation, respiratory protection is generally not required.[4] However, if exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with appropriate cartridges (e.g., type OV/AG (US) or type ABEK (EU EN 14387)) should be used.[2][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure risk.

  • Preparation:

    • Ensure the work area is well-ventilated.

    • Confirm that an eyewash station and safety shower are readily accessible.[5]

    • Don all required PPE as specified above.

    • Inspect gloves for integrity.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[5][6]

    • Do not breathe vapors or spray.[1]

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a suitable, labeled, and closed container.[4]

    • Do not dispose of it in drains or allow it to enter the environment.[2]

  • Disposal Method:

    • Dispose of the waste through a licensed disposal company.[4]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[4]

  • Decontamination:

    • Decontaminate and launder all protective clothing and equipment before storing and re-using.[6]

Safe Handling Workflow

Safe_Handling_of_1_2_Pentanediol cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep1 Ensure Adequate Ventilation prep2 Verify Eyewash/Safety Shower Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Avoid Contact with Skin, Eyes, and Clothing prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Practice Good Personal Hygiene handle2->handle3 disp1 Collect in Labeled, Closed Containers handle3->disp1 disp2 Engage Licensed Disposal Company disp1->disp2 disp3 Decontaminate Reusable Equipment disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Pentanediol
Reactant of Route 2
1,2-Pentanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.